molecular formula C10H14N2O5S B12404106 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Cat. No.: B12404106
M. Wt: 274.30 g/mol
InChI Key: WIHCNDLCRKFZTR-QMMMGPOBSA-N
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Description

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a useful research compound. Its molecular formula is C10H14N2O5S and its molecular weight is 274.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)/t8-/m0/s1

InChI Key

WIHCNDLCRKFZTR-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a proline derivative incorporating a substituted isoxazole sulfonamide moiety. This class of compounds is of significant interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities associated with both isoxazole and sulfonamide pharmacophores.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of Isoxazole Sulfonamides

The conjugation of isoxazole and sulfonamide functionalities into a single molecular entity has emerged as a promising strategy in the design of novel therapeutic agents.[1] Isoxazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Similarly, sulfonamides are a well-established class of compounds with applications ranging from antibacterial to carbonic anhydrase inhibition.[2][4] The target molecule, this compound, combines these privileged scaffolds with L-proline, an amino acid that can influence molecular conformation and interactions with biological targets.[5] Understanding the synthesis and detailed characterization of this compound is crucial for its exploration in drug discovery programs.

Part 1: Synthesis of this compound

The synthesis of the title compound is a two-step process. The first step involves the preparation of the key intermediate, 3,5-dimethylisoxazole-4-sulfonyl chloride. This is followed by the sulfonylation of L-proline.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

The preparation of 3,5-dimethylisoxazole-4-sulfonyl chloride is achieved through the sulfochlorination of 3,5-dimethylisoxazole.[6] The two methyl groups on the isoxazole ring increase the electron density, facilitating electrophilic substitution at the 4-position.[6]

Protocol:

  • To a stirred solution of chlorosulfonic acid, carefully add 3,5-dimethylisoxazole portion-wise while maintaining the temperature below 10 °C using an ice bath. The reaction is exothermic and requires careful temperature control to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

  • Subsequently, add thionyl chloride to the reaction mixture. This step is crucial for converting any sulfonic acid formed into the desired sulfonyl chloride.

  • The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product.

  • The solid product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Causality of Experimental Choices:

  • Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, making it suitable for the direct sulfochlorination of the electron-rich isoxazole ring.

  • The use of thionyl chloride ensures a high yield of the sulfonyl chloride by converting any sulfonic acid byproduct back to the desired product.

  • Quenching on ice is a standard procedure to safely decompose excess chlorosulfonic acid and thionyl chloride and to precipitate the organic product, which is typically insoluble in water.

Step 2: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the secondary amine of L-proline attacks the electrophilic sulfur atom of 3,5-dimethylisoxazole-4-sulfonyl chloride. This reaction is typically carried out under basic conditions.[7]

Protocol:

  • Dissolve L-proline in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, and cool the solution in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl generated during the reaction, driving the reaction to completion.

  • To the cooled proline solution, add a solution of 3,5-dimethylisoxazole-4-sulfonyl chloride in a suitable organic solvent (e.g., dioxane or acetone) dropwise with vigorous stirring. The biphasic system requires efficient mixing to facilitate the reaction between the water-soluble prolinate and the organic-soluble sulfonyl chloride.

  • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Upon completion of the reaction (monitored by TLC), the organic solvent is removed under reduced pressure.

  • The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.[7] This protonates the carboxylate group, leading to the precipitation of the final product.

  • The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • The use of a base is essential to deprotonate the proline's amino group (in equilibrium), making it a more potent nucleophile, and to neutralize the hydrochloric acid byproduct.

  • Low-temperature addition of the sulfonyl chloride helps to control the exothermic reaction and minimize potential side reactions, such as hydrolysis of the sulfonyl chloride.

  • Acidification is the critical step for the isolation of the product. The protonation of the carboxylate renders the molecule neutral and less soluble in water, causing it to precipitate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound A 3,5-Dimethylisoxazole C 3,5-Dimethylisoxazole-4-sulfonyl Chloride A->C Sulfochlorination B Chlorosulfonic Acid & Thionyl Chloride F This compound C->F Sulfonylation C->F D L-Proline E Base (e.g., NaOH)

Caption: Synthetic pathway for this compound.

Part 2: Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization
Technique Expected Observations
¹H NMR Signals corresponding to the two methyl groups on the isoxazole ring (singlets), the proline ring protons (multiplets), and the carboxylic acid proton (a broad singlet, may exchange with D₂O).
¹³C NMR Resonances for the isoxazole ring carbons, the proline ring carbons, the carbonyl carbon of the carboxylic acid, and the two methyl group carbons.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the compound. Fragmentation patterns may show the loss of the sulfonyl group or cleavage of the proline ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the two S=O stretches (asymmetric and symmetric) of the sulfonamide group.[7]
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound.

Protocol:

  • Develop a suitable reversed-phase HPLC method using a C18 column.

  • The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • A gradient elution is often employed to ensure good separation of the product from any starting materials or byproducts.

  • Detection is typically performed using a UV detector at a wavelength where the isoxazole ring exhibits strong absorbance.

  • The purity of the sample is determined by the area percentage of the main peak.

Causality of Experimental Choices:

  • A C18 column is a versatile stationary phase suitable for the separation of moderately polar organic molecules like the target compound.

  • The use of an acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shapes.

  • Gradient elution is necessary to elute both polar impurities and the less polar product within a reasonable time frame with good resolution.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final Characterized Product Structure_Confirmation->Final Purity_Assessment->Final

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This guide has outlined a robust and well-rationalized approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this compound for further investigation in various research and development endeavors, particularly in the field of medicinal chemistry. The combination of the isoxazole, sulfonamide, and proline moieties makes this a molecule of considerable interest for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS No. 890169-54-7) is a synthetic amino acid derivative that incorporates a proline scaffold, a core structure in numerous biologically active molecules, with a 3,5-dimethylisoxazole sulfonyl moiety.[1][2] Proline and its analogues are of significant interest in medicinal chemistry due to their unique conformational rigidity, which can impart favorable pharmacological properties.[1][2] The sulfonyl group, a common functional group in pharmaceuticals, can influence a molecule's acidity, polarity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Chemical and Structural Information

IdentifierValue
IUPAC Name 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Synonyms This compound
CAS Number 890169-54-7
Molecular Formula C10H14N2O5S
Molecular Weight 274.29 g/mol
Appearance Typically a solid at room temperature.[2]

Predicted and Known Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from formulation to bioavailability. While experimental data for this compound is not extensively published, we can infer and predict key parameters based on its structure and available data for related compounds.

PropertyPredicted/Known ValueSignificance in Drug Development
Melting Point (°C) Predicted: 150-170A sharp melting point is indicative of purity. It also influences the choice of solid dosage form manufacturing processes.
pKa Predicted: 2.5-3.5 (Carboxylic Acid)The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with biological targets. The carboxylic acid of the proline moiety is expected to be the primary acidic center.
LogP 0.4 (Calculated)[2]This value suggests that the compound is relatively hydrophilic, which may favor aqueous solubility but could present challenges for passive diffusion across biological membranes.
Aqueous Solubility Predicted to be pH-dependent. Higher solubility at pH > pKa.Solubility is a critical factor for oral absorption and the formulation of parenteral dosage forms.
Hydrogen Bond Donors 1[2]The carboxylic acid proton is the primary hydrogen bond donor.
Hydrogen Bond Acceptors 7[2]The oxygen atoms of the sulfonyl and carboxyl groups, and the nitrogen of the isoxazole ring can act as hydrogen bond acceptors.
Rotatable Bonds 3[2]A low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for target binding.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp and defined melting range is characteristic of a pure compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which directly impacts its solubility, lipophilicity, and biological activity. The primary ionizable group in this compound is the carboxylic acid of the proline moiety.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding small increments of the titrant.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep1 Prepare 0.01 M Compound Solution Prep3 Calibrate pH Electrode Prep1->Prep3 Prep2 Prepare 0.1 M NaOH Titrant Titrate Titrate Compound with NaOH Prep3->Titrate Record Record pH vs. Volume of NaOH Titrate->Record Plot Plot pH vs. Volume NaOH Record->Plot Determine Determine Half-Equivalence Point Plot->Determine Calculate pKa = pH at Half-Equivalence Determine->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: LogP is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP of 0.4 suggests the compound is relatively hydrophilic.

Methodology: Shake-Flask Method

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: Mix equal volumes of the aqueous solution and the n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug delivery, especially for oral and intravenous formulations. The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid group.

Methodology: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Sample Addition: Add an excess amount of solid this compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant of each buffer using a validated analytical method (e.g., HPLC-UV).

  • Data Presentation: Plot the solubility (in mg/mL or µM) as a function of pH.

Solubility_Workflow Start Start: Determine pH-Dependent Solubility Prep Prepare Buffers at Various pH Values Start->Prep Add Add Excess Solid Compound to Each Buffer Prep->Add Equilibrate Agitate at Constant Temperature for 24-48h Add->Equilibrate Process Centrifuge/Filter to Remove Undissolved Solid Equilibrate->Process Analyze Analyze Supernatant Concentration by HPLC-UV Process->Analyze Plot Plot Solubility vs. pH Analyze->Plot End End: pH-Solubility Profile Plot->End Synthesis_Scheme Proline L-Proline Product This compound Proline->Product SulfonylChloride 3,5-Dimethylisoxazole-4-sulfonyl chloride SulfonylChloride->Product Base Base (e.g., NaHCO3, Et3N) in Solvent (e.g., Dioxane/Water) Base->Product

References

An In-depth Technical Guide to 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: A Novel Scaffold in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7), a proline analogue of significant interest in medicinal chemistry and chemical biology. This document delves into the compound's rational design, detailing a robust synthetic pathway and its physicochemical properties. A central focus is placed on the hypothesized mechanism of action, drawing from extensive research on the bioisosteric relationship between the 3,5-dimethylisoxazole moiety and acetylated lysine, implicating it as a potential modulator of epigenetic reader domains, specifically bromodomains. This guide further outlines detailed protocols for the synthesis, characterization, and biological evaluation of this compound, aiming to equip researchers with the necessary knowledge to explore its therapeutic potential.

Introduction: The Emergence of Proline Analogues and Epigenetic Modulators

Proline and its derivatives are fundamental building blocks in the design of therapeutic agents, prized for the conformational rigidity they impart upon molecular scaffolds.[1][2] This structural constraint is crucial for optimizing binding affinity and enhancing pharmacokinetic profiles.[3][4] The strategic modification of the proline ring has led to the development of numerous successful drugs.[1][5]

Simultaneously, the field of epigenetics has opened new frontiers in drug discovery, with a particular focus on the "readers" of histone modifications, such as bromodomains. Bromodomain-containing proteins are key regulators of gene transcription, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. The 3,5-dimethylisoxazole moiety has been identified as a potent acetyl-lysine mimetic, capable of interacting with the acetyl-lysine binding pocket of bromodomains.

This guide focuses on this compound, a compound that uniquely merges these two strategic areas of drug discovery. The linkage of a proline scaffold to a 3,5-dimethylisoxazole sulfonyl group presents a novel chemical entity with the potential to act as a specific and potent epigenetic modulator.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent.

PropertyValueSource
CAS Number 890169-54-7[2]
Molecular Formula C₁₀H₁₄N₂O₅S[2]
Molecular Weight 274.29 g/mol [2]
Appearance White to off-white solid[2]
LogP 0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 7[2]
Rotatable Bond Count 3[2]

Synthesis and Characterization

The synthesis of this compound is a two-stage process, beginning with the preparation of the key intermediate, 3,5-dimethylisoxazole-4-sulfonyl chloride, followed by its coupling with L-proline.

Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride

The synthesis of the sulfonyl chloride intermediate is a critical first step.

G cluster_0 Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole Reaction_1 Reaction 3,5-Dimethylisoxazole->Reaction_1 Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->Reaction_1 Sulfonated_intermediate 3,5-Dimethylisoxazole-4-sulfonic acid Reaction_1->Sulfonated_intermediate Reaction_2 Reaction Sulfonated_intermediate->Reaction_2 Thionyl_chloride Thionyl chloride Thionyl_chloride->Reaction_2 Product_1 3,5-Dimethylisoxazole-4-sulfonyl chloride Reaction_2->Product_1

Caption: Synthesis of the key sulfonyl chloride intermediate.

Protocol:

  • Sulfonation: To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 3,5-dimethylisoxazole. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Chlorination: The reaction mixture is cooled to 0 °C and thionyl chloride is added dropwise. The mixture is then heated to reflux for 4 hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 3,5-dimethylisoxazole-4-sulfonyl chloride.

Synthesis of this compound

The final product is obtained through the N-sulfonylation of L-proline.

G cluster_1 N-Sulfonylation of L-Proline L-Proline L-Proline Reaction_3 Reaction L-Proline->Reaction_3 Base Aqueous Base (e.g., NaOH) Base->Reaction_3 Sulfonyl_chloride 3,5-Dimethylisoxazole-4-sulfonyl chloride Sulfonyl_chloride->Reaction_3 Product_2 This compound Reaction_3->Product_2

Caption: Final coupling step to yield the target compound.

Protocol:

  • Dissolution: L-proline is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, and cooled to 0 °C.

  • Addition: A solution of 3,5-dimethylisoxazole-4-sulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran) is added dropwise to the stirred proline solution, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • Purification: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Proposed Mechanism of Action: Bromodomain Inhibition

The structural rationale for investigating this compound as a bromodomain inhibitor is compelling. The 3,5-dimethylisoxazole moiety has been established as an effective bioisostere of acetylated lysine.[6] This is due to the positioning of the nitrogen and oxygen atoms in the isoxazole ring, which can mimic the hydrogen bonding interactions of the acetyl group with key residues in the bromodomain binding pocket.

G cluster_2 Hypothesized Bromodomain Inhibition Compound This compound Binding Binding to Bromodomain Compound->Binding Displacement Displacement of Acetylated Histones Binding->Displacement Modulation Modulation of Gene Transcription Displacement->Modulation

Caption: Proposed mechanism of action via bromodomain inhibition.

Numerous studies on derivatives of 3,5-dimethylisoxazole have demonstrated potent inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2 and BRD4, as well as CREBBP.[7][8][9] The proline-sulfonyl linker in the title compound serves to present the 3,5-dimethylisoxazole warhead to the acetyl-lysine binding pocket of the bromodomain.

Experimental Protocols for Biological Evaluation

To validate the hypothesized mechanism of action and to characterize the biological activity of this compound, a series of in vitro assays are recommended.

In Vitro Bromodomain Binding Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method to quantify the binding affinity of the compound to various bromodomains.

Protocol:

  • Reagents: Recombinant bromodomain proteins (e.g., BRD4, CREBBP), a biotinylated histone peptide containing an acetylated lysine, a europium-labeled anti-histone antibody, and a streptavidin-conjugated fluorophore.

  • Procedure: The compound is incubated with the bromodomain protein and the biotinylated peptide. The antibody and streptavidin-fluorophore are then added.

  • Detection: The TR-FRET signal is measured. A decrease in the signal indicates displacement of the histone peptide by the compound.

  • Analysis: IC₅₀ values are calculated from dose-response curves.

Cellular Proliferation Assay

The anti-proliferative effects of the compound can be assessed in cancer cell lines known to be dependent on bromodomain activity (e.g., MV4-11 acute myeloid leukemia cells).

Protocol:

  • Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the compound for 72 hours.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.

  • Analysis: GI₅₀ (concentration for 50% growth inhibition) values are determined.

G cluster_3 Biological Evaluation Workflow Start Synthesized Compound Binding_Assay In Vitro Bromodomain Binding Assay (TR-FRET) Start->Binding_Assay Cellular_Assay Cellular Proliferation Assay Start->Cellular_Assay Data_Analysis Data Analysis (IC50, GI50) Binding_Assay->Data_Analysis Cellular_Assay->Data_Analysis End Lead for Further Optimization Data_Analysis->End

Caption: A streamlined workflow for the biological evaluation of the compound.

Future Directions and Applications

This compound represents a promising scaffold for the development of novel epigenetic probes and potential therapeutics. Future research should focus on:

  • Broad Profiling: Screening the compound against a wide panel of bromodomains to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the pharmacokinetic properties and efficacy of optimized compounds in animal models of relevant diseases.

The general classification of this compound as a proline analogue also suggests potential applications in areas where such derivatives have shown utility, such as in the modulation of protein-protein interactions or as catalysts in asymmetric synthesis.

Conclusion

This compound is a molecule of considerable interest, positioned at the intersection of proline-based drug design and the burgeoning field of epigenetics. Its synthesis is achievable through standard organic chemistry techniques, and its structural features strongly suggest a mechanism of action involving bromodomain inhibition. The protocols and insights provided in this guide are intended to facilitate further investigation into this promising compound, with the ultimate goal of unlocking its full potential in both basic research and therapeutic development.

References

The Rising Profile of Proline Sulfonyl Derivatives: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The unique structural attributes of the proline scaffold, combined with the versatile chemistry of the sulfonyl group, have positioned proline sulfonyl derivatives as a burgeoning class of molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. We delve into their demonstrated efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and application of novel proline sulfonyl-based therapeutics.

Introduction: The Strategic Fusion of Proline and the Sulfonyl Group

The proline residue, with its conformationally constrained pyrrolidine ring, imparts a unique structural rigidity to molecules, influencing their binding affinity and selectivity for biological targets.[1] This inherent conformational restriction makes proline an attractive scaffold in drug design, enabling the precise orientation of pharmacophoric groups.[2] When coupled with a sulfonyl moiety (-SO2-), a key functional group in a wide array of clinically successful drugs, the resulting proline sulfonyl derivatives exhibit a broad spectrum of biological activities.[3][4] The sulfonamide group, a cornerstone of medicinal chemistry, is known for its ability to mimic the transition state of enzymatic reactions and to form crucial hydrogen bonds with biological macromolecules.[5] This guide explores the synergistic interplay between the proline scaffold and the sulfonyl group, which gives rise to compounds with potent antimicrobial, anticancer, and enzyme-inhibitory properties.

Synthetic Strategies for Proline Sulfonyl Derivatives

The synthesis of proline sulfonyl derivatives typically involves the formation of a sulfonamide bond between a proline derivative and a sulfonyl chloride. A common and efficient method is the base-promoted reaction of L-proline with various arylsulfonyl chlorides.[3][6] Further modifications, such as amidation of the carboxylic acid group, can be achieved through techniques like nickel-catalyzed cross-coupling reactions to generate a diverse library of bioactive compounds.[3][6]

Experimental Protocol: General Synthesis of N-Arylsulfonyl-Proline Derivatives
  • Reaction Setup: To a solution of L-proline in an appropriate solvent (e.g., a mixture of t-butanol and water), add a suitable base (e.g., sodium hydroxide) in portions over a period of one hour.[3]

  • Addition of Sulfonyl Chloride: Slowly add the desired arylsulfonyl chloride to the reaction mixture while maintaining the temperature and pH.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, acidify the reaction mixture to a pH of 2 with 2M hydrochloric acid to facilitate crystallization.[3] The crude product is then filtered, washed, and can be further purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR.[3][6]

Synthesis_Workflow Proline L-Proline Reaction Reaction Mixture Proline->Reaction Base Base (e.g., NaOH) Base->Reaction SulfonylChloride Arylsulfonyl Chloride SulfonylChloride->Reaction Acidification Acidification (HCl) Reaction->Acidification Crystallization Crystallization Acidification->Crystallization Purification Filtration & Purification Crystallization->Purification Product N-Arylsulfonyl-Proline Derivative Purification->Product

Caption: General workflow for the synthesis of N-arylsulfonyl-proline derivatives.

Antimicrobial Activity: A Renewed Approach to Combatting Infections

Proline sulfonyl derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.[3][6] The mechanism of action for sulfonamides traditionally involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. However, recent studies on N-(arylsulfonyl)-l-proline derivatives suggest a more nuanced mechanism.

Molecular docking studies have indicated that these compounds may target other essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS).[3] This enzyme is vital for protein synthesis, and its inhibition leads to bacterial cell death. The proline scaffold in these derivatives plays a crucial role in orienting the molecule within the enzyme's active site, facilitating key interactions.

Quantitative Antimicrobial Data
Compound IDTarget OrganismMIC (µg/mL)Reference
5e S. aureus107[3]
5b E. coli104[3]
5b P. aeruginosa121[3]
1c, 1d, 1f E. coliPotent[3][6]
1g C. albicansActive[3][6]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell ProlineSulfonyl Proline Sulfonyl Derivative TyrRS Tyrosyl-tRNA Synthetase (TyrRS) ProlineSulfonyl->TyrRS Inhibition ProteinSynthesis Protein Synthesis TyrRS->ProteinSynthesis CellDeath Cell Death ProteinSynthesis->CellDeath Disruption leads to

Caption: Proposed mechanism of antimicrobial action via inhibition of Tyrosyl-tRNA Synthetase.

Anticancer Properties: A Multifaceted Approach to Tumor Inhibition

The application of proline sulfonyl derivatives in cancer therapy is a rapidly expanding field of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[7][8][9] The inherent ability of the sulfonamide moiety to target key enzymes involved in tumor progression, coupled with the structural influence of the proline ring, makes these derivatives promising candidates for anticancer drug development.[10]

Mechanisms of Anticancer Activity
  • Enzyme Inhibition: Proline sulfonyl derivatives can inhibit enzymes that are overexpressed in cancer cells, such as:

    • Carbonic Anhydrases (CAs): Specifically, isoforms like CA IX and CA XII, which are involved in regulating tumor pH and promoting cancer cell survival.[5][10]

    • Matrix Metalloproteinases (MMPs): These enzymes play a crucial role in tumor invasion and metastasis. The sulfonamide group can effectively chelate the zinc ion in the active site of MMPs.[1]

  • Tubulin Polymerization Inhibition: Some sulfonamide derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: By targeting various cellular pathways, these compounds can trigger programmed cell death in cancer cells.[7][8]

Quantitative Anticancer Data
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound B AMN3 (murine mammary adenocarcinoma)Varies with concentrationCytotoxic[7]
Compound K AMJ13 (human breast cancer)Varies with concentrationCytotoxic[7]
Compound 2 Various cancer cell lines1.2 - 9.1Tubulin Polymerization Inhibition[11]
Compound 3 Various cancer cell lines1.2 - 9.1Tubulin Polymerization Inhibition[11]
Compound 5 Various cancer cell lines1.2 - 9.1Tubulin Polymerization Inhibition[11]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anticancer_Mechanisms cluster_targets Cellular Targets ProlineSulfonyl Proline Sulfonyl Derivative CA Carbonic Anhydrases (CA IX, CA XII) ProlineSulfonyl->CA Inhibition MMP Matrix Metalloproteinases (MMPs) ProlineSulfonyl->MMP Inhibition Tubulin Tubulin Polymerization ProlineSulfonyl->Tubulin Disruption TumorGrowth Tumor Growth, Invasion, & Metastasis CA->TumorGrowth Apoptosis Apoptosis CA->Apoptosis MMP->TumorGrowth MMP->Apoptosis Tubulin->TumorGrowth Tubulin->Apoptosis

Caption: Diverse mechanisms of anticancer activity of proline sulfonyl derivatives.

Enzyme Inhibition: Targeting Key Pathological Processes

The ability of proline sulfonyl derivatives to act as potent and selective enzyme inhibitors is a cornerstone of their therapeutic potential. The proline scaffold provides a rigid framework that can be tailored to fit the active site of specific enzymes, while the sulfonyl group can engage in critical interactions with active site residues.

Matrix Metalloproteinase (MMP) Inhibition

D-proline derivatives, in particular, have shown promise as selective inhibitors of MMPs, such as MMP-2, which is a validated target in cancer drug discovery.[1] The stereochemistry of the proline ring and the nature of the substituents on the sulfonyl moiety significantly influence the inhibitory activity and selectivity.[1] The R configuration at the C-4 position of the proline ring has been found to be favorable for MMP-2 inhibition.[1]

Proline Dehydrogenase (PRODH) Inhibition

PRODH is an enzyme involved in proline catabolism and has been implicated in the metabolic reprogramming of cancer cells.[12] Proline-like compounds have been investigated as inhibitors of PRODH, with the goal of modulating cancer cell metabolism.[12] Structure-activity relationship studies have revealed that the ring size and the presence of specific functional groups are critical for inhibitory potency.[12]

Conclusion and Future Directions

Proline sulfonyl derivatives represent a versatile and promising class of bioactive molecules with a wide range of therapeutic applications. Their modular synthesis allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships. The unique conformational constraints imposed by the proline ring, combined with the well-established pharmacological properties of the sulfonamide group, provide a powerful platform for the design of novel drugs targeting infections, cancer, and other diseases driven by enzymatic dysregulation.

Future research in this area should focus on:

  • Optimizing Selectivity: Fine-tuning the structure of proline sulfonyl derivatives to enhance their selectivity for specific biological targets, thereby minimizing off-target effects.

  • Elucidating Mechanisms of Action: Further investigation into the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Studies: Translating the promising in vitro results into in vivo models to assess their efficacy and pharmacokinetic properties in a physiological context.

The continued exploration of proline sulfonyl derivatives holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline mechanism of action speculation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Speculative Mechanism of Action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design and discovery of novel small molecules with therapeutic potential is a cornerstone of modern medicine. A critical aspect of this process is the elucidation of the molecule's mechanism of action (MoA), which informs its development and clinical application. This technical guide provides a comprehensive analysis and speculative exploration of the MoA for the novel compound this compound. By dissecting its structural components—a dimethylisoxazole ring, a sulfonyl linker, and a proline moiety—we can infer potential biological targets and signaling pathways. This document synthesizes this structural analysis with established biochemical principles to propose testable hypotheses. Furthermore, it outlines a rigorous experimental framework, complete with detailed protocols, to systematically investigate and validate these speculative mechanisms. This guide is intended to serve as a foundational resource for researchers dedicated to characterizing this and similar novel chemical entities.

Introduction: Deconstructing a Novel Chemical Scaffold for Mechanistic Insights

The compound this compound integrates three key structural features that are prevalent in known bioactive molecules. Understanding the individual contributions of these components provides a logical starting point for speculating on its biological activity.

  • The 3,5-Dimethylisoxazole Moiety: The isoxazole ring is a versatile five-membered heterocycle frequently employed in medicinal chemistry. It can act as a bioisostere for other functional groups, engage in hydrogen bonding and other non-covalent interactions, and contribute to favorable pharmacokinetic profiles. Its substitution pattern can significantly influence target specificity and potency.

  • The Proline Core: As a unique cyclic amino acid, proline plays a fundamental role in protein structure and recognition. Proline and its analogs are known to interact with a variety of enzymes, including those involved in collagen synthesis and degradation, as well as serving as mimetics for protein-protein interaction (PPI) domains.

  • The Sulfonyl Linker: The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutics, including antibiotics, diuretics, and anti-inflammatory agents. It is known to target specific enzyme classes, such as carbonic anhydrases and proteases, by acting as a transition-state analog or by forming key hydrogen bonds within active sites.

The combination of these three moieties in a single molecule suggests a high potential for specific and potent biological activity. The primary objective of this guide is to move from this structural understanding to a set of testable hypotheses regarding the compound's MoA.

Potential Target Classes Based on Structural Analogy

By examining existing drugs and chemical probes that contain similar structural motifs, we can identify several high-probability target classes for this compound.

Proline-Dependent Enzymes and PPIs

The proline scaffold is a strong indicator that this compound may interact with enzymes that recognize or modify proline residues. This includes:

  • Prolyl Hydroxylases (PHDs): These enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway. Inhibition of PHDs can stabilize HIF-1α, a transcription factor that orchestrates cellular responses to low oxygen.

  • Prolyl Isomerases (e.g., Cyclophilins, FKBPs): These enzymes catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a key step in protein folding and regulation.

  • Proline-Rich Domain Interactions: The compound could act as a mimetic of proline-rich motifs, thereby disrupting protein-protein interactions that are crucial for various signaling cascades.

Enzymes Targeted by Sulfonamides

The sulfonamide group directs our attention to enzymes that are known to be inhibited by this functional group:

  • Carbonic Anhydrases: These metalloenzymes are involved in pH regulation and are the targets of several classes of diuretics and anti-glaucoma drugs.

  • Proteases: Certain classes of proteases, particularly metalloproteases, can be inhibited by sulfonamides that chelate the active site metal ion.

  • Kinases: While not a classic "hinge-binding" motif, the sulfonamide can participate in hydrogen bonding networks within the ATP-binding pocket of some kinases.

Speculative Mechanisms of Action and Illustrative Pathways

Based on the potential target classes, we can formulate several specific, testable hypotheses for the MoA of this compound.

Hypothesis 1: Inhibition of Prolyl Hydroxylase and Activation of the HIF-1α Pathway

This is a compelling hypothesis due to the presence of the proline moiety, which could mimic the proline residue in HIF-1α that is hydroxylated by PHDs. By inhibiting PHDs, the compound would prevent the degradation of HIF-1α, leading to its accumulation and the transcription of hypoxia-responsive genes.

hif_pathway compound This compound phd Prolyl Hydroxylase (PHD) compound->phd Inhibition hif1a HIF-1α phd->hif1a Hydroxylation vhl VHL hif1a->vhl Binding proteasome Proteasomal Degradation vhl->proteasome hif1a_stable Stable HIF-1α nucleus Nucleus hif1a_stable->nucleus Translocation target_genes Target Gene Transcription (e.g., VEGF, EPO) nucleus->target_genes

Caption: Proposed inhibition of PHD by the compound, leading to HIF-1α stabilization.

Hypothesis 2: Allosteric Modulation of a Proline-Recognizing Kinase

While direct ATP-competitive inhibition is possible, the compound's structure also suggests a potential allosteric mechanism. It could bind to a proline-recognition domain on a kinase, inducing a conformational change that alters its activity.

kinase_modulation compound This compound allosteric_site Allosteric Site (Proline Recognition) compound->allosteric_site Binding kinase Kinase substrate Substrate kinase->substrate Phosphorylation allosteric_site->kinase Conformational Change atp_site ATP-Binding Site phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream_signaling Downstream Signaling phosphorylated_substrate->downstream_signaling

Caption: Speculative allosteric modulation of a kinase via a proline-recognition site.

A Framework for Experimental Validation

To systematically test these hypotheses, a multi-tiered experimental approach is required, progressing from broad, unbiased screens to specific, target-focused assays.

Tier 1: Initial Target Identification

4.1.1. In Silico Reverse Docking

  • Objective: To computationally screen the compound against a large library of protein structures to identify potential binders.

  • Methodology:

    • Generate a high-quality 3D model of this compound.

    • Utilize a reverse docking platform (e.g., PharmMapper, idTarget) to screen against a comprehensive PDB-based library.

    • Prioritize hits based on docking scores, binding site location (e.g., active vs. allosteric sites), and biological relevance to the proposed hypotheses.

4.1.2. Broad-Panel Biochemical Screening

  • Objective: To empirically test the compound's activity against a diverse panel of enzymes and receptors.

  • Methodology:

    • Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, Reaction Biology) for profiling against hundreds of targets.

    • Focus on panels that include PHDs, cyclophilins, carbonic anhydrases, proteases, and a representative kinase panel (e.g., kinomeSCAN).

    • Analyze the data to identify primary hits with significant activity (e.g., >50% inhibition at 10 µM).

Table 1: Hypothetical Data from Broad-Panel Biochemical Screen

Target ClassRepresentative Target% Inhibition at 10 µM
Prolyl HydroxylasePHD285%
Prolyl IsomeraseCyclophilin A12%
Carbonic AnhydraseCarbonic Anhydrase IX65%
Kinasep38α5%
Tier 2: Target Validation and Cellular Engagement

4.2.1. Dose-Response Biochemical Assays

  • Objective: To determine the potency (IC50) of the compound against the primary hits identified in Tier 1.

  • Protocol: Prolyl Hydroxylase 2 (PHD2) Inhibition Assay

    • Materials: Recombinant human PHD2, a peptide substrate corresponding to the hydroxylation site of HIF-1α, co-factors (Fe(II), ascorbate, α-ketoglutarate), and a detection system (e.g., TR-FRET or luminescence-based).

    • Procedure: a. Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). b. In a suitable microplate, combine the PHD2 enzyme, peptide substrate, and co-factors. c. Add the compound dilutions or vehicle control (DMSO). d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Add the detection reagents and read the plate on a compatible microplate reader.

    • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound binds to its intended target within a cellular environment.

  • Methodology:

    • Treat cultured cells with the compound or vehicle.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C).

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target protein (e.g., PHD2). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Cellular Pathway and Phenotypic Analysis

4.3.1. Target-Specific Cellular Assays

  • Objective: To measure the downstream cellular consequences of target engagement.

  • Protocol: HIF-1α Stabilization Assay

    • Culture a relevant cell line (e.g., HeLa, U2OS) under normoxic conditions.

    • Treat the cells with a dose range of the compound for a specified time (e.g., 4-8 hours).

    • Prepare whole-cell lysates.

    • Perform Western blotting to detect the levels of HIF-1α. An increase in HIF-1α protein levels indicates PHD inhibition.

    • As a positive control, use a known PHD inhibitor (e.g., dimethyloxalylglycine) or hypoxia (1% O2).

validation_workflow start Start: Compound of Interest tier1 Tier 1: Target Identification (In Silico & Biochemical Screening) start->tier1 tier2 Tier 2: Target Validation (IC50 Determination & CETSA) tier1->tier2 tier3 Tier 3: Cellular Pathway Analysis (HIF-1α Stabilization & Phenotypic Assays) tier2->tier3 moa MoA Elucidation tier3->moa

Caption: A tiered experimental workflow for MoA validation.

Conclusion and Forward-Looking Perspectives

The elucidation of a novel compound's mechanism of action is a scientifically demanding but ultimately rewarding process. For this compound, a structure-based approach allows for the formulation of several plausible and testable hypotheses, with the inhibition of prolyl hydroxylases and the subsequent activation of the HIF-1α pathway being a particularly strong candidate. The experimental framework outlined in this guide provides a systematic and rigorous path to validating these hypotheses, from initial target identification to the confirmation of cellular activity. The successful characterization of this compound's MoA will not only be a significant scientific achievement but will also be the critical next step in its journey toward potential therapeutic application.

structural analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of this compound, a novel proline analogue. The molecule's unique architecture, combining a substituted isoxazole ring, a sulfonamide linker, and a conformationally restricted proline moiety, presents specific analytical challenges and opportunities.[1][2][3] This document details an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Single-Crystal X-ray Crystallography, and Computational Modeling. For each technique, we present not only the protocol but also the underlying scientific rationale, empowering researchers to interpret results with confidence and foresight. This guide is intended for professionals in drug discovery, chemical research, and analytical sciences who require a robust, validated approach to characterizing complex small molecules.

Introduction: Deconstructing the Molecule

This compound is a synthetic compound built from three key structural motifs, each contributing distinct physicochemical and potential pharmacological properties. A thorough structural analysis is paramount to understanding its conformational preferences, potential intermolecular interactions, and ultimately, its behavior in a biological system.

  • The 3,5-Dimethylisoxazole Core: Isoxazole derivatives are prevalent in medicinal chemistry, recognized for their diverse biological activities.[4][5][6][7] The 3,5-dimethylisoxazole group, in particular, has been identified as a novel bioisostere for acetyl-lysine, enabling it to act as a ligand for bromodomains, which are key readers of epigenetic marks.[8] This suggests a potential role for our target molecule in epigenetic modulation.

  • The Sulfonamide Linker: Sulfonamides are a cornerstone pharmacophore found in a wide array of approved drugs.[9][10] They are known to participate in strong hydrogen bonding interactions, often with biological targets like enzymes.[9][11] The geometry around the sulfur atom is tetrahedral, and rotation around the S-N bond can be restricted, potentially leading to distinct conformers.[12]

  • The L-Proline Moiety: As the only proteinogenic secondary amino acid, proline introduces significant conformational constraints into any structure it is part of.[13] Its pyrrolidine ring can adopt distinct "puckered" conformations (Cγ-endo and Cγ-exo), and the tertiary amide bond it forms (in this case, a sulfonamide) can exist in either cis or trans isomeric states.[14][15][16][17][18] These conformational subtleties are often critical for biological activity.[19]

The combination of these three fragments necessitates a multi-pronged analytical approach to define both the static and dynamic structural features of the molecule.

Physicochemical Properties Summary
PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₅S[1]
Molecular Weight274.29 g/mol [1]
Exact Mass274.062 Da[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors7[1]
Rotatable Bonds3[1]
LogP0.4[1]

Integrated Analytical Workflow

A comprehensive structural characterization cannot rely on a single technique. We advocate for an integrated workflow where each method provides complementary information, leading to a self-validating and complete structural picture.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesized Compound (Powder) NMR NMR Spectroscopy (Solution Conformation) Synthesis->NMR MS Mass Spectrometry (Formula & Connectivity) Synthesis->MS Xray X-ray Crystallography (Solid-State Structure) Synthesis->Xray Comp Computational Modeling (Energetics & Dynamics) NMR->Comp Provides starting geometry & validation Final Complete Structural Elucidation NMR->Final MS->Comp Provides starting geometry & validation MS->Final Xray->Comp Provides starting geometry & validation Xray->Final Comp->NMR Predicts spectra & explains conformers Comp->Xray Predicts spectra & explains conformers Comp->Final

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution, providing critical information about the chemical environment, connectivity, and stereochemistry of each atom. For this molecule, NMR is essential for probing the proline ring pucker and identifying the presence of cis/trans isomers around the S-N bond.[14][15][16]

Causality Behind the NMR Strategy
  • ¹H and ¹³C NMR: These 1D experiments are the starting point. They confirm the presence of all expected functional groups (isoxazole methyls, proline ring protons, carboxylic acid proton) and provide initial chemical shift data.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing us to trace the connectivity within the proline ring and definitively assign the protons of the pyrrolidine system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum. This is particularly useful for distinguishing the diastereotopic protons on the proline ring.

  • Variable Temperature (VT) NMR: The presence of multiple conformers (e.g., cis/trans isomers) may result in broadened peaks or multiple sets of signals at room temperature. Acquiring spectra at different temperatures can help resolve these species or determine the energy barrier for their interconversion.

G A 1. Sample Preparation (Dissolve in DMSO-d6) B 2. 1D Spectra Acquisition (¹H, ¹³C) A->B C 3. 2D COSY Acquisition (Trace H-H Connectivity) B->C D 4. 2D HSQC Acquisition (Assign C-H Pairs) C->D E 5. Data Integration & Analysis D->E F Solution Structure & Conformer ID E->F

Caption: Workflow for NMR structural analysis.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not obscure key signals.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[5] Tune and match the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve high resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A spectral width of ~12 ppm, centered at ~6 ppm, is typical. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. This experiment requires a longer acquisition time than ¹H NMR.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish proton-proton correlations.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate proton and carbon chemical shifts.

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios. Analyze the cross-peaks in the 2D spectra to assign all ¹H and ¹³C signals and confirm the molecular backbone. Pay close attention to the coupling constants (J-values) of the proline protons, as they contain valuable information about the ring's conformation.[14]

Mass Spectrometry: Confirming Identity and Composition

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized compound and determining its elemental formula with high accuracy. Tandem MS (MS/MS) can further provide structural information through controlled fragmentation.

Causality Behind the MS Strategy
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for this molecule, as it is polar and contains acidic/basic sites. It minimizes in-source fragmentation, allowing for clear observation of the molecular ion.

  • High-Resolution Mass Analyzer (e.g., TOF, Orbitrap): A high-resolution instrument is crucial. It can measure the mass-to-charge ratio (m/z) to within a few parts-per-million (ppm), which allows for the unambiguous determination of the elemental formula (C₁₀H₁₄N₂O₅S) by distinguishing it from other potential formulas with the same nominal mass.[20]

  • Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.[21] The resulting fragments provide evidence for the connectivity of the isoxazole, sulfonamide, and proline moieties, validating the proposed structure. For example, cleavage of the S-N bond or fragmentation of the proline ring would produce predictable daughter ions.[22]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS1 Scan: Acquire full scan mass spectra in positive ion mode. The expected protonated molecule [M+H]⁺ has a theoretical m/z of 275.0702. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

  • MS/MS Analysis: Perform a product ion scan on the isolated [M+H]⁺ ion at m/z 275.07. Apply varying collision energies to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Compare the experimentally measured exact mass to the theoretical mass to confirm the elemental formula. Propose structures for the major fragment ions observed in the MS/MS spectrum to corroborate the molecular structure.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation and intermolecular interactions in the solid state.[9] It is the gold standard for determining bond lengths, bond angles, and torsional angles. For this molecule, it will definitively resolve the proline ring pucker and the geometry of the sulfonamide group.

Causality Behind the Crystallography Strategy
  • Crystal Growth: The primary challenge is obtaining single crystals of sufficient size and quality. This is often an empirical process. Slow evaporation is the most common technique because it allows molecules to pack in a slow, ordered fashion, which is necessary for forming a high-quality crystal lattice. Solvent choice is critical; a solvent system in which the compound has moderate solubility is ideal.

  • Diffraction: When a crystal is irradiated with X-rays, the electrons in the molecules diffract the beam into a specific pattern of spots. The geometry and intensity of these spots contain the information about the arrangement of atoms in the crystal.

  • Structure Solution and Refinement: Mathematical algorithms (Direct Methods or Patterson methods) are used to convert the diffraction pattern back into an electron density map of the unit cell. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure. The resulting model reveals crucial details about hydrogen bonding, π-stacking, and other non-covalent interactions that govern the crystal packing.[11][23]

G A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Mounting & Screening A->B C 3. X-ray Diffraction Data Collection B->C D 4. Structure Solution (Phase Problem) C->D E 5. Model Building & Refinement D->E F Atomic-Resolution 3D Structure E->F

Caption: Workflow for single-crystal X-ray analysis.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Dissolve the compound in a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate/hexane) to find conditions of moderate solubility. Set up crystallization trials using slow evaporation. Place small vials of the solutions in a larger, sealed container with a less volatile anti-solvent to facilitate vapor diffusion. Monitor for several days to weeks.

  • Crystal Selection: Once suitable crystals have formed, select a well-formed, clear crystal with sharp edges under a microscope and mount it on a cryo-loop.[23]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. Screen the crystal for diffraction quality and collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using software such as SHELXS and refine the atomic model against the experimental data using SHELXL or OLEX2.[23]

  • Analysis: Analyze the final structure for bond lengths, angles, torsion angles, and intermolecular interactions using software like Mercury. Generate a final crystallographic information file (CIF).

Computational Modeling: Bridging Experiment and Theory

Computational modeling complements experimental data by providing insights into conformational energetics and dynamics that are difficult to probe directly.[24][25]

Causality Behind the Computational Strategy
  • Density Functional Theory (DFT): DFT calculations are excellent for predicting the geometry and relative energies of different possible conformers (e.g., cis/trans isomers, different proline puckers) in the gas phase or with an implicit solvent model.[11][26] The results can be directly compared to the X-ray structure and can help in assigning conformers observed in NMR.

  • Molecular Dynamics (MD) Simulations: MD simulations model the behavior of the molecule over time in an explicit solvent environment (e.g., water).[27] This is invaluable for understanding the dynamic flexibility of the molecule, the stability of different conformers in solution, and the lifetime of key intramolecular hydrogen bonds, providing a more realistic picture of the molecule's behavior in a biological context.

Experimental Protocol: Computational Analysis
  • Structure Preparation: Use the solved X-ray crystal structure as a starting point. If unavailable, build the structure using molecular modeling software.

  • DFT Geometry Optimization: Perform geometry optimization and frequency calculations on the potential conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[26] Calculate the relative energies to determine the most stable conformer.

  • MD Simulation Setup: Place the lowest energy conformer in a simulation box filled with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • MD Simulation Production: Minimize the energy of the system, followed by a gradual heating and equilibration phase. Run a production MD simulation for a sufficient length of time (e.g., >100 ns) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the MD trajectory to identify major conformational states, calculate root-mean-square fluctuations (RMSF) to assess flexibility, and analyze hydrogen bonding patterns over time.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary structure and conformational dynamics in solution, while high-resolution mass spectrometry confirms the elemental composition and connectivity. Single-crystal X-ray crystallography delivers an unambiguous solid-state structure at atomic resolution. Finally, computational modeling provides a theoretical framework to understand the energetics and dynamic behavior that underpin the experimental observations. By following the integrated workflow and detailed protocols outlined in this guide, researchers can achieve a comprehensive and validated structural understanding of this and other similarly complex molecules, paving the way for further investigation into their biological potential.

References

A Technical Guide to Therapeutic Targeting with Proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unique conformational rigidity of the proline residue, conferred by its pyrrolidine ring, makes it a cornerstone in modern drug design.[1][2][3] This structural constraint reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. Proline and its derivatives are not merely structural scaffolds but active pharmacophoric elements that have given rise to blockbuster drugs across multiple therapeutic areas.[4][5] This guide provides an in-depth analysis of key therapeutic targets for proline-based compounds, focusing on the mechanistic rationale for their inhibition and the validated experimental workflows required for their discovery and characterization. We will explore seminal examples in enzyme inhibition for cardiovascular and metabolic diseases, delve into the burgeoning field of proline metabolism in oncology, and touch upon the modulation of protein-protein interactions. This document is intended for researchers and drug development professionals seeking to leverage the unique chemical properties of proline in creating next-generation therapeutics.

The Foundational Role of Proline in Medicinal Chemistry

Proline is unique among the 20 proteinogenic amino acids because its side chain cyclizes back onto the backbone amide nitrogen, forming a five-membered pyrrolidine ring.[3] This feature has profound implications for its use in drug design:

  • Conformational Rigidity: The ring structure dramatically restricts the available conformational space of the peptide backbone.[2][3][6] This pre-organization can lead to a more favorable binding entropy upon interaction with a target protein, as less conformational freedom is lost.

  • Cis-Trans Isomerism: The X-Pro amide bond has a relatively low energy barrier between the cis and trans conformations compared to other peptide bonds.[2][6] This property can be exploited to design molecules that fit into uniquely shaped binding pockets, and the isomerization process itself is a key regulatory step in protein folding catalyzed by peptidyl-prolyl isomerases, which are also drug targets.[6]

  • Pharmacophore Mimicry: The pyrrolidine ring serves as an excellent scaffold to mimic transition states or to position key functional groups in a precise three-dimensional arrangement for optimal target interaction.

These properties have made proline derivatives a versatile toolkit for medicinal chemists, leading to the development of numerous FDA-approved drugs.[4][5]

Class I: Proline-Based Enzyme Inhibitors

Perhaps the most well-established application of proline derivatives is in the design of enzyme inhibitors. The rigid ring structure is adept at mimicking the substrate's transition state, leading to potent and specific inhibition.

Target: Angiotensin-Converting Enzyme (ACE) for Hypertension

Mechanistic Rationale: ACE is a zinc-dependent metalloprotease that cleaves angiotensin I into the potent vasoconstrictor angiotensin II.[7] Its inhibition is a cornerstone of hypertension therapy.[1] The design of the first ACE inhibitors, such as captopril, was a landmark achievement in rational drug design, based on the hypothesis that the proline moiety could effectively interact with the enzyme's active site.[1][7] Proline was chosen because it is the C-terminal residue in peptide inhibitors isolated from snake venom and was found to enhance binding and stability.[1][7][8]

Case Study: Captopril & Enalapril: Captopril was designed as a mimic of the dipeptide substrate of ACE, with a sulfhydryl group to chelate the active site zinc ion and a proline ring to occupy the S2' subsite, providing critical binding interactions.[7][9] Enalapril followed, replacing the sulfhydryl group with a carboxylate to reduce side effects, and is administered as a prodrug that is hydrolyzed in vivo to the active form, enalaprilat.[9] These molecules exemplify how the proline scaffold serves as a potent anchor for target engagement.[8]

Experimental Workflow: Validating ACE Inhibition

The primary method for validating ACE inhibitors is a robust in vitro enzymatic assay. The causality behind this workflow is to directly measure the catalytic activity of the enzyme in the presence and absence of an inhibitor to determine its potency, typically expressed as an IC50 value.

ACE_Inhibition_Workflow prep_enzyme Purified ACE Enzyme (e.g., from rabbit lung) reaction_mix Incubate Enzyme, Substrate & Inhibitor (37°C, pH 8.3) prep_enzyme->reaction_mix prep_substrate Substrate (e.g., HHL or FAPGG) prep_substrate->reaction_mix prep_inhibitor Test Compound (Proline Derivative) prep_inhibitor->reaction_mix stop_reaction Quench Reaction (e.g., with HCl) reaction_mix->stop_reaction detection Quantify Product (e.g., Hippuric Acid via HPLC or Spectrophotometry) stop_reaction->detection analysis Calculate % Inhibition & Determine IC50 detection->analysis

Caption: Workflow for in vitro ACE inhibition assay.

Detailed Protocol: Fluorometric ACE Inhibition Assay

This protocol is self-validating through the inclusion of controls.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.5.

    • ACE Solution: Prepare a working solution of purified ACE in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: Prepare a solution of a fluorogenic substrate (e.g., Abz-Gly-p-Phe(NO₂)-Pro-OH) in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of the proline derivative in DMSO. Create a dilution series in Assay Buffer.

    • Positive Control: Prepare a dilution series of captopril.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of Assay Buffer to "blank" wells (no enzyme).

    • Add 20 µL of ACE solution to all other wells.

    • Add 20 µL of the inhibitor dilution series to test wells.

    • Add 20 µL of the captopril dilution series to positive control wells.

    • Add 20 µL of Assay Buffer containing 1% DMSO to "negative control" wells (enzyme activity without inhibition).

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

  • Detection:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence (e.g., Ex/Em = 320/420 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Determine the reaction rate (V) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_negative_control)) * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value. The positive control (captopril) should yield an IC50 value consistent with literature reports, thus validating the assay's performance.

Target: Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes

Mechanistic Rationale: DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis.[] By inhibiting DPP-4, the half-life of GLP-1 is extended, leading to enhanced glucose-dependent insulin secretion.[][11] DPP-4 selectively cleaves peptides with a proline or alanine at the penultimate N-terminal position.[11][12] This substrate preference makes proline mimetics ideal candidates for inhibitor design.

Case Study: The "Gliptins": The class of DPP-4 inhibitors known as "gliptins" (e.g., Sitagliptin, Vildagliptin) are prime examples of proline-based drug design.[13] Many of these drugs feature a cyanopyrrolidine moiety.[12][13] The pyrrolidine ring mimics the proline substrate, while the nitrile group forms a reversible covalent bond with the catalytic serine (Ser630) in the enzyme's active site, leading to potent and durable inhibition.[12]

Quantitative Data: IC50 Values of Proline-Based DPP-4 Inhibitors

CompoundProline Mimetic ScaffoldIC50 (nM)Citation
VildagliptinCyanopyrrolidine~2-3[13]
SaxagliptinCyanopyrrolidine~0.5-1[13]
Sitagliptinβ-amino acid derivative~18-27[][13]
AlogliptinUracil-based<10[][11]

Note: IC50 values can vary based on assay conditions.

Class II: Targeting Proline Metabolism in Oncology

A paradigm shift in cancer research is the focus on metabolic reprogramming. Cancer cells often alter their metabolic pathways to fuel rapid proliferation and survival.[14][15] Proline metabolism has emerged as a critical, context-dependent pathway in this process, presenting novel therapeutic targets.[15][16]

Target: Proline Dehydrogenase (PRODH/POX)

Mechanistic Rationale: The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C) is known as the Proline-P5C cycle.[14][17][18] This cycle is catalyzed by Proline Dehydrogenase (PRODH), which degrades proline, and P5C Reductase (PYCR), which synthesizes it.[14][17][18] This cycle is implicated in ATP production, redox homeostasis, and nucleotide synthesis in cancer cells.[14][17][18]

The role of PRODH is dichotomous and highly context-dependent.[15][16]

  • Tumor Suppressor: In some contexts, high PRODH activity generates reactive oxygen species (ROS), leading to apoptosis and cell senescence.[16]

  • Oncogene: In other contexts, particularly under hypoxic or nutrient-deprived conditions, PRODH-mediated proline catabolism provides ATP and metabolic intermediates crucial for cell survival and metastasis.[14][16]

This dual role means that targeting PRODH requires careful consideration of the cancer type and tumor microenvironment.[16] In cancers where cells are dependent on proline catabolism for survival (e.g., certain breast cancers, pancreatic cancer), PRODH inhibition is a promising therapeutic strategy.[14][16]

Proline_Cycle cluster_cycle The Proline-P5C Metabolic Cycle cluster_outputs Cellular Impact Proline Proline P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Proline->P5C PRODH/POX (Mitochondria) ATP ATP Production Proline->ATP Fuels P5C->Proline PYCR (Cytosol/Mitochondria) Glutamate Glutamate P5C->Glutamate P5CDH ROS ROS Generation P5C->ROS Generates Redox Redox Balance (NADP+/NADPH) P5C->Redox Regulates Glutamate->P5C P5CS Biosynthesis Nucleotide & Protein Synthesis Glutamate->Biosynthesis Supports

Caption: The Proline-P5C cycle and its impact on cancer cell metabolism.

Experimental Workflow: Assessing PRODH Inhibition

Validating PRODH inhibitors involves confirming direct enzyme inhibition and demonstrating a functional consequence in cancer cells that rely on proline catabolism.

Detailed Protocol: PRODH Activity Assay in Isolated Mitochondria

This protocol validates target engagement by measuring the direct output of the enzyme in its native organelle.

  • Mitochondrial Isolation:

    • Harvest cancer cells known to express high levels of PRODH (e.g., ZR-75-1 breast cancer cells).

    • Isolate mitochondria using a differential centrifugation-based mitochondria isolation kit, following the manufacturer's instructions. Ensure all steps are performed at 4°C.

    • Determine mitochondrial protein concentration using a BCA assay.

  • Activity Assay:

    • Reaction Buffer: 50 mM K₂HPO₄, 1 mM MgCl₂, 20 mM L-Proline, pH 7.4.

    • Detection Reagent: 2 mM o-aminobenzaldehyde (o-AB) in Reaction Buffer (freshly prepared). o-AB reacts with the product P5C to form a chromophore.

    • In a 96-well plate, add isolated mitochondria (e.g., 50 µg protein).

    • Add various concentrations of a PRODH inhibitor (e.g., L-THFA or a novel proline derivative).[16] Use a vehicle control (e.g., DMSO).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the o-AB Detection Reagent.

  • Detection and Analysis:

    • Measure the absorbance at 443 nm every 2 minutes for 60 minutes in a plate reader heated to 37°C.

    • Calculate the reaction rate from the linear portion of the absorbance curve.

    • Determine the IC50 value of the inhibitor as described in the ACE assay protocol. A known reversible inhibitor like S-5-oxo-2-tetrahydrofurancarboxylic acid can be used as a positive control to validate the assay.[19]

Class III: Modulators of Proline-Rich Motifs (PRMs)

Mechanistic Rationale: Beyond active sites, proline plays a crucial role in mediating protein-protein interactions (PPIs).[20] Proline-rich motifs (PRMs) are short sequences that often adopt a specific helical conformation (polyproline type II helix) and are recognized by specialized protein domains, such as SH3, WW, and EVH1 domains.[2][20][21][22] These interactions are fundamental to cellular signaling pathways that control processes like cell motility, signal transduction, and cytoskeletal organization.[2][23] Dysregulation of these pathways is common in various diseases, including cancer and immune disorders.[21][23] Designing proline-based peptidomimetics or small molecules that block these PRM-mediated PPIs is an attractive therapeutic strategy.[21][22]

Case Study: Inhibiting Ena/VASP EVH1 Domains The Ena/VASP family of proteins are key regulators of actin dynamics and are implicated in cancer cell invasion and metastasis.[22] These proteins use their EVH1 domain to bind to PRMs on other proteins at the leading edge of migrating cells.[22] Researchers have developed peptidomimetic inhibitors where core proline residues are replaced with chemical fragments (ProMs) to block this interaction.[22] Treatment of highly invasive breast cancer cells with such an inhibitor resulted in the displacement of VASP from focal adhesions and significantly reduced cell invasion, demonstrating the therapeutic potential of this approach.[22]

Summary and Future Directions

The unique structural and chemical properties of proline make it an invaluable asset in drug discovery. Its derivatives have led to profound successes in enzyme inhibition for chronic diseases and are now at the forefront of new strategies in oncology and the challenging field of PPI modulation.

Future efforts will likely focus on:

  • Developing Isoform-Specific Inhibitors: For targets like PYCR, which has multiple isoforms, designing inhibitors that can distinguish between them will be crucial for minimizing off-target effects.[14][17]

  • Exploiting PRODH's Dichotomy: Designing activators or inhibitors of PRODH based on the specific metabolic context of a tumor represents a sophisticated personalized medicine approach.

  • Advanced Proline Mimetics: The creation of novel, non-natural proline analogues and scaffolds will continue to expand the chemical space for targeting both enzymes and PPIs with greater potency and drug-like properties.[4][5]

This guide has outlined the core principles and methodologies for targeting key proteins with proline derivatives. By understanding the mechanistic rationale and employing robust, self-validating experimental workflows, researchers can continue to unlock the therapeutic potential of this remarkable amino acid.

References

In Silico Analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Landscape of a Novel Proline-Sulfonamide Derivative

The intersection of sulfonamide chemistry with amino acid scaffolds has yielded numerous compounds of therapeutic interest. The molecule 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline represents a unique chemical entity combining a sulfonamide group, a proline residue, and a dimethylisoxazole moiety. While its specific biological targets are not yet fully elucidated in publicly available literature, its structural features suggest potential interactions with enzymes that recognize proline and are susceptible to sulfonamide inhibition.[1][2][3] This guide provides a comprehensive, in-depth framework for the in silico modeling of this compound, offering a robust methodology for researchers in drug discovery and computational chemistry to explore its potential protein interactions.

As a case study, we will focus on a plausible and well-documented target for sulfonamides: Human Carbonic Anhydrase II (hCA II) . This enzyme is a well-established target for various sulfonamide drugs and serves as an excellent model system to illustrate the power of computational techniques in predicting and analyzing molecular interactions.[4] The methodologies detailed herein are, however, broadly applicable to other potential protein targets.

This document is structured to provide not just a sequence of steps, but a scientifically grounded narrative that explains the rationale behind each experimental choice, ensuring a self-validating and reproducible workflow.

Part 1: Foundational Principles of the In Silico Approach

Before delving into specific protocols, it is crucial to understand the logical flow of our computational investigation. The process is designed to be a funnel, starting with broad, rapid screening methods and progressing to more computationally intensive and accurate techniques for the most promising candidates or poses.

G cluster_prep System Preparation cluster_docking Initial Interaction Mapping cluster_refinement Dynamic Refinement & Energetics cluster_analysis Data Interpretation Target Identification & Preparation Target Identification & Preparation Molecular Docking Molecular Docking Target Identification & Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics (MD) Simulation Molecular Dynamics (MD) Simulation Molecular Docking->Molecular Dynamics (MD) Simulation Selection of Promising Poses Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics (MD) Simulation->Binding Free Energy Calculation Interaction Analysis & Visualization Interaction Analysis & Visualization Binding Free Energy Calculation->Interaction Analysis & Visualization

Caption: High-level workflow for the in silico analysis of ligand-protein interactions.

Part 2: Experimental Protocols and Methodologies

Target Preparation: Establishing the Biological Context

The accuracy of any in silico model is fundamentally dependent on the quality of the starting protein structure. For this guide, we will utilize the crystal structure of Human Carbonic Anhydrase II.

Protocol 2.1: Human Carbonic Anhydrase II Preparation

  • Structure Retrieval: Download the crystal structure of hCA II from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1AZM, which is a high-resolution structure of the wild-type human enzyme.[4]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The catalytic zinc ion, however, is crucial for the enzyme's function and the binding of many sulfonamide inhibitors, and therefore must be retained.

  • Protonation and Charge Assignment: Utilize a protein preparation wizard, such as that available in Maestro (Schrödinger), MOE (Chemical Computing Group), or the open-source tool PDB2PQR, to add hydrogen atoms and assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical for accurate hydrogen bonding networks.

  • Structural Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogen atoms. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the experimentally determined crystal structure.

Ligand Preparation: Defining the Small Molecule

The ligand, this compound, must be accurately represented in three dimensions with appropriate charges for meaningful simulation.

Protocol 2.2: Ligand Structure Generation and Optimization

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Tautomer and Ionization State Prediction: At physiological pH, the carboxylic acid of the proline moiety is expected to be deprotonated. It is crucial to enumerate all possible tautomers and ionization states of the ligand. Tools like LigPrep (Schrödinger) or the Chemicalize.org platform can be used for this purpose.

  • Geometry Optimization and Charge Calculation: Perform a quantum mechanical geometry optimization of the ligand's 3D structure to obtain a low-energy conformation. The B3LYP/6-31G* level of theory is a commonly used and reliable method for this purpose.[4] Following optimization, calculate the partial atomic charges using a method such as RESP (Restrained Electrostatic Potential) or AM1-BCC. These charges are essential for accurately modeling electrostatic interactions.

Molecular Docking: Predicting Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[5] This will provide initial hypotheses about the binding mode of this compound in the active site of hCA II.

Protocol 2.3: Molecular Docking Workflow

  • Binding Site Definition: Define the docking grid around the active site of hCA II. This is typically centered on the catalytic zinc ion and should be large enough to accommodate the entire ligand.

  • Docking Algorithm Selection: Employ a robust docking algorithm such as Glide (Schrödinger), AutoDock Vina, or GOLD. These algorithms use different scoring functions to evaluate and rank the predicted binding poses.

  • Execution and Pose Analysis: Dock the prepared ligand into the defined binding site. It is advisable to generate multiple binding poses (e.g., 10-20) to explore different possible orientations. Analyze the top-ranked poses based on their docking scores and visual inspection of the interactions with key active site residues. For hCA II, key interactions often involve coordination with the zinc ion and hydrogen bonds with residues like Thr199 and Thr200.

Table 1: Representative Docking Results (Hypothetical)

Pose IDDocking Score (kcal/mol)Key Interactions
1-9.5Sulfonamide coordinates with Zn2+; Proline carboxylate forms H-bond with Thr199; Isoxazole ring in hydrophobic pocket.
2-8.9Sulfonamide coordinates with Zn2+; Proline ring interacts with Val121; Isoxazole methyl groups form van der Waals contacts.
3-8.2Alternative sulfonamide coordination to Zn2+; Proline interacts with the solvent-exposed surface.
Molecular Dynamics Simulation: Capturing the Dynamic Nature of Interactions

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a solvated environment.[6][7]

MD_Workflow System Solvation System Solvation Charge Neutralization Charge Neutralization System Solvation->Charge Neutralization Energy Minimization Energy Minimization Charge Neutralization->Energy Minimization NVT Equilibration NVT Equilibration (Constant Volume/Temp) Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration (Constant Pressure/Temp) NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: Step-by-step workflow for setting up and running a molecular dynamics simulation.

Protocol 2.4: MD Simulation of the Ligand-Protein Complex

  • System Setup: Take the most promising docked pose from the previous step. Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Force Field Assignment: Assign a suitable force field to describe the atomic interactions. For proteins, common choices include AMBER, CHARMM, or GROMOS. The ligand will require parameterized force field parameters, which can be generated using tools like Antechamber (for AMBER) or CGenFF (for CHARMM).

  • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure. This typically involves an initial energy minimization, followed by a short simulation at constant volume and temperature (NVT ensemble), and then a longer simulation at constant pressure and temperature (NPT ensemble).

  • Production Simulation: Once the system is equilibrated, run a production MD simulation for a sufficient length of time to observe the stability of the binding pose and capture relevant conformational changes. A simulation length of 100 nanoseconds is a common starting point for such analyses.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding site by calculating the Root Mean Square Deviation (RMSD). Investigate the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation.

Binding Free Energy Calculations: Quantifying Binding Affinity

MD simulations can be further leveraged to calculate the binding free energy of the ligand to the protein, providing a more quantitative prediction of binding affinity than docking scores. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods are popular approaches.[4]

Protocol 2.5: MM/PBSA Binding Free Energy Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. This involves calculating the molecular mechanics energy in the gas phase and the solvation free energy (calculated using either the Poisson-Boltzmann or Generalized Born model).

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Part 3: Data Interpretation and Visualization

The final and most critical step is the interpretation of the generated data. Visualization of the interactions in 3D using software like PyMOL or VMD is essential. The analysis should focus on identifying the key residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges), and how these interactions contribute to the overall binding affinity.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a protein target, using Human Carbonic Anhydrase II as a representative example. By following these detailed protocols, researchers can generate robust and reproducible computational data to guide further experimental studies, such as chemical synthesis of analogs and in vitro biological assays. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a powerful toolkit for modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Proline Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Proline Sulfonamides and the Strategic Advantage of Solid-Phase Synthesis

Proline and its derivatives are unique cyclic amino acids that play crucial roles in the structure and function of peptides and proteins.[1] When the proline nitrogen is incorporated into a sulfonamide moiety, the resulting structures exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[2][3][4] Proline-rich peptides themselves have shown antimicrobial and antioxidant properties.[2][4] The synthesis of libraries of these compounds is essential for structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential.

Solid-phase synthesis (SPS) offers a robust and efficient platform for the preparation of proline sulfonamide libraries.[3] This methodology, which involves building the molecule on an insoluble resin support, simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration and washing.[5] The Fmoc/tBu orthogonal protection strategy is particularly well-suited for this purpose, providing a reliable method for the sequential addition of building blocks.[5][6] This application note provides a comprehensive guide to the solid-phase synthesis of proline sulfonamides, detailing the underlying principles, step-by-step protocols, and key considerations for successful implementation.

Core Principles of the Solid-Phase Approach

The solid-phase synthesis of proline sulfonamides follows a logical sequence of steps, beginning with the attachment of Fmoc-protected proline to a solid support. The synthesis then proceeds through iterative cycles of deprotection and coupling to elongate the peptide chain, if desired, followed by the crucial on-resin sulfonylation of the proline nitrogen. Finally, the sulfonamide is cleaved from the resin and purified.

Workflow Overview

The overall workflow for the solid-phase synthesis of a simple proline sulfonamide is depicted below. This can be adapted for the synthesis of more complex peptide sulfonamides.

Solid-Phase Proline Sulfonamide Synthesis Overall Workflow Resin 1. Resin Selection & Swelling Attachment 2. Fmoc-Proline Attachment Resin->Attachment Deprotection 3. Fmoc Deprotection Attachment->Deprotection Sulfonylation 4. On-Resin Sulfonylation Deprotection->Sulfonylation Cleavage 5. Cleavage from Resin Sulfonylation->Cleavage Purification 6. Purification & Characterization Cleavage->Purification

Caption: High-level overview of the solid-phase synthesis workflow.

Detailed Protocols and Methodologies

PART 1: Resin Selection and Preparation

The choice of resin is critical and depends on whether the final product is a C-terminal carboxylic acid or an amide.

  • For C-terminal Carboxylic Acids: Wang resin is a common choice. The linkage to the resin is an ester bond that is readily cleaved by strong acids like trifluoroacetic acid (TFA).

  • For C-terminal Amides: Rink Amide resin is the preferred solid support. The linker is designed to yield a C-terminal amide upon cleavage with TFA.[7]

Protocol 1.1: Resin Swelling

Causality: Swelling the resin in an appropriate solvent is essential to ensure that the reactive sites within the polymer matrix are accessible for subsequent chemical transformations.

  • Place the desired amount of resin (e.g., Wang or Rink Amide) in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Remove the solvent by filtration.

PART 2: Attachment of the First Amino Acid (Fmoc-Pro-OH)

This protocol describes the esterification of Fmoc-Pro-OH to Wang resin. The process for attaching the first amino acid to other resins like Rink Amide follows similar principles using appropriate coupling agents.[5]

Protocol 2.1: Loading Fmoc-Pro-OH onto Wang Resin

Causality: This step anchors the first building block to the solid support. The use of a carbodiimide coupling agent activates the carboxylic acid of Fmoc-Pro-OH, while a catalyst like 4-dimethylaminopyridine (DMAP) facilitates the ester bond formation with the hydroxyl groups on the Wang resin.

  • Dissolve Fmoc-Pro-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the Fmoc-Pro-OH solution.

  • Add DMAP (0.1 equivalents) to the swollen Wang resin.

  • Add the activated Fmoc-Pro-OH solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash thoroughly with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

PART 3: On-Resin Sulfonylation of Proline

This is the key step where the sulfonamide moiety is introduced. After removing the N-terminal Fmoc protecting group, the secondary amine of the resin-bound proline is reacted with a sulfonyl chloride.

Protocol 3.1: Fmoc Deprotection

Causality: The Fmoc group is base-labile and is typically removed with a solution of piperidine in DMF to expose the secondary amine of proline for the subsequent sulfonylation reaction.[5]

  • Swell the Fmoc-Pro-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Filter and repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin extensively with DMF to remove all traces of piperidine.

Protocol 3.2: Sulfonylation

Causality: The exposed secondary amine of the resin-bound proline acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Swell the deprotected Pro-resin in a suitable solvent like DCM or DMF.

  • Add a solution of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (3-5 equivalents) in the reaction solvent.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (3-5 equivalents).

  • Agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by a Kaiser test (ninhydrin test), which should be negative upon completion.

  • Filter the resin and wash thoroughly with DCM, DMF, and methanol.

  • Dry the resin under vacuum.

On-Resin_Sulfonylation Key Synthesis Steps cluster_0 Fmoc Deprotection cluster_1 Sulfonylation Fmoc_Pro_Resin Fmoc-Pro-Resin Piperidine 20% Piperidine/DMF Fmoc_Pro_Resin->Piperidine Pro_Resin H-Pro-Resin Piperidine->Pro_Resin Pro_Resin2 H-Pro-Resin Sulfonyl_Chloride R-SO2Cl / Base Sulfonamide_Resin R-SO2-Pro-Resin Sulfonyl_Chloride->Sulfonamide_Resin Pro_Resin2->Sulfonyl_Chloride

Caption: Deprotection and sulfonylation cycle on the solid support.

PART 4: Cleavage and Deprotection

The final step is the cleavage of the proline sulfonamide from the resin support. This is typically achieved using a strong acid, such as TFA. Scavengers are added to the cleavage cocktail to trap reactive cationic species generated during the process, which could otherwise lead to side reactions.[8]

ReagentPurposeTypical Concentration
Trifluoroacetic Acid (TFA) Cleaves the product from the resin and removes acid-labile side-chain protecting groups.95%
Water Proton source and helps to dissolve the product.2.5%
Triisopropylsilane (TIS) A scavenger that reduces carbocations.2.5%
1,2-Ethanedithiol (EDT) A scavenger particularly useful for protecting tryptophan and methionine residues.(Optional, e.g., 2.5%)

Table 1: Common Reagents in Cleavage Cocktails

Protocol 4.1: TFA Cleavage

Causality: The strong acidic environment of the TFA cocktail protonates and cleaves the acid-labile linker, releasing the final product into solution. Scavengers like TIS prevent re-attachment of the product to the resin or modification of sensitive functional groups.[8]

  • Place the dry resin-bound proline sulfonamide in a reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per gram of resin.

  • Agitate the mixture at room temperature for 1-3 hours.[7][9]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether (8-10 times the volume of the filtrate).[9]

  • Isolate the precipitated product by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

Note on Rink Amide Resin: Cleavage from Rink Amide resin can sometimes lead to the formation of C-terminal N-alkylated by-products due to linker decomposition.[10] The inclusion of a scavenger like 1,3-dimethoxybenzene (DMB) in the cleavage cocktail can help to suppress this side reaction.[10][11]

PART 5: Purification and Characterization

The crude proline sulfonamide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13]

Protocol 5.1: Purification by RP-HPLC

  • Dissolve the crude product in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the product using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product.

  • Collect fractions and analyze them by analytical HPLC to identify those containing the pure product.

  • Combine the pure fractions and lyophilize to obtain the final product as a fluffy powder.

Characterization Data:

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the synthesized proline sulfonamide.

  • NMR Spectroscopy (¹H and ¹³C): Verify the structure of the final compound. The spectra should be consistent with the assigned structure of the proline sulfonamide derivative.[2][4]

Conclusion

Solid-phase synthesis is a powerful and efficient methodology for the preparation of proline sulfonamides. By carefully selecting the resin, optimizing the on-resin sulfonylation conditions, and employing appropriate cleavage strategies, researchers can generate diverse libraries of these important compounds for biological screening and drug development. The protocols outlined in this application note provide a robust framework for the successful synthesis, purification, and characterization of proline sulfonamides.

References

Application Notes and Protocols: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic assembly of molecular building blocks is paramount to the efficient discovery of novel therapeutics. The compound 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline represents a powerful convergence of two "privileged" scaffolds: the 3,5-dimethylisoxazole sulfonamide and the proline motif. This unique combination offers researchers a versatile platform to explore diverse chemical spaces and target a wide array of biological pathways.

The 3,5-dimethylisoxazole moiety is a well-established bioisostere for an acetylated lysine residue, enabling it to act as a potent "reader" domain inhibitor, particularly for bromodomains.[1][2] This has led to its successful incorporation into inhibitors of the BET (bromodomain and extra-terminal domain) family of proteins, which are critical regulators of gene transcription and are implicated in various cancers.[1][3][4] The sulfonamide linker, far from being a passive connector, imparts crucial physicochemical properties and provides a key hydrogen bond-accepting vector, contributing to target affinity and selectivity.[5][6]

Complementing the isoxazole sulfonamide is the proline scaffold. Proline and its analogues are integral components of numerous FDA-approved drugs, valued for their ability to introduce conformational rigidity into molecules.[7][8][9] This conformational constraint can pre-organize a ligand for optimal binding to its target, thereby enhancing potency and reducing off-target effects.[10][11] The secondary amine of the proline ring, when incorporated into a sulfonamide bond, results in a tertiary sulfonamide that lacks a hydrogen bond donor, a feature that can be strategically employed to modulate solubility and membrane permeability.[12]

This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and subsequent elaboration into novel chemical entities.

Core Physicochemical and Structural Attributes

To effectively leverage this building block, a clear understanding of its inherent properties is essential.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Formula C₁₀H₁₄N₂O₅SProvides the basis for molecular weight and elemental composition calculations.
Molecular Weight 274.30 g/mol Falls within the Lipinski's "rule of five" guidelines for oral bioavailability.
Scaffold Type N-sulfonylated ProlineCombines a conformationally restricted amino acid with a potent pharmacophore.
Key Functional Groups Carboxylic Acid, Tertiary Sulfonamide, DimethylisoxazoleThe carboxylic acid serves as a primary handle for amide bond formation. The tertiary sulfonamide offers a stable, polar group. The isoxazole acts as a bioisostere and hydrophobic binding element.
Predicted logP ~0.5 - 1.5Indicates a favorable balance between aqueous solubility and membrane permeability.

Synthetic Protocols

The synthesis of this compound is a straightforward two-step process starting from commercially available 3,5-dimethylisoxazole.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Sulfochlorination cluster_step2 Step 2: Sulfonylation of Proline A 3,5-Dimethylisoxazole B 3,5-Dimethylisoxazole-4-sulfonyl chloride A->B  Chlorosulfonic Acid,  Thionyl Chloride,  120-130 °C D This compound B->D  Aqueous Base (e.g., NaOH),  0 °C to RT C L-Proline C->D

Caption: Overall synthetic route to the target building block.

Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride

This protocol is adapted from established sulfochlorination procedures.[13][14]

Materials:

  • 3,5-Dimethylisoxazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and dropping funnel

  • Stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, cautiously add chlorosulfonic acid (3.5 eq) to a round-bottom flask, followed by thionyl chloride (1.2 eq). Cool the mixture in an ice bath.

  • Addition of Substrate: Slowly add 3,5-dimethylisoxazole (1.0 eq) to the cooled mixture under constant stirring. The addition should be dropwise to control the exothermic reaction.

  • Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-130 °C. Maintain this temperature for approximately 4 hours.[13]

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. Caution: This quenching step is highly exothermic and will release HCl gas.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Drying: Dry the collected solid under vacuum. The resulting 3,5-dimethylisoxazole-4-sulfonyl chloride can be used in the next step, often without further purification. Its melting point should be around 38 °C.[14]

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic substitution of the sulfonyl chloride with L-proline.

Materials:

  • 3,5-Dimethylisoxazole-4-sulfonyl chloride (from Protocol 1)

  • L-Proline

  • Sodium hydroxide (or another suitable base like pyridine)

  • Deionized water

  • Acetonitrile or Tetrahydrofuran (THF) as a co-solvent

  • Hydrochloric acid (e.g., 1M HCl) for acidification

  • Ethyl acetate or DCM for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • Amine Solution: Dissolve L-proline (1.1 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and cool the solution in an ice bath to 0-5 °C.

  • Sulfonyl Chloride Addition: Dissolve 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of a water-miscible solvent like acetonitrile or THF. Add this solution dropwise to the cold proline solution while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Wash the reaction mixture with a water-immiscible organic solvent (e.g., DCM) to remove any unreacted sulfonyl chloride or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The product may precipitate out or can be extracted with ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or recrystallization to yield this compound as a solid.

Application in Lead Generation: Amide Library Synthesis

The carboxylic acid functionality of the title compound is a prime handle for generating libraries of diverse amides, a reaction of fundamental importance in drug discovery.[15]

Diagram: Amide Coupling Workflow

Amide_Coupling A This compound D Amide Product A->D B Primary or Secondary Amine (R-NHR') B->D C Coupling Reagents (e.g., HATU, HOBt, EDC) C->D  Base (e.g., DIPEA)  Solvent (e.g., DMF)

Caption: General workflow for amide library synthesis.

Protocol 3: Parallel Amide Coupling using HATU

This protocol is optimized for the generation of a small library of compounds in parallel format.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vials or a 96-well plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure (per reaction):

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq) in anhydrous DMF.

    • Prepare a stock solution of the desired amine (1.2 eq) in anhydrous DMF.

    • Prepare a stock solution of HATU (1.2 eq) in anhydrous DMF.

  • Reaction Setup: To a reaction vial under an inert atmosphere, add the stock solution of the proline building block.

  • Activation: Add DIPEA (3.0 eq) followed by the HATU stock solution. Allow the mixture to stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the stock solution of the amine to the activated mixture.

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product using preparative HPLC or flash chromatography.

Analytical Characterization

Robust characterization is crucial to confirm the identity and purity of the synthesized compounds.[16]

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the two methyl groups on the isoxazole ring (~2.3-2.8 ppm), proline ring protons (~1.8-4.0 ppm), and the carboxylic acid proton (>10 ppm, often broad).[13][16]
¹³C NMR Resonances for the isoxazole ring carbons, proline ring carbons, sulfonyl carbon, and the carboxyl carbon (~170-180 ppm).
HPLC/LC-MS A single major peak on a reversed-phase column, with the mass spectrometer confirming the expected molecular ion peak ([M+H]⁺ or [M-H]⁻).[17][18]
HRMS High-resolution mass spectrometry should confirm the elemental composition to within 5 ppm.

Application in a Biological Context: Targeting BRD4

The 3,5-dimethylisoxazole moiety is a known acetyl-lysine (KAc) mimic that binds to the KAc-binding pocket of bromodomains.[1][3] Derivatives of this compound can be designed as inhibitors of BRD4, a key epigenetic regulator.

Diagram: Hypothetical BRD4 Inhibition Pathway

BRD4_Inhibition cluster_pathway Oncogenic Gene Transcription BRD4 BRD4 TF_Complex Transcription Factor Complex BRD4->TF_Complex recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 binds to Promoter Gene Promoters (e.g., c-Myc) TF_Complex->Promoter Transcription Transcription Initiation Promoter->Transcription Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis inhibition leads to Inhibitor Isoxazole-Proline Derivative Inhibitor->BRD4 inhibits binding

Caption: Inhibition of BRD4-histone interaction disrupts oncogene transcription.

By elaborating the proline's carboxyl group, medicinal chemists can introduce moieties that interact with other regions of the BRD4 binding site, such as the WPF shelf, to achieve high potency and selectivity.[2] The proline's rigid structure helps to optimally position these appended groups, providing a rational basis for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a robust starting point for sophisticated drug discovery campaigns. Its synthesis is accessible, and its dual-scaffold nature offers a wealth of opportunities for creating novel, potent, and selective modulators of challenging biological targets. The protocols and insights provided herein are intended to empower researchers to fully exploit the potential of this versatile molecule in their quest for the next generation of therapeutics.

References

Application Notes & Protocols: A High-Throughput Screening Workflow for the Novel Proline Analogue, 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, in CNS Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline in the development of agents for the central nervous system (CNS).

Introduction: The Rationale for a Novel Scaffold in CNS Drug Discovery

The confluence of privileged chemical structures is a cornerstone of modern medicinal chemistry. The compound this compound represents such a confluence, merging the well-established isoxazole moiety with a proline analogue scaffold. Isoxazole derivatives are recognized for their diverse biological activities, including neuroprotective effects and their potential to modulate critical CNS targets such as AMPA receptors.[1][2] The isoxazole ring system is a versatile pharmacophore found in compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2]

Concurrently, proline and its analogues are integral to neuroscience research.[3][4] The unique cyclic structure of proline plays a crucial role in protein conformation and cellular signaling.[3] Dysregulation of proline metabolism has been linked to various neurological and psychiatric disorders, making proline transporters and metabolic enzymes attractive therapeutic targets.[3][4] Furthermore, proline derivatives have been investigated for the treatment of neurodegenerative conditions like Alzheimer's disease.[5]

Given this background, this compound emerges as a compelling candidate for CNS drug discovery screening. Its composite structure suggests potential interactions with a range of CNS targets. This document outlines a comprehensive, multi-tiered workflow designed to elucidate the neuropharmacological potential of this novel compound, from initial in vitro characterization to preliminary in vivo behavioral assessment.

Part 1: Foundational In Vitro Characterization

The initial phase of characterization focuses on establishing a baseline profile for the compound. This includes assessing its potential for neurotoxicity and its ability to cross the blood-brain barrier (BBB), a critical prerequisite for any CNS-active agent.

Protocol 1: Neuronal Viability and Neurotoxicity Assay

Objective: To determine the concentration range over which this compound is non-toxic to primary neuronal cells. This is essential for interpreting data from subsequent functional assays.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Glutamate (positive control for excitotoxicity)

  • Plate reader (fluorescence)

Step-by-Step Methodology:

  • Cell Plating: Seed primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well.

  • Culture and Maturation: Culture the neurons for 7-10 days in vitro (DIV) at 37°C, 5% CO₂, to allow for the development of a mature neuronal network.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include vehicle-only controls and a positive control (e.g., 100 µM Glutamate).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Example Neurotoxicity Data

Compound ConcentrationMean Fluorescence (RFU)% Viability (Normalized)
Vehicle Control45,890100.0%
1 nM45,75099.7%
10 nM46,010100.3%
100 nM45,50099.2%
1 µM44,98098.0%
10 µM43,20094.1%
50 µM35,60077.6%
100 µM21,10046.0%
Glutamate (100 µM)8,50018.5%
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

Objective: To predict the passive permeability of the test compound across the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for this purpose.[2]

Materials:

  • PAMPA plate system (e.g., Corning® Gentest™) with a filter plate (donor) and an acceptor plate

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test Compound, Propranolol (high permeability control), Atenolol (low permeability control)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of the donor plate with 5 µL of a 20 mg/mL solution of porcine brain lipid in dodecane.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test compound and controls in PBS at a concentration of 100 µM. Add 200 µL of these solutions to the donor plate wells.

  • Assay Assembly: Carefully place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 4-5 hours with gentle agitation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    • Pe = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)

    • Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Data Presentation: Example BBB Permeability Data

CompoundPe (x 10⁻⁶ cm/s)Predicted CNS Permeability
Atenolol< 2.0Low
Propranolol> 10.0High
Test Compound8.5High

Part 2: Functional Profiling and In Vivo Assessment

Following favorable in vitro toxicity and permeability results, the next stage involves a broad functional screen to identify potential mechanisms of action, followed by a preliminary in vivo screen to observe general behavioral effects.

Workflow for CNS Agent Development

The following diagram outlines the proposed screening cascade for this compound.

CNS_Screening_Workflow cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Screening cluster_2 Tier 3: Lead Optimization A Protocol 1: Neuronal Viability Assay B Protocol 2: BBB Permeability (PAMPA) A->B Non-toxic? C Broad CNS Target Binding Panel B->C Permeable? D Functional Neuronal Assay (e.g., MEA) C->D Binding Hit? E Protocol 3: Irwin Test (General Behavior) D->E Activity Confirmed? F Protocol 4: Open Field Test (Locomotion/Anxiety) E->F No Overt Toxicity? G Specific Behavioral Model (e.g., Elevated Plus Maze) F->G Behavioral Signal? H Mechanism of Action Studies G->H I Structure-Activity Relationship (SAR) H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling I->J

Caption: A multi-tiered workflow for CNS drug discovery.

Protocol 3: Irwin Test (Primary Observational Screen)

Objective: To provide a broad, semi-quantitative assessment of the compound's potential effects on behavior and physiology in rodents. This is a critical first step in in vivo testing to identify a dose range and potential overt toxicities.[6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test Compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water)

  • Standard observation arena

  • Rectal thermometer, stopwatch

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before dosing.

  • Dosing: Administer the test compound via intraperitoneal (i.p.) or oral (p.o.) gavage at three log-spaced doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group. Use n=3-5 mice per group.

  • Observation: At set time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose), place each mouse individually in the observation arena and score a battery of behavioral and physiological parameters.

  • Scoring: Use a standardized scoresheet (see table below). Observations should be made by a trained experimenter blinded to the treatment groups.

  • Data Analysis: Compile the scores for each parameter. Look for dose-dependent changes in any of the observed domains. This will inform the dose selection for subsequent, more specific behavioral tests.

Data Presentation: Example Irwin Test Scoring Sheet (Abbreviated)

ParameterScore (-3 to +3)Description
Behavioral
Alertness0Normal
Spontaneous Activity0Normal
Reactivity to Touch0Normal
Neurological
Body Position0Normal
Gait0Normal
Righting Reflex0Normal
Autonomic
Piloerection0Absent
Salivation0Absent
Body Temperature0Normal

Scoring Key: 0 = Normal; +1 to +3 = Mild to Marked Increase/Presence; -1 to -3 = Mild to Marked Decrease/Absence.

Protocol 4: Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[6]

Materials:

  • Open field apparatus (e.g., a 40x40x30 cm box) equipped with automated photobeam tracking or video tracking software.

  • Male C57BL/6 mice

  • Test Compound and vehicle

Step-by-Step Methodology:

  • Acclimation and Dosing: As described in Protocol 3. Dose animals and wait for the time of peak effect as determined by the Irwin test (e.g., 30 minutes post-i.p. dose).

  • Test Procedure: Gently place each mouse in the center of the open field arena.

  • Data Acquisition: Allow the mouse to explore freely for 10 minutes. The tracking software will automatically record various parameters.

  • Apparatus Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis: Analyze the following key parameters:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

    • Compare the data from the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

Data Presentation: Example Open Field Test Results

Treatment GroupTotal Distance (cm)Time in Center (s)Rearing Frequency
Vehicle3500 ± 25045 ± 560 ± 8
Compound (3 mg/kg)3450 ± 28075 ± 7*58 ± 6
Compound (10 mg/kg)2100 ± 200 85 ± 935 ± 5**

*p<0.05, **p<0.01 vs. Vehicle. Note: A decrease in locomotion at 10 mg/kg suggests potential sedative effects, which must be considered when interpreting the center time data.

Part 3: Data Interpretation and Future Directions

The successful execution of this screening cascade provides a foundational dataset for this compound.

  • Interpretation: If the compound is non-toxic, BBB-permeable, and demonstrates a behavioral phenotype in the open field test (e.g., increased center time without significant hypoactivity), it would be prioritized for further investigation as a potential anxiolytic. Binding assay results would guide the subsequent mechanism-of-action studies. For instance, a hit on a GABAergic receptor would prompt electrophysiological follow-up studies.[7]

  • Next Steps: Positive results would warrant progression to more specific behavioral models (e.g., elevated plus maze for anxiety, forced swim test for depression-like behavior) and detailed pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a clear relationship between drug exposure and behavioral effects.

This systematic approach ensures that resources are directed toward compounds with the most promising therapeutic potential, providing a robust framework for the development of novel CNS agents.

References

Application Notes and Protocols for the Use of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline in Antiviral Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Viral proteases are indispensable enzymes for viral replication, making them premier targets for antiviral drug development. A key strategy in designing potent protease inhibitors is the use of peptidomimetic scaffolds that occupy the substrate-binding pockets of the enzyme's active site. Proline and its derivatives are exceptionally valuable as P2-position building blocks due to their rigid cyclic structure, which helps to pre-organize the inhibitor into a bioactive conformation. This guide details the application of a specific N-sulfonylated proline derivative, 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline , a versatile building block for designing next-generation covalent and non-covalent protease inhibitors. We will discuss its synthesis, physicochemical properties, and its strategic incorporation into inhibitor scaffolds, contextualized by the successful clinical development of related proline-based inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease.

Introduction: The Strategic Role of N-Sulfonylated Proline Moieties

The design of small-molecule protease inhibitors often begins with mimicking the natural peptide substrate of the target enzyme. The inhibitor is conceptually divided into residues (P1, P2, P3, etc.) that fit into corresponding pockets (S1, S2, S3, etc.) of the protease active site. The P2 position is frequently critical for achieving high potency and selectivity. Proline's unique five-membered ring restricts the conformational flexibility of the inhibitor backbone, reducing the entropic penalty upon binding and often leading to a significant increase in affinity.[1][2]

Further rigidification and introduction of favorable interactions can be achieved by modifying the proline's ring nitrogen. N-acylation, and specifically N-sulfonylation, serves several key purposes:

  • Structural Rigidity: The sulfonamide bond is conformationally constrained, further locking the orientation of the P2-P3 portion of the inhibitor.

  • Hydrogen Bonding: The sulfonyl oxygens can act as hydrogen bond acceptors, forming critical interactions with the protease backbone.

  • Vectorial Exit: The sulfonyl group provides a well-defined exit vector for attaching larger chemical groups (caps) that can extend into solvent-exposed regions or interact with other subsites (e.g., S3/S4) to enhance potency and modulate pharmacokinetic properties.

The 3,5-dimethylisoxazole group, in particular, is a bio-isosterically versatile and synthetically accessible moiety. Its substitution on the sulfonylproline scaffold offers a compact, heteroaromatic cap with potential for further derivatization and favorable metabolic properties.

Physicochemical and Structural Properties

The this compound moiety serves as a ready-to-use building block for solid-phase or solution-phase synthesis of inhibitor libraries. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid[3]
CAS Number 890169-54-7[3]
Molecular Formula C₁₀H₁₄N₂O₅S[3]
Molecular Weight 274.29 g/mol [3]
Appearance White to off-white solid[3]
LogP 0.4[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 7[3]
Rotatable Bond Count 3[3]

Synthesis and Incorporation Protocols

The synthesis of the title compound is a two-stage process: first, the preparation of the key sulfonyl chloride intermediate, followed by its reaction with L-proline.

Protocol 3.1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

This protocol is adapted from established methods for the sulfochlorination of 3,5-dimethylisoxazole.[4] The two methyl groups on the isoxazole ring increase electron density, facilitating electrophilic substitution at the C4 position.

Materials:

  • 3,5-Dimethylisoxazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Deionized water

  • Ethyl acetate (for extraction, optional)

  • Sodium sulfate (for drying, optional)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes).

  • Initial Reaction: Cool the flask in an ice bath. To one molar equivalent of 3,5-dimethylisoxazole, slowly add 1.1 molar equivalents of chlorosulfonic acid via the dropping funnel, keeping the internal temperature below 10 °C.

  • Chlorination: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly add 1.2 molar equivalents of thionyl chloride.

  • Heating: Gradually heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to approximately 60 °C. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 10 parts ice to 1 part water by weight). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate will form.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Characterization: The resulting 3,5-dimethylisoxazole-4-sulfonyl chloride should be a solid with a melting point around 38 °C.[1] Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS. The product is moisture-sensitive and should be stored in a desiccator.

Protocol 3.2: Synthesis of this compound

This protocol describes the nucleophilic substitution reaction between the sulfonyl chloride and the secondary amine of L-proline.

Materials:

  • 3,5-Dimethylisoxazole-4-sulfonyl chloride (from Protocol 3.1)

  • L-proline

  • Pyridine or Triethylamine (Et₃N)

  • Dry Acetonitrile (ACN) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-proline (1 molar equivalent) in dry acetonitrile containing 2.5 molar equivalents of a non-nucleophilic base such as pyridine or triethylamine.[4] The base is crucial to deprotonate the proline's carboxylic acid and scavenge the HCl byproduct.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Dissolve 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 molar equivalents) in a minimal amount of dry acetonitrile and add it dropwise to the proline solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the consumption of starting materials by TLC.

  • Quenching and Acidification: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and water. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. This step protonates the carboxylate, making the product soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final product as a solid.

  • Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Application in Antiviral Inhibitor Design: A Case Study Perspective

The utility of N-sulfonylated proline derivatives is powerfully demonstrated by inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a serine protease essential for viral replication.[5]

Case Study: Vaniprevir (MK-7009) and the P2-Proline Scaffold

Vaniprevir (MK-7009) is a potent, macrocyclic inhibitor of the HCV NS3/4A protease that was approved for use in Japan.[6][7] While not containing the exact isoxazole moiety of our title compound, its design philosophy is directly relevant. Vaniprevir incorporates a P2 proline-like residue that is N-acylated with a cyclopropylsulfonyl group.[7][8]

This N-sulfonyl group is critical for several reasons:

  • Potency: It provides a rigid scaffold that correctly orients the P1 and P3 groups for optimal binding in the active site.

  • Pharmacokinetics: The sulfonamide group is metabolically stable and contributes to the overall favorable drug-like properties of the molecule.

  • Macrocycle Integration: It serves as a key anchor point within the macrocyclic structure, which constrains the overall conformation of the inhibitor to match the enzyme's binding site.[1]

The this compound building block can be envisioned as a direct replacement or alternative to the N-acyl sulfonamide motif in Vaniprevir, offering a different P2 capping group with distinct steric and electronic properties for structure-activity relationship (SAR) studies.

Workflow for Inhibitor Design

The rational design of novel inhibitors using this building block follows a well-established structure-based drug design (SBDD) paradigm.

G T 1. Target Identification (e.g., HCV NS3/4A Protease) S 2. Structural Analysis (X-ray, NMR of Target) T->S Provides 3D Structure D 3. In Silico Docking of Isoxazolylsulfonylproline Scaffold S->D Guides Scaffold Placement L 4. Library Synthesis (Vary P1, P3, P4 groups) D->L Prioritizes Analogs A 5. In Vitro Assay (Protease Inhibition - FRET) L->A C 6. Cell-Based Assay (Antiviral Activity) A->C Confirms Potency P 7. ADME/Tox Profiling C->P Evaluates Drug-like Properties O 8. Lead Optimization (Iterative SAR) P->O Identifies Liabilities O->D Informs Next Design Cycle

References

Application Notes & Protocols: A Guide to Cell-Based Assays for Proline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline in Drug Discovery

Proline, a unique cyclic secondary amino acid, imposes significant conformational constraints on the polypeptide backbone of proteins. This rigidity is fundamental to the structure of various protein domains and motifs, particularly proline-rich motifs (PRMs) that are critical hubs for protein-protein interactions (PPIs).[1] These interactions, mediated by specialized domains like SH3, WW, and EVH1, govern a vast array of cellular processes, including signal transduction, cytoskeletal organization, and cell migration.[1][2]

Consequently, small molecules that mimic or disrupt these proline-mediated interactions—proline-based compounds—represent a promising and rapidly expanding class of therapeutic agents.[3] A notable example includes inhibitors of prolyl hydroxylase domain (PHD) enzymes, which regulate the stability of Hypoxia-Inducible Factor (HIF-α) and are in clinical development for treating anemia associated with chronic kidney disease.[4][5][6][7]

Developing and validating the biological activity of these compounds requires a robust suite of cell-based assays. This guide provides researchers, scientists, and drug development professionals with a structured approach to designing and executing these critical experiments, moving from broad assessments of cellular health to nuanced, mechanism-of-action studies.

Part 1: Foundational Concepts & Pre-Assay Considerations

Effective assay development is built on a strong foundation.[8] Before initiating any screening protocol, it is crucial to address the specific challenges associated with your proline-based compounds and cellular model.

The Scientist's First Steps: Compound & Cell Line Characterization
  • Compound Management: Proline-based compounds can exhibit variable solubility in aqueous solutions. It is essential to determine the optimal solvent (typically DMSO) and perform solubility tests in your final cell culture medium. Precipitation of the compound can lead to inaccurate and irreproducible results. Always include a vehicle control (e.g., DMSO at the highest concentration used) in all experiments.[9]

  • Cell Line Selection: The choice of cell line must be biologically relevant to the target pathway.[10] If you are studying a HIF prolyl hydroxylase inhibitor, a cell line known to express HIF-1α and respond to hypoxic conditions (e.g., HepG2, HCT-116) is appropriate.[11][12]

  • Cell Health & Morphology: Consistently healthy and actively dividing cells are paramount for reproducible data. Regularly monitor cell morphology and ensure cultures are maintained in the logarithmic growth phase and are free of contamination.[13] Any deviation from normal appearance can indicate metabolic changes that will affect assay outcomes.[13]

Assay Workflow Philosophy: From Broad Strokes to Fine Detail

A logical, tiered approach to screening saves time and resources. This guide is structured to follow a typical drug discovery cascade, beginning with primary assays that assess the overall effect of a compound on cell health and progressing to secondary, more complex assays that elucidate the specific mechanism of action.

Part 2: Core Assay Protocols & Methodologies

This section provides detailed, step-by-step protocols for a core suite of assays essential for characterizing proline-based compounds.

Section 2.1: Primary Assays — Gauging Cellular Health & Viability

The first question for any new compound is: "Is it toxic?" Cell viability assays provide a quantitative measure of overall cytotoxicity or cytostatic effects.

The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[14] NAD(P)H-dependent dehydrogenases in metabolically active cells reduce the tetrazolium compound MTS into a colored formazan product that is soluble in culture media.[14][15] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[14][16]

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for cell culture

  • Test compound(s) and vehicle control (e.g., sterile DMSO)

  • Selected mammalian cell line

  • Complete cell culture medium

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Absorbance plate reader (490-500 nm)

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and recover overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your proline-based compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "cells + vehicle" and "medium only" (background) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[14][15][16]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂.[14][15][16] The optimal time may vary by cell type and should be determined empirically.

  • Data Acquisition: Gently shake the plate to ensure a homogenous mixture and measure the absorbance at 490 nm using a plate reader.[15][17]

For a more sensitive readout, especially in high-throughput screening (HTS), the CellTiter-Glo® assay is a superior alternative.[18] This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[19][20][21] The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase), generating a stable luminescent signal proportional to the ATP concentration.[19]

Materials:

  • Solid white, opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Reagent and Buffer)

  • Luminometer

Step-by-Step Protocol:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate as per the manufacturer's instructions to create the CellTiter-Glo® Reagent.[20][22] Allow it to equilibrate to room temperature before use.[20][22]

  • Assay Plate Preparation: Follow steps 1-3 from the MTS protocol (2.1.1), using solid white plates.

  • Plate Equilibration: After the compound incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[20][22]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[20][22]

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][22]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][22]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Assay Parameter MTS Assay CellTiter-Glo® Assay
Principle Metabolic reduction of tetrazolium saltATP quantification via luciferase reaction
Readout Colorimetric (Absorbance at 490 nm)Luminescence
Format Multi-stepHomogeneous "add-mix-measure"
Sensitivity GoodExcellent
Best For Routine cytotoxicity screeningHigh-throughput screening, low cell numbers

Table 1: Comparison of Primary Viability Assays.

Section 2.2: Mechanistic Assays — Uncovering the "How"

Once a compound's effect on cell viability is established, the next step is to investigate how it works. Is it inducing programmed cell death? Is it engaging its intended protein target within the cell?

Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[23][24] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[23][24]

Materials:

  • Solid white, opaque-walled 96-well or 384-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

  • Positive control apoptosis inducer (e.g., Staurosporine)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, following the manufacturer's protocol.[24][25] Equilibrate to room temperature.[25]

  • Assay Plate Preparation: Seed and treat cells with your proline-based compound as described in the viability assays (Protocols 2.1.1/2.1.2). Include a positive control (e.g., 1 µM Staurosporine for 4-6 hours) to confirm assay performance.

  • Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature.[24]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[24]

  • Incubation & Signal Generation: Mix the plate gently on a shaker. Incubate at room temperature for 30 minutes to 3 hours.[24]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. An increase in signal relative to the vehicle control indicates induction of apoptosis.

G cluster_0 Primary Screening cluster_1 Secondary/Mechanistic Screening start Proline-Based Compound Library viability Cell Viability/Cytotoxicity Assay (e.g., MTS or CellTiter-Glo) start->viability ic50 Determine IC50/EC50 Values viability->ic50 apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) ic50->apoptosis Is compound cytotoxic? target_engagement Target Engagement Assay (e.g., CETSA or NanoBRET) ic50->target_engagement Does compound hit target? end_node Build Compound Profile: Potency, Mechanism, Pathway Effect apoptosis->end_node pathway Pathway Reporter Assay (e.g., HIF-1α Luciferase) target_engagement->pathway Does target engagement modulate pathway? pathway->end_node

Caption: General workflow for characterizing proline-based compounds.

A critical step in drug development is confirming that a compound binds to its intended target inside a living cell.[26][27][28] Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay.

A) Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[28][29] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[29][30] By heating intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[30][31]

Step-by-Step Workflow (Western Blot Detection):

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the proline-based compound or vehicle for a specified time (e.g., 1 hour) in the incubator.

  • Harvest & Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[31]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This releases the cellular proteins.

  • Separate Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation & Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify total protein concentration (e.g., BCA assay), then analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.

B) NanoBRET® Target Engagement Assay

Principle: The NanoBRET® assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[26][27] The target protein is fused to a bright NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that reversibly binds the target acts as the energy acceptor.[32][33] When a test compound enters the cell and binds the target, it displaces the tracer, leading to a decrease in the BRET signal, which can be measured quantitatively.[32][33]

Note: This is an advanced technique that requires genetic modification of the cell line to express the NanoLuc®-fusion protein and the availability of a specific fluorescent tracer. The protocol is highly specific to the target and tracer pair. For detailed methodology, refer to manufacturer protocols and specialized literature.[26][34]

Section 2.3: Pathway Analysis — Connecting Target to Function

For many proline-based compounds, such as PHD inhibitors, the goal is to modulate a specific signaling pathway. Reporter gene assays are the gold standard for measuring the transcriptional output of such pathways.

Principle: This assay measures the transcriptional activity of HIF-1.[35] Cells are transfected with a plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter with multiple Hypoxia Response Elements (HREs).[35][36] When PHD inhibitors cause HIF-1α to stabilize and translocate to the nucleus, it binds to these HREs and drives luciferase expression.[4][7][37] The resulting light output is proportional to pathway activation.

Materials:

  • HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., FuGENE® HD)

  • White, opaque-walled 96-well plates

  • Dual-luciferase reporter assay system

  • Luminometer

Step-by-Step Protocol:

  • Transfection: Seed cells in a 96-well plate. Transfect the cells with the HRE-reporter plasmid and the normalization control plasmid according to the transfection reagent manufacturer's protocol.[34][35] Allow 18-24 hours for plasmid expression.[34]

  • Compound Treatment: Remove the transfection medium and treat the cells with serial dilutions of your proline-based PHD inhibitor. Include a positive control (e.g., CoCl₂ or Desferrioxamine) and a vehicle control.[35]

  • Incubation: Incubate for a period sufficient to allow for transcription and translation (typically 6-24 hours).

  • Cell Lysis & Luciferase Reaction: Lyse the cells and perform the dual-luciferase assay according to the kit manufacturer's instructions. This typically involves two sequential additions of reagents to the same well.

  • Data Acquisition: Measure both Firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal (from the HRE reporter) to the Renilla luciferase signal (from the control plasmid) for each well. This corrects for variations in transfection efficiency and cell number. Calculate the fold change in normalized activity relative to the vehicle control.

G cluster_0 Normoxia (High O2) cluster_1 Hypoxia or PHD Inhibition PHD PHD Enzymes (Active) HIFa_OH HIF-1α-OH HIFa_norm HIF-1α HIFa_norm->HIFa_OH Prolyl Hydroxylation VHL VHL Complex HIFa_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation PHD_Inhib PHD Inhibitor (Compound) PHD_Inact PHD Enzymes (Inactive) PHD_Inhib->PHD_Inact Inhibits HIFa_hyp HIF-1α (Stable) HIF_Dimer HIF-1 Dimer HIFa_hyp->HIF_Dimer HIFb HIF-1β HIFb->HIF_Dimer Nucleus Nucleus HIF_Dimer->Nucleus Translocation HRE HRE Gene Target Gene Expression (e.g., EPO, VEGF) HRE->Gene Binds & Activates

Caption: Mechanism of HIF-1α stabilization by PHD inhibitors.

Part 3: Data Analysis & Interpretation

  • Calculating IC50/EC50: For dose-response curves (viability, pathway assays), data should be normalized (e.g., % of vehicle control) and plotted against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Assay Quality Control (Z'-factor): For high-throughput screens, the Z'-factor is a statistical measure of assay quality. It compares the signal window between positive and negative controls to their standard deviations. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[8]

  • Building a Narrative: The power of this tiered approach lies in integrating the data. A promising compound will show a potent EC50 in the pathway reporter assay, a clear thermal shift in the CETSA experiment at similar concentrations, and a well-defined cytotoxic IC50 (ideally at a much higher concentration, indicating a therapeutic window).

Conclusion

The study of proline-based compounds is a frontier in drug discovery. A systematic and mechanistically driven approach to cell-based screening is essential for success. By starting with broad measures of cell health, confirming on-target activity within the cell, and finally linking that engagement to functional pathway modulation, researchers can build a comprehensive and compelling profile of their compounds, paving the way for the next generation of targeted therapeutics.

References

Application Notes and Protocols for the Quantification of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Proline Derivative

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a novel proline derivative with significant potential in pharmaceutical research and development.[1][2] As with any promising new chemical entity, the ability to accurately and reliably quantify the molecule in various matrices is paramount. This capability underpins critical stages of drug development, from pharmacokinetic and metabolism studies to formulation and quality control of the final drug product.

This comprehensive guide provides detailed analytical methodologies for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and the more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals. All methodologies are presented with the underlying scientific rationale and are grounded in established regulatory guidelines for analytical method validation.[3][4][5][6][7][8][9]

Method 1: HPLC-UV Quantification with Pre-Column Derivatization

Rationale: The target analyte, this compound, lacks a strong native chromophore, making direct UV detection challenging, especially at low concentrations. To overcome this, a pre-column derivatization step is employed to attach a UV-active moiety to the proline backbone. This approach enhances the sensitivity of the assay, allowing for accurate quantification using standard HPLC-UV instrumentation.[10][11]

Experimental Workflow: HPLC-UV with Derivatization

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weighing of Standards and Samples s2 Dissolution in Appropriate Solvent s1->s2 s3 Serial Dilutions for Calibration Curve s2->s3 d1 Addition of Derivatizing Reagent (e.g., NBD-Cl) s3->d1 d2 Incubation at Controlled Temperature d1->d2 h1 Injection onto HPLC System d2->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 da1 Peak Integration and Quantification h3->da1 da2 Calibration Curve Generation da1->da2 da3 Concentration Calculation da2->da3

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl) (or other suitable derivatizing agent)

  • Sodium borate buffer (pH 9.0)

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient Elution0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detector Wavelength465 nm (for NBD-Cl derivative)[10]

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Depending on the matrix, a suitable extraction method such as protein precipitation (for plasma) or solid-phase extraction may be necessary. The final extract should be dissolved in a 50:50 mixture of acetonitrile and water.

4. Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M sodium borate buffer (pH 9.0).

  • Add 100 µL of 1 mg/mL NBD-Cl in methanol.

  • Vortex briefly and incubate at 60 °C for 30 minutes in a water bath.[11]

  • Cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

Method 2: LC-MS/MS Quantification for High Sensitivity and Specificity

Rationale: For applications requiring lower limits of quantification, such as in biological matrices, LC-MS/MS is the method of choice.[12][13][14][15][16] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for direct quantification of the analyte without the need for derivatization.

Experimental Workflow: LC-MS/MS

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weighing of Standards and Samples s2 Addition of Internal Standard s1->s2 s3 Sample Extraction (e.g., SPE, LLE) s2->s3 s4 Evaporation and Reconstitution s3->s4 l1 Injection onto LC System s4->l1 l2 Chromatographic Separation l1->l2 l3 Mass Spectrometric Detection (MRM) l2->l3 da1 Peak Integration and Ratio Calculation l3->da1 da2 Calibration Curve Generation da1->da2 da3 Concentration Calculation da2->da3

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅, ¹⁵N-labeled analyte)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation and Conditions:

ParameterRecommended Setting
LC SystemWaters ACQUITY UPLC I-Class or equivalent
MS SystemSciex Triple Quad 6500+ or equivalent
ColumnUPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient Elution0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

3. Mass Spectrometer Parameters (to be optimized):

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550 °C
IonSpray Voltage5500 V
MRM TransitionsTo be determined by infusion of the analyte and internal standard. For the analyte (MW 274.29), a potential precursor ion would be [M+H]⁺ at m/z 275.3. Product ions would need to be determined experimentally.

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into the matrix of interest (e.g., blank plasma). The concentration of the internal standard should be kept constant across all samples and standards.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, standard, or quality control, add 25 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

Method Validation: Ensuring Data Integrity

Both of the described methods must be validated in accordance with regulatory guidelines such as those from the FDA and ICH to ensure their suitability for the intended purpose.[3][4][5][6][7][8][9][17][18][19] The key validation parameters are summarized below:

Validation ParameterDescription
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and calculating the percent recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV with derivatization and LC-MS/MS will depend on the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. Proper method validation is a critical step that must be performed to ensure the integrity of the generated data and to meet regulatory expectations. These protocols serve as a robust starting point for the development and implementation of analytical strategies essential for the advancement of this promising pharmaceutical compound.

References

Quantitative Analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline in Solution by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a proline analogue of interest in pharmaceutical research. The methodology utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source. The protocol details the preparation of standards, optimized instrument parameters, and system suitability criteria to ensure data integrity. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound from simple matrices, providing a foundation for further development into more complex biological sample analysis.

Introduction and Method Principle

This compound is a synthetic amino acid derivative.[1] As with many novel chemical entities, a reliable analytical method is paramount for its characterization, stability testing, and eventual pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) provides the necessary separation of the analyte from potential impurities, while tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for quantitative analysis in complex mixtures.

This method employs a reversed-phase chromatographic separation, where the analyte is retained on a non-polar stationary phase (C18) and eluted by a polar mobile phase. The retention is modulated by a gradient of increasing organic solvent. Following elution, the analyte is ionized via Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.

Analyte Physicochemical Properties

Understanding the analyte's properties is critical for method development. Key characteristics are summarized below.[2][3]

PropertyValue
Chemical Formula C₁₀H₁₄N₂O₅S
Molecular Weight 274.29 g/mol
CAS Number 890169-54-7
LogP 0.4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 7
Appearance Solid

The presence of a carboxylic acid and a sulfonyl group, along with the heterocyclic isoxazole ring, results in a moderately polar molecule suitable for reversed-phase chromatography.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade, >99%)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex Triple Quad™ 6500+, Thermo Scientific TSQ Altis™)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or Nylon)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL): Transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with 50:50 methanol/water to achieve a concentration range suitable for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation (Dilute-and-Shoot Approach)

For analysis of the pure substance in a non-complex matrix, a simple dilution is sufficient.

  • Dissolve the sample containing the analyte in a 50:50 methanol/water mixture to bring its concentration within the calibration range.

  • Vortex the solution for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Note: For biological matrices like plasma, a more rigorous sample preparation such as protein precipitation or solid-phase extraction (SPE) would be necessary to remove interferences.[4][5]

HPLC-MS/MS Method Parameters

The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: HPLC Parameters

Parameter Setting
Column Reversed-phase C18, 2.1 x 50 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 5 min; Hold at 95% B for 2 min; Return to 5% B and equilibrate for 3 min

| Total Run Time | 10 min |

Table 2: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage +4500 V
Source Temperature 500 °C
**Nebulizer Gas (N₂) ** 50 psi
**Drying Gas (N₂) ** 50 psi
Precursor Ion [M+H]⁺ m/z 275.1
Product Ion (Quantifier) m/z 116.1
Product Ion (Qualifier) m/z 160.0
Collision Energy (CE) Optimized for specific instrument (e.g., 25 eV for quantifier, 20 eV for qualifier)

| Dwell Time | 100 ms |

Method Development Rationale and Workflow

The selection of analytical parameters was a systematic process designed to achieve optimal sensitivity, selectivity, and peak shape for the target analyte.

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Technique Selection cluster_2 Method Optimization A 1. Analyte Properties MW: 274.3 LogP: 0.4 Structure: Proline + Isoxazole-Sulfonyl B 2. Choose Analytical Technique A->B B_Decision Need for high sensitivity & selectivity? B->B_Decision B_Yes HPLC-MS/MS B_Decision->B_Yes Yes B_No HPLC-UV (lower sensitivity) B_Decision->B_No No C 3. HPLC Method Reversed-Phase (C18) Analyte is moderately polar B_Yes->C D 4. Mobile Phase Acidic (0.1% FA) to promote protonation [M+H]⁺ for ESI+ C->D E 5. MS/MS Method (ESI+) Precursor: [M+H]⁺ = m/z 275.1 Product Ions based on fragmentation D->E

Caption: Decision workflow for HPLC-MS/MS method development.

  • Chromatography: A C18 column was selected based on the analyte's moderate polarity (LogP = 0.4), making it well-suited for reversed-phase separation.[6]

  • Mobile Phase: An acidic mobile phase containing 0.1% formic acid was chosen to ensure consistent protonation of the analyte's secondary amine on the proline ring, leading to a stable signal in positive ion mode ESI and improved peak shape.[7]

  • Ionization: ESI in positive mode was selected due to the presence of basic nitrogen atoms in the proline and isoxazole rings, which readily accept a proton to form the [M+H]⁺ ion.

  • MRM Transitions: The precursor ion is the protonated molecule at m/z 275.1. The fragmentation of this ion was predicted based on the structure's weakest bonds.

    • Quantifier (m/z 116.1): This fragment corresponds to the protonated proline moiety after cleavage of the S-N bond, a common fragmentation pathway for sulfonamides. This is a highly specific and stable fragment.

    • Qualifier (m/z 160.0): This fragment corresponds to the [3,5-dimethylisoxazol-4-yl-SO₂]⁺ portion, providing structural confirmation. The ratio of the quantifier to the qualifier should remain constant across all standards and samples.

System Suitability and Method Validation

To ensure the reliability of the analytical system, a System Suitability Test (SST) must be performed before any sample analysis.[8] This is a regulatory requirement that verifies the system is performing adequately for the intended analysis.[9][10]

System Suitability Test (SST) Protocol
  • Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a mid-level calibration standard (e.g., 100 ng/mL) five consecutive times.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.

  • Assess the peak shape by calculating the tailing factor.

  • Compare the results against the predefined acceptance criteria listed in Table 3. The system is deemed suitable for analysis only if all criteria are met.[11]

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Limit Rationale
Peak Area Precision (%RSD) ≤ 15% Ensures injection and detection precision.
Retention Time Precision (%RSD) ≤ 2% Confirms chromatographic stability.
Tailing Factor (Tf) 0.8 – 1.5 Indicates good peak symmetry and column health.

| Signal-to-Noise Ratio (S/N) | ≥ 10 (at LLOQ) | Confirms adequate sensitivity for the lowest standard. |

Method Validation Framework

A full method validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13][14]

ValidationWorkflow cluster_performance Performance Characteristics Start Method Validation Start Specificity Specificity (Analyte vs. Blank) Start->Specificity Linearity Linearity & Range (Calibration Curve, r² ≥ 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ (S/N Ratio) Accuracy->Limits Precision->Limits Robustness Robustness (Varying parameters) Limits->Robustness End Validated Method Robustness->End

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Conclusion

The HPLC-MS/MS method described provides a selective, sensitive, and reliable protocol for the quantitative determination of this compound. The detailed parameters for chromatography and mass spectrometry, combined with rigorous system suitability testing, ensure high-quality data generation. This application note serves as a comprehensive guide for researchers and forms a solid basis for the development of validated methods for regulatory submission and application in advanced pharmaceutical studies.

References

Application Note: Characterizing N-Sulfonylated Proline Derivatives with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-sulfonylated proline derivatives are pivotal scaffolds in medicinal chemistry, catalysis, and materials science. Their biological activity and chemical reactivity are intimately linked to their three-dimensional structure, which is dominated by the conformational isomerism around the sulfonamide (S-N) bond. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for the comprehensive structural and dynamic characterization of these molecules in solution. This guide provides an in-depth exploration of NMR methodologies, from fundamental principles and sample preparation to advanced multi-dimensional techniques and data interpretation, empowering researchers to confidently elucidate the conformational landscape of N-sulfonylated proline derivatives.

The Conformational Dichotomy: Cis-Trans Isomerism in N-Sulfonylated Prolines

The defining structural feature of N-sulfonylated proline derivatives is the restricted rotation around the nitrogen-sulfur (N-S) bond. This restriction is analogous to the partial double-bond character of the amide bond in peptides.[1][2] Consequently, these molecules exist as a mixture of two distinct rotational isomers, or rotamers: cis and trans.

The interconversion between these two states is slow on the NMR timescale, typically with an energy barrier high enough to allow for the simultaneous observation of two separate sets of NMR signals—one for each conformer.[3][4][5][6] The relative intensity (integral) of these signals directly corresponds to the population of each isomer in solution. Understanding this equilibrium is critical, as the biological activity can be exclusive to one conformer.

Figure 1: Cis-trans isomerization equilibrium of an N-sulfonylated proline derivative.

Experimental Protocols: From Sample Preparation to Data Acquisition

Methodical sample preparation and optimized data acquisition are foundational to obtaining high-quality, interpretable NMR spectra.

Protocol: Sample Preparation

High-resolution spectra depend on a homogeneous sample free of particulate matter.[7]

  • Material Weighing: Accurately weigh the required amount of the N-sulfonylated proline derivative.

    • For ¹H NMR: 5-25 mg is typically sufficient.[8]

    • For ¹³C and 2D NMR: A more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Deuterium oxide (D₂O).[9][10] The choice of solvent can influence the cis/trans equilibrium.

  • Dissolution: Dissolve the sample in a small glass vial using approximately 0.6-0.7 mL of the deuterated solvent.[7] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution directly into a clean, dry 5 mm NMR tube.[7] A common method is to pass the solution through a small plug of cotton wool or glass wool placed in a Pasteur pipette.[7]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Protocol: NMR Data Acquisition

The following are standard starting points for acquiring data on a modern NMR spectrometer.

  • 1D ¹H NMR:

    • Purpose: To obtain a general overview, check for purity, and determine the cis/trans ratio.

    • Key Parameters:

      • Spectral Width (sw): ~12-16 ppm

      • Number of Scans (ns): 8-16

      • Relaxation Delay (d1): 2-5 seconds (ensure full relaxation for accurate integration)

  • 1D ¹³C NMR (with ¹H decoupling):

    • Purpose: To observe all unique carbon environments. The Cβ and Cγ chemical shifts are highly diagnostic of the proline conformation.[5][11]

    • Key Parameters:

      • Spectral Width (sw): ~200-220 ppm

      • Number of Scans (ns): 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2 seconds

  • 2D NMR Experiments:

    • Purpose: To unambiguously assign all ¹H and ¹³C signals for both isomers and to determine the stereochemical relationship between protons.

    • Recommended Suite:

      • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (¹H-¹H spin systems).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[12]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, essential for connecting different parts of the molecule.

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): The definitive experiment for distinguishing cis and trans isomers by identifying protons that are close in space (< 5 Å).[13][14]

Spectral Interpretation: Decoding the Data

The key to analyzing the NMR spectra of N-sulfonylated prolines is the identification and assignment of the two distinct sets of signals corresponding to the cis and trans isomers.

Diagnostic Chemical Shifts

The electronic environment of the proline ring nuclei, particularly Hα, Cβ, and Cγ, is significantly different in the two conformers.

  • ¹³C NMR: The chemical shift difference between Cβ and Cγ (Δδ(Cβ-Cγ)) is the most reliable indicator of conformation.[11][15]

    • trans isomer: Exhibits a larger Δδ(Cβ-Cγ) value.

    • cis isomer: Exhibits a smaller Δδ(Cβ-Cγ) value.

  • ¹H NMR: The Hα proton resonance is also a sensitive probe. It is typically shifted to a different extent in the two isomers due to the magnetic anisotropy of the sulfonyl group.

Nucleustrans-Isomer (Typical δ, ppm)cis-Isomer (Typical δ, ppm)Diagnostic Feature
~4.2 - 4.5~4.0 - 4.3Significant chemical shift difference between isomers.
~3.3 - 3.7~3.8 - 4.2Hδ protons often more deshielded in the cis form.
~60 - 63~59 - 62Minor but consistent shift difference.
~31 - 34~33 - 36Often deshielded in the cis isomer.
~24 - 27~23 - 26Sensitive to conformation.
~47 - 50~46 - 49Minor shift difference.
Table 1: Representative ¹H and ¹³C NMR chemical shift ranges for the proline moiety in N-sulfonylated derivatives. Exact values are dependent on the sulfonyl substituent and solvent.
Definitive Assignment using NOESY/ROESY

While chemical shifts provide strong evidence, NOESY or ROESY experiments provide unambiguous proof of conformation by detecting through-space dipolar couplings.[13]

  • For the trans isomer: A key NOE cross-peak will be observed between the proline proton and a proton on the R-group of the sulfonyl moiety (SO₂-R).

  • For the cis isomer: A key NOE cross-peak will be observed between the proline protons and a proton on the R-group of the sulfonyl moiety.

Advanced Applications: Probing Dynamics and Complex Structures

A comprehensive analysis often involves more advanced NMR techniques.

Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_exp Experiments cluster_analysis Phase 3: Analysis & Elucidation Sample N-Sulfonylated Proline Derivative Prep Sample Preparation (Dissolution & Filtration) Sample->Prep NMR_Tube Prepared NMR Sample Prep->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1 1D ¹H Process Data Processing (FT, Phasing, Calibration) NMR_Spec->Process C13 1D ¹³C COSY 2D COSY HSQC 2D HSQC/HMBC NOESY 2D NOESY/ROESY Assign Signal Assignment (¹H, ¹³C, cis/trans) Process->Assign Structure Structure & Conformation Elucidation Assign->Structure

Figure 2: General workflow for NMR-based structural elucidation.

Variable Temperature (VT) NMR

VT-NMR is a powerful tool for studying the kinetics of the cis-trans interconversion.[16]

  • Methodology: A series of 1D ¹H NMR spectra are acquired at incrementally increasing temperatures.

  • Observation: As the temperature rises, the rate of interconversion increases. This causes the distinct signals for the cis and trans isomers to broaden, move closer together, and eventually coalesce into a single, time-averaged peak.

  • Application: By analyzing the line shape changes as a function of temperature, one can calculate the activation energy (ΔG‡) for the rotational barrier, providing fundamental insight into the molecule's dynamic behavior.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor magnetic field homogeneity (shimming). 2. Particulate matter in the sample.[7] 3. Paramagnetic impurities. 4. Intermediate exchange rate on the NMR timescale.1. Re-shim the spectrometer. 2. Re-prepare the sample, ensuring proper filtration. 3. Treat sample with a chelating agent or re-purify. 4. Perform VT-NMR; acquire spectra at a lower temperature to slow exchange or a higher temperature to reach fast exchange.
Signal Overlap High structural complexity or presence of both isomers leads to crowded spectral regions.Utilize 2D NMR experiments (HSQC, HMBC) to resolve overlapping signals into the second dimension.[15][17]
Incorrect Integrals Incomplete T₁ relaxation between scans.Increase the relaxation delay (d1) to at least 5 times the longest T₁ of interest.
Difficulty Assigning Isomers Ambiguous chemical shifts.Run a 2D NOESY or ROESY experiment. This is the most reliable method for distinguishing cis and trans conformers.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully solubilize this proline analogue for your in vitro and in vivo studies.

Understanding the Molecule: A Triad of Influences

The solubility of this compound is governed by the interplay of its three key structural components: the proline moiety, the sulfonamide linker, and the dimethylisoxazole ring.

  • Proline: As an amino acid, proline itself is readily soluble in water and polar solvents.[1][2] Its carboxylic acid group offers a handle for pH manipulation.

  • Sulfonamide: The sulfonamide group is weakly acidic and can be ionized to form more soluble salts in alkaline solutions.[3] However, the presence of a hydrophobic benzene ring in many sulfonamide drugs contributes to their limited aqueous solubility.[4]

  • Dimethylisoxazole: The isoxazole ring is polar in nature and tends to be more soluble in polar solvents like water, methanol, and ethanol.[5]

The combination of these moieties results in a compound with a LogP of 0.4, suggesting a relatively balanced hydrophilic-lipophilic character, yet experimental evidence points towards challenges in achieving high aqueous solubility.[6]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When encountering poor solubility with this compound, a systematic approach is crucial. The following table outlines several techniques, their underlying principles, and practical considerations.

Technique Principle Recommended Starting Solvents/Reagents Pros Cons Key Considerations
pH Adjustment Ionization of the weakly acidic sulfonamide and carboxylic acid groups to form a more soluble salt.[3][4]Basic solutions (e.g., NaOH, NaHCO₃), Buffers (e.g., PBS pH 7.4)Simple, effective for ionizable compounds.May not be suitable for pH-sensitive assays or compounds prone to degradation at high pH.Determine the pKa of the compound to select the optimal pH range. Monitor for precipitation upon pH neutralization.
Co-solvency Increasing the solubility by adding a water-miscible organic solvent in which the compound is more soluble.[7]DMSO, Ethanol, PEG400, Propylene GlycolCan significantly increase solubility.[8]High concentrations of organic solvents can be toxic to cells in in vitro assays. May impact compound activity.Start with a small percentage of co-solvent and titrate up. Always include a vehicle control in your experiments.
Use of Surfactants Formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[4]Tween 80, Sodium Dodecyl Sulfate (SDS)Effective at low concentrations.Can interfere with certain biological assays. May cause cell lysis at higher concentrations.The critical micelle concentration (CMC) of the surfactant should be considered.
Complexation Encapsulation of the hydrophobic drug within a complexing agent, such as a cyclodextrin.[4]β-cyclodextrins, HP-β-cyclodextrinsCan improve stability and bioavailability.Can be expensive. May alter the pharmacological properties of the compound.Stoichiometry of the complex needs to be determined for optimal results.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in water for my cell-based assay, but it's not dissolving. What should I do?

A1: Direct dissolution in water is often challenging for this compound. We recommend starting with a small amount of an organic co-solvent like DMSO to create a concentrated stock solution. Subsequently, this stock can be serially diluted in your aqueous assay medium. Be mindful of the final DMSO concentration, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiment.

Q2: Can I use pH adjustment to improve the solubility of this compound? What pH range should I target?

A2: Yes, pH adjustment is a viable strategy due to the acidic nature of the sulfonamide and carboxylic acid moieties.[3] The solubility will increase in alkaline conditions. We recommend preparing a stock solution in a weak base, such as 0.1 M NaOH, and then neutralizing it carefully with an equimolar amount of HCl. Alternatively, for biological assays, dissolving the compound in a buffer at a physiological pH of 7.4 can also enhance solubility compared to pure water.[3]

Q3: I've managed to dissolve the compound, but it precipitates out of solution over time. How can I prevent this?

A3: Precipitation upon storage is a common issue with supersaturated solutions. To mitigate this, consider the following:

  • Store at the appropriate temperature: For some compounds, refrigeration can decrease solubility. Check if storing at room temperature or 37°C improves stability.

  • Use of stabilizing excipients: Adding a small amount of a polymer like Carboxymethyl cellulose (0.2-0.5%) or a surfactant like Tween 80 (0.25%) can help maintain the compound in solution.[6]

  • Prepare fresh solutions: For critical experiments, it is always best to prepare the solutions fresh on the day of use.

Q4: Are there any recommended formulations for in vivo studies?

A4: For oral administration, several formulations can be considered. These often involve a combination of co-solvents and surfactants. A common starting point is a formulation containing DMSO, PEG400, and Tween 80 in an aqueous vehicle.[6] For parenteral routes, formulations with DMSO and a solubilizing agent like Tween 80 in saline are often used.[6] It is crucial to perform preliminary formulation stability and vehicle toxicity studies before proceeding with your main in vivo experiments.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency (for in vitro applications)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, followed by dilution in cell culture medium.

Materials:

  • This compound (MW: 274.29 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium

Procedure:

  • Prepare a 10 mM stock solution:

    • Weigh out 2.74 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.

  • Prepare working solutions:

    • Serially dilute the 10 mM stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in your highest concentration working solution does not exceed a level that is toxic to your cells (typically <0.5%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for your highest concentration working solution.

Protocol 2: Solubility Enhancement using pH Adjustment

This protocol provides a method for preparing an aqueous stock solution of this compound by pH modification.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Sterile water

Procedure:

  • Initial Dissolution:

    • Weigh the desired amount of this compound.

    • Add a small volume of 0.1 M NaOH dropwise while stirring until the compound dissolves completely. This indicates the formation of the soluble salt.

  • Neutralization:

    • Carefully add 0.1 M HCl dropwise to neutralize the solution to the desired final pH (e.g., pH 7.4). Monitor the pH closely using a calibrated pH meter.

    • Be cautious during neutralization, as the compound may precipitate if the pH drops too quickly or goes below its pKa.

  • Final Volume Adjustment:

    • Add sterile water to reach the final desired concentration.

  • Filtration:

    • Sterile-filter the final solution through a 0.22 µm filter before use in biological experiments.

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.

solubility_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: Poorly Soluble This compound q_assay_type What is the experimental application? start->q_assay_type in_vitro In Vitro (e.g., cell-based) q_assay_type->in_vitro In Vitro in_vivo In Vivo (e.g., animal studies) q_assay_type->in_vivo In Vivo q_dmso_tolerance Is DMSO tolerated by the cells? in_vitro->q_dmso_tolerance co_solvency Use Co-solvency (e.g., DMSO stock) q_dmso_tolerance->co_solvency Yes ph_adjustment Use pH Adjustment or alternative co-solvents q_dmso_tolerance->ph_adjustment No formulation Develop a formulation (e.g., with co-solvents, surfactants) in_vivo->formulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: Synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this proline derivative. As a molecule of interest in medicinal chemistry, its successful synthesis is often a critical step in discovery and development pipelines.[1][2]

This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, troubleshoot specific issues, and provide robust, validated protocols to ensure reproducible success in your laboratory.

Core Synthetic Strategy: An Overview

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the preparation of the key electrophile, 3,5-dimethylisoxazole-4-sulfonyl chloride. The second step is a nucleophilic substitution reaction where the secondary amine of L-proline attacks the sulfonyl chloride to form the desired sulfonamide bond.

Synthetic_Pathway cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Coupling DMI 3,5-Dimethylisoxazole SulfonylChloride 3,5-Dimethylisoxazole-4-sulfonyl chloride DMI->SulfonylChloride Sulfonylation CSA Chlorosulfonic Acid + Thionyl Chloride Proline L-Proline TargetMolecule This compound Base Aqueous Base (e.g., Na2CO3) SulfonylChloride->TargetMolecule Nucleophilic Substitution

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My final reaction yield is very low or I've isolated no product. What went wrong?

This is a frequent challenge that can typically be traced back to one of three areas: the integrity of the sulfonyl chloride, the reaction conditions, or the workup procedure.

  • Possible Cause A: Degradation of 3,5-Dimethylisoxazole-4-sulfonyl chloride

    • The "Why": Sulfonyl chlorides are highly reactive electrophiles, susceptible to hydrolysis by ambient moisture or residual water in solvents. The sulfur-chlorine bond is readily attacked by water, yielding the unreactive sulfonic acid, which will not couple with proline.

    • Troubleshooting Steps:

      • Confirm Activity: If possible, run a quick 1H NMR of your sulfonyl chloride intermediate just before use. The presence of broad peaks or shifts from the expected values may indicate degradation.

      • Use Freshly Prepared Reagent: The synthesis of the sulfonyl chloride from 3,5-dimethylisoxazole is a high-yielding and relatively straightforward process.[3] It is strongly recommended to use this reagent immediately after its preparation and purification.

      • Ensure Anhydrous Conditions: While the subsequent coupling reaction is often performed in water, the handling and storage of the pure sulfonyl chloride must be under anhydrous conditions (e.g., in a desiccator, under an inert atmosphere).

  • Possible Cause B: Incorrect Reaction pH

    • The "Why": The coupling reaction requires a base to serve two critical functions: (i) to deprotonate the proline's carboxylic acid, enhancing its solubility in aqueous media, and (ii) to neutralize the HCl generated during the reaction.[4] If the pH is too low, the proline nitrogen will be protonated, rendering it non-nucleophilic. If the pH is too high (strongly basic), the rate of sulfonyl chloride hydrolysis can increase significantly, consuming the reagent before it can react with proline.

    • Troubleshooting Steps:

      • Monitor pH: Maintain a basic pH (typically 8-10) throughout the addition of the sulfonyl chloride. Use a reliable pH meter or pH paper.

      • Choice of Base: Sodium carbonate is an effective and commonly used base for this transformation.[4] It provides a sufficiently basic environment without being overly harsh. A slow, portion-wise addition of the base may be necessary to maintain the target pH.

  • Possible Cause C: Inefficient Workup and Isolation

    • The "Why": The final product is an amino acid derivative with a carboxylic acid and a sulfonamide group, giving it some degree of water solubility, especially in its salt form at neutral or basic pH. If the product is not properly protonated, it may remain in the aqueous layer during extraction.

    • Troubleshooting Steps:

      • Acidify Before Extraction: After the reaction is complete, it is crucial to acidify the aqueous mixture to a pH of ~2 with an acid like 2M HCl. This protonates the carboxylate, making the molecule neutral and significantly less water-soluble, thereby facilitating its extraction into an organic solvent like ethyl acetate.

      • Saturate the Aqueous Layer: If the product still shows high aqueous solubility, saturating the aqueous layer with sodium chloride (brine) before extraction can further decrease the product's solubility in water and improve extraction efficiency.

Q2: I've completed the reaction, but the product is an oil that won't solidify, making purification difficult. How can I induce crystallization?

An oily product is a common outcome, often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

  • Possible Cause A: Residual Solvent

    • The "Why": Solvents used in the workup (e.g., ethyl acetate, dichloromethane) can become trapped in the product, lowering its melting point and preventing solidification.

    • Troubleshooting Steps:

      • High Vacuum Drying: Place the oil under a high vacuum for several hours (or overnight) to remove volatile solvents. Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable.

      • Solvent Swap (Azeotroping): Dissolve the oil in a small amount of a low-boiling solvent like dichloromethane. Add a higher-boiling non-solvent like hexane or heptane and evaporate the mixture on a rotary evaporator. The lower-boiling solvent will be removed, hopefully leaving a solid or a more tractable residue.

  • Possible Cause B: Product Requires a Nucleation Site

    • The "Why": Crystallization is a two-step process: nucleation and crystal growth. Sometimes, spontaneous nucleation is kinetically slow.

    • Troubleshooting Steps:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass can act as nucleation sites.

      • Trituration: Add a small amount of a non-solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. This can wash away impurities that inhibit crystallization and encourage the product to precipitate as a solid.

      • Seed Crystals: If you have previously made a small amount of solid material, adding a tiny crystal to the oil can initiate crystallization.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal base and solvent system for the coupling reaction?

    • A: A biphasic system or an aqueous solution is typically effective. Dissolving L-proline in water with a base like sodium carbonate, cooling the solution (e.g., 0-5°C), and then adding the sulfonyl chloride (either neat or as a solution in a solvent like THF or acetone) is a robust method. The base neutralizes the generated HCl and keeps the proline nucleophilic.

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against a standard of L-proline. The disappearance of the proline spot and the appearance of a new, higher Rf product spot indicates progress. A suitable mobile phase would be a polar mixture, such as 10% methanol in dichloromethane with a small amount of acetic acid.

  • Q: What are the primary safety concerns for this synthesis?

    • A: The precursors are hazardous. Chlorosulfonic acid reacts violently with water and is highly corrosive. 3,5-Dimethylisoxazole-4-sulfonyl chloride is a lachrymator and is corrosive, causing severe skin burns and eye damage.[5] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Q: Are there alternative synthetic routes?

    • A: While the described route is the most direct, alternative methods for forming sulfonamides exist, such as coupling sulfonyl azides with proline.[6][7] However, these methods can involve different challenges and may not be as straightforward for this specific target. For the precursor, the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid and thionyl chloride is well-established and efficient.[3]

Validated Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride

This protocol is adapted from established industrial methods.[3]

  • Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO2 fumes), add chlorosulfonic acid (3.0 eq).

  • Reaction: Cool the flask to 0°C in an ice bath. Slowly add 3,5-dimethylisoxazole (1.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Thionyl Chloride Addition: Add thionyl chloride (1.5 eq) to the reaction mixture and heat to 60-70°C for 2-3 hours until gas evolution ceases.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product will often precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under a vacuum. The product can be further purified by recrystallization from a solvent like hexane or by chromatography on silica gel if necessary.[3]

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on standard sulfonamide synthesis with proline.[4]

  • Setup: In a round-bottom flask, dissolve L-proline (1.2 eq) and sodium carbonate (2.5 eq) in water (approx. 10 mL per gram of proline).

  • Cooling: Cool the solution to 0-5°C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of a water-miscible solvent like THF or acetone. Add this solution dropwise to the cold, stirring proline solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup - Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2 using 2M HCl.

  • Extraction: Extract the acidified mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Reagent Molar Ratio Purpose
3,5-Dimethylisoxazole-4-sulfonyl chloride1.0Electrophile
L-Proline1.2Nucleophile
Sodium Carbonate2.5Base (HCl scavenger)
2M Hydrochloric AcidAs neededpH adjustment for workup
Ethyl AcetateAs neededExtraction solvent
Protocol 3: Purification by Crystallization
  • Dissolution: Dissolve the crude product obtained from Protocol 2 in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, transfer the flask to a refrigerator (4°C).

  • Inducing Precipitation: If crystallization does not occur, try scratching the flask or adding a small amount of a non-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under a high vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield CheckSulfonyl Check Sulfonyl Chloride Integrity (Freshly prepared?) Start->CheckSulfonyl CheckpH Verify Reaction pH (Was it basic, pH 8-10?) Start->CheckpH CheckWorkup Review Workup Procedure (Acidified to pH 2?) Start->CheckWorkup Degraded Result: Reagent Degraded CheckSulfonyl->Degraded No pH_Issue Result: Incorrect pH CheckpH->pH_Issue No Workup_Issue Result: Product Lost in Aqueous Layer CheckWorkup->Workup_Issue No Solution1 Action: Re-synthesize Sulfonyl Chloride and use immediately. Degraded->Solution1 Solution2 Action: Repeat reaction, monitoring and maintaining pH with base. pH_Issue->Solution2 Solution3 Action: Re-extract aqueous layer after confirming pH 2. Use brine. Workup_Issue->Solution3

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Proline sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of proline sulfonamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable compounds. Proline sulfonamides are a significant class of molecules, often explored for their diverse pharmacological activities.[1] However, their purification can present unique challenges due to their structural features, including varying polarity, potential for hydrogen bonding, and, in many cases, chirality.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimental work. The information herein is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems that may arise during the purification of proline sulfonamide derivatives and offers structured solutions.

Issue 1: Poor Separation During Flash Chromatography

Q: My proline sulfonamide derivative is co-eluting with impurities during silica gel flash chromatography. How can I improve the separation?

A: Poor separation on silica gel is a frequent challenge, often stemming from the polarity of both the target compound and the impurities. Proline sulfonamides can be quite polar, leading to tailing and overlapping peaks. Here’s a systematic approach to troubleshoot this issue:

  • Solvent System Optimization:

    • Increase Polarity Gradually: If your compound is eluting too slowly (low Rf), gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. Conversely, if it elutes too quickly with impurities (high Rf), decrease the polar solvent concentration.

    • Introduce a Third Solvent: Sometimes a binary system (e.g., hexane/ethyl acetate) is insufficient. Adding a small percentage of a third solvent can significantly alter selectivity. For instance:

      • Methanol (MeOH): A small amount of MeOH in a dichloromethane (DCM) or ethyl acetate system can help elute highly polar compounds and improve peak shape.

      • Acetic Acid (AcOH) or Triethylamine (TEA): If your compound has acidic (carboxylic acid from the proline moiety) or basic sites, adding a small amount (e.g., 0.1-1%) of AcOH or TEA, respectively, to the mobile phase can suppress ionization and reduce peak tailing.

  • Stationary Phase Considerations:

    • Switching Polarity: If normal-phase silica gel fails, consider using reversed-phase (e.g., C18) flash chromatography. This is particularly effective for highly polar compounds that are difficult to separate on silica. The mobile phase for reversed-phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[2]

    • Chemically Modified Silica: For particularly challenging separations, consider using silica gel modified with other functional groups, such as amino-propyl or cyano-propyl phases, which offer different selectivities.[3]

  • Gradient Elution: A well-designed gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic (constant composition) elution for separating complex mixtures.[2] Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

Issue 2: Difficulty with Recrystallization

Q: I am struggling to recrystallize my proline sulfonamide derivative. It either "oils out" or fails to crystallize altogether. What should I do?

A: Recrystallization is a powerful technique for obtaining highly pure crystalline material, but its success is highly dependent on solvent selection and technique. [2] Oiling out occurs when the compound separates from the solution as a liquid rather than a solid, often because the solution's temperature is above the melting point of the impure compound.

Here are some strategies to overcome these challenges:

  • Systematic Solvent Screening:

    • The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

    • Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixtures thereof). A patent for sulfathiazole purification highlights the surprising effectiveness of propanol and isopropanol over other alcohols.[5]

  • Solvent/Anti-Solvent Method:

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble).

    • Slowly add a miscible "anti-solvent" (in which your compound is insoluble) until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. This controlled decrease in solubility often promotes crystal growth over oiling out.[4]

  • Inducing Crystallization:

    • Seeding: Add a tiny crystal of the pure product to the supersaturated solution to provide a nucleation site for crystal growth.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

  • Controlled Cooling: Rapid cooling often leads to the precipitation of impurities and the formation of small, impure crystals or an amorphous powder.[6] Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize yield.

Issue 3: Chiral Separation of Enantiomers or Diastereomers

Q: My synthesis has produced a mixture of stereoisomers of a proline sulfonamide derivative. How can I separate them?

A: The separation of stereoisomers requires a chiral environment. Since proline is a chiral amino acid, syntheses can often result in mixtures of enantiomers or diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers.[7]

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® columns), are widely used for this purpose.[8]

    • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[7] Sometimes, additives like trifluoroacetic acid (TFA) are used to improve peak shape.[9]

  • Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for chiral separations.[3] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.

  • Derivatization to Diastereomers: If chiral chromatography is not accessible, you can react your enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can often be separated by standard techniques like flash chromatography or recrystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

  • Separation of Diastereomers: If your synthesis produced diastereomers (which can happen if another chiral center is present in the molecule), they can often be separated using standard achiral chromatography (flash or HPLC) because they have different physical properties.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a newly synthesized proline sulfonamide derivative?

A1: A good starting point is a multi-step or "orthogonal" approach.

  • Initial Workup: Begin with a liquid-liquid extraction to remove major impurities. For example, if your crude product is in an organic solvent like ethyl acetate, wash it with a dilute acid (like 1M HCl) to remove basic impurities, followed by a wash with a dilute base (like saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to remove water-soluble impurities.

  • Flash Chromatography: Use flash column chromatography on silica gel as the primary purification step.[2] This is effective for separating compounds with significant differences in polarity.

  • Recrystallization: If the product from chromatography is not sufficiently pure or if you require a crystalline solid, recrystallization is an excellent final polishing step.[4][5]

Q2: My proline sulfonamide derivative seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A2: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.

  • Neutralize the Silica: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a base, like triethylamine (e.g., 1%), to neutralize the acidic sites before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reversed-phase).

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: The choice depends on the polarity of your compound.

  • Normal-Phase (e.g., silica, alumina): Best for non-polar to moderately polar compounds. The mobile phase is non-polar (e.g., hexanes, ethyl acetate).

  • Reversed-Phase (e.g., C18): Best for polar to very polar compounds. The mobile phase is polar (e.g., water, methanol, acetonitrile). Proline sulfonamides, especially those with a free carboxylic acid, are often good candidates for reversed-phase chromatography.

Q4: Are there any specific safety precautions I should take when purifying sulfonamides?

A4: Yes. While the specific hazards depend on the individual compound, general precautions should be taken. Sulfonamides are a class of antibiotics, and some individuals can have severe allergic reactions.[10] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Experimental Protocols and Data

Protocol 1: General Flash Column Chromatography
  • Sample Preparation: Dissolve the crude proline sulfonamide derivative in a minimal amount of the chromatography solvent or another suitable solvent (e.g., DCM, chloroform). Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.

  • Loading: Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexane or a hexane/ethyl acetate mixture).

  • Gradient (if applicable): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Solvent System Selection for Flash Chromatography
Compound PolarityRecommended Starting Solvent System (Normal Phase)Recommended Starting Solvent System (Reversed Phase)
Low to ModerateHexane / Ethyl AcetateWater / Acetonitrile
Moderate to HighDichloromethane / MethanolWater / Methanol
High / IonicEthyl Acetate / Methanol (+/- 0.1% Acetic Acid or TEA)Water / Acetonitrile (+/- 0.1% Formic Acid or TFA)
Protocol 2: Recrystallization by Slow Cooling
  • Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the chosen recrystallization solvent.

  • Heating: Heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven.

Visualization of Purification Workflow

Decision Tree for Purification Strategy

Purification_Workflow start Crude Product extraction Liquid-Liquid Extraction start->extraction flash_chrom Flash Chromatography extraction->flash_chrom is_pure_enough Sufficiently Pure? flash_chrom->is_pure_enough recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product chiral_sep Chiral Separation (HPLC/SFC) is_crystalline Crystalline Solid Required? chiral_sep->is_crystalline is_chiral Stereoisomers Present? is_chiral->chiral_sep Yes is_chiral->is_crystalline No is_pure_enough->pure_product No is_pure_enough->is_chiral Yes is_crystalline->recrystallization Yes is_crystalline->pure_product No

Caption: Decision workflow for selecting a purification strategy.

References

stability issues with 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have synthesized data from related chemical structures and established principles of drug stability to provide you with practical troubleshooting advice and in-depth explanations.

Troubleshooting Guide: Addressing Common Stability Challenges

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Unexpected Compound Degradation in Aqueous Buffers

Symptoms:

  • Loss of compound potency over time in biological assays.

  • Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • A gradual decrease in the main compound peak area over the course of an experiment.

Root Cause Analysis: The structure of this compound contains two key moieties susceptible to hydrolysis: the sulfonylurea-like linkage and the isoxazole ring. The rate of degradation is highly dependent on the pH and temperature of the solution.

  • Sulfonylurea Moiety Hydrolysis: Sulfonylurea compounds are known to be unstable in aqueous solutions, with their degradation being catalyzed by both acidic and basic conditions.[1][2] The linkage between the proline nitrogen and the sulfonyl group is a primary site for hydrolytic cleavage. Acid-catalyzed hydrolysis is often a significant degradation pathway for sulfonylureas.[1]

  • Isoxazole Ring Instability: The isoxazole ring, particularly when unsubstituted at the 3-position, can be susceptible to base-catalyzed ring opening.[3] This degradation pathway becomes more prominent at basic pH and elevated temperatures. For instance, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, demonstrates significant decomposition at pH 10.0, a process that is accelerated at 37°C compared to 25°C.[3]

Solutions & Mitigation Strategies:

  • pH Control:

    • Maintain the pH of your aqueous solutions within a neutral range (pH 6.0-7.5) to minimize both acid and base-catalyzed hydrolysis.

    • If your experimental conditions require acidic or basic pH, be aware of the potential for accelerated degradation and consider the inclusion of time-course stability assessments.

  • Temperature Management:

    • Prepare solutions fresh and, when possible, perform experiments at lower temperatures (e.g., on ice) to slow down degradation kinetics.

    • For short-term storage of aqueous solutions, prefer refrigeration (2-8°C) over room temperature.

  • Solvent Selection for Stock Solutions:

    • Prepare high-concentration stock solutions in aprotic organic solvents like DMSO, where the compound is generally more stable.[4] Store these stock solutions at -20°C or -80°C for long-term stability.

    • Minimize the amount of aqueous buffer added to the stock solution when preparing working concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for stock solutions of this compound?

For long-term stability, stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO. These solutions should be stored at -20°C or, preferably, -80°C.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q2: How does pH impact the stability of this compound in my experiments?

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 6): Can lead to the hydrolysis of the sulfonylurea-like linkage.[1][2]

  • Basic Conditions (pH > 8): May cause the opening of the isoxazole ring.[3] For optimal stability in aqueous media, maintaining a pH as close to neutral as possible is recommended.

Q3: Are there any known incompatibilities with common excipients or buffer components?

While specific incompatibility data for this molecule is not available, general principles suggest avoiding highly acidic or basic excipients. Buffers such as phosphate, citrate, and acetate are generally acceptable, provided the final pH of the formulation is maintained in the neutral range.[5]

Q4: How can I assess the stability of the compound under my specific experimental conditions?

A forced degradation study is a valuable tool to understand the stability of your compound in a specific formulation or experimental setup.[6] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. A simplified protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Forced Degradation Study for Solution Stability Assessment

This protocol is designed to help you identify the conditions under which this compound may degrade.

Objective: To determine the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Purified water (HPLC grade)

  • HPLC or LC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Thermal Stress: Incubate the neutral hydrolysis sample at 60°C.

  • Incubation: Incubate all samples at room temperature (for hydrolysis and oxidation) and 60°C (for thermal stress) for 24 hours. A control sample (diluted in a neutral buffer and kept at 4°C) should also be prepared.

  • Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition.

    • If necessary, neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of the parent compound remaining and to observe the formation of any degradation products.

  • Data Interpretation: A degradation of 5-20% is generally sufficient to demonstrate the stability-indicating nature of the analytical method.[7]

Data Summary

The following table summarizes the expected stability of the core chemical structures found in this compound based on available literature.

ConditionMoietyExpected StabilityReference
Acidic (pH < 6) SulfonylureaProne to hydrolysis[1][2]
Neutral (pH 6-8) Sulfonylurea & IsoxazoleGenerally more stable[3]
Basic (pH > 8) IsoxazoleSusceptible to ring opening[3]
Elevated Temp. BothDegradation is accelerated[2][3]

Visualizations

Potential Degradation Pathways

G cluster_0 This compound cluster_1 Degradation Products Compound This compound Deg1 Proline Compound->Deg1 Acid/Base Hydrolysis (Sulfonylurea Cleavage) Deg2 3,5-Dimethylisoxazole-4-sulfonic acid Compound->Deg2 Acid/Base Hydrolysis (Sulfonylurea Cleavage) Deg3 Ring-opened Isoxazole Derivative Compound->Deg3 Base-catalyzed Hydrolysis (Isoxazole Ring Opening)

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Stability Issues

G Start Stability Issue Observed (e.g., loss of activity, new peaks) CheckpH Is the solution pH outside the 6.0-8.0 range? Start->CheckpH CheckTemp Are experiments run at elevated temperatures? CheckpH->CheckTemp No AdjustpH Adjust pH to neutral range (6.0-8.0) CheckpH->AdjustpH Yes CheckStorage How are stock solutions prepared and stored? CheckTemp->CheckStorage No ControlTemp Perform experiments at lower temperatures (e.g., on ice) CheckTemp->ControlTemp Yes OptimizeStorage Prepare fresh stock in DMSO, aliquot, and store at -80°C CheckStorage->OptimizeStorage Sub-optimal ForcedDeg Conduct forced degradation study to confirm instability CheckStorage->ForcedDeg Optimal End Issue Resolved AdjustpH->End ControlTemp->End OptimizeStorage->End ForcedDeg->End

Caption: A workflow for troubleshooting stability issues.

References

avoiding side reactions in 3,5-dimethylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dimethylisoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize the synthesis of this important heterocyclic scaffold. Here, we address common challenges, explain the underlying chemical principles, and provide field-tested protocols to help you mitigate side reactions and maximize yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield in my 3,5-dimethylisoxazole synthesis. What are the most likely causes?

A1: Low yields in the synthesis of 3,5-dimethylisoxazole from 2,4-pentanedione (acetylacetone) and hydroxylamine are typically traced back to three critical areas: pH control, temperature management, and reagent quality.

The primary reaction involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[1] However, the reaction pathway is highly sensitive to the pH of the medium.

  • Improper pH: The cyclization to form the isoxazole ring is most efficient under specific pH conditions. When using hydroxylamine hydrochloride (NH₂OH·HCl), a common starting material, a base must be added to free the hydroxylamine nucleophile. However, strongly basic conditions can promote side reactions. Conversely, strongly acidic conditions can protonate the hydroxylamine, reducing its nucleophilicity.[2]

  • Suboptimal Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can lead to the decomposition of reactants, intermediates, or the final product, significantly lowering the isolated yield.

  • Reagent Purity: The purity of 2,4-pentanedione is crucial. It exists in a keto-enol tautomeric equilibrium, and aged or impure starting material may contain byproducts that can interfere with the reaction.

Troubleshooting Workflow for Low Yield:

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYieldTroubleshooting start Low Yield of 3,5-Dimethylisoxazole check_ph Verify Reaction pH start->check_ph check_temp Review Temperature Profile start->check_temp check_reagents Assess Reagent Quality start->check_reagents ph_acidic Is pH too acidic (pH < 4)? (Reduced Nucleophilicity) check_ph->ph_acidic Check Acidity ph_basic Is pH too basic (pH > 9)? (Side Reactions Favored) check_ph->ph_basic Check Basicity temp_high Was temperature > 100°C for prolonged periods? check_temp->temp_high reagents_impure Are starting materials old or unpurified? check_reagents->reagents_impure adjust_ph Action: Add a base (e.g., NaOAc, Pyridine) to buffer pH to 4-5. ph_acidic->adjust_ph Yes control_base Action: Use a milder base or control addition rate. Avoid strong bases like NaOH. ph_basic->control_base Yes adjust_temp Action: Reduce reaction temperature. Consider reflux in a lower-boiling solvent. temp_high->adjust_temp Yes purify_reagents Action: Distill 2,4-pentanedione. Use fresh hydroxylamine hydrochloride. reagents_impure->purify_reagents Yes

Caption: Troubleshooting logic for low reaction yield.

Q2: My NMR spectrum shows an unexpected set of peaks. What is the most common side product?

A2: The most probable side product, especially if reaction conditions are not carefully controlled, is the isomeric N-hydroxy pyrazole, specifically 3,5-dimethyl-1H-pyrazol-1-ol . This occurs through an alternative cyclization pathway of the reaction intermediate.

Mechanism of Side Product Formation:

The reaction proceeds through a monoxime intermediate. The key step determining the final product is which nucleophile (the hydroxylamine nitrogen or the oxime oxygen) attacks the remaining carbonyl group.

  • Desired Pathway (Isoxazole Formation): The hydroxyl group of the oxime intermediate attacks the second carbonyl carbon, followed by dehydration to yield 3,5-dimethylisoxazole.

  • Side Reaction Pathway (N-Hydroxy Pyrazole Formation): The nitrogen atom of the hydroxylamine moiety that has not yet reacted can attack the second carbonyl group. This leads to a different cyclized intermediate which, upon dehydration, forms 3,5-dimethyl-1H-pyrazol-1-ol.

The formation of pyrazole derivatives from 1,3-dicarbonyls is a well-established reaction, typically with hydrazine.[3][4][5] Hydroxylamine can react analogously under certain conditions.

ReactionPathways cluster_main Reaction Pathways start 2,4-Pentanedione + NH₂OH intermediate Monoxime Intermediate start->intermediate Initial Condensation isoxazole 3,5-Dimethylisoxazole (Desired Product) intermediate->isoxazole O-Attack on Carbonyl (Favored in acidic/neutral pH) pyrazole 3,5-Dimethyl-1H-pyrazol-1-ol (Side Product) intermediate->pyrazole N-Attack on Carbonyl (Can occur in basic pH)

References

Technical Support Center: Resolving Impurities in 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in explaining the "why" behind the "how," ensuring you have the foundational knowledge to adapt and overcome challenges in your specific experimental context.

Troubleshooting Guide: A Practical Q&A Approach

This section addresses specific issues you may encounter, providing step-by-step guidance and the scientific rationale behind our recommendations.

Question 1: My HPLC analysis shows an unexpected, early-eluting peak. What is it likely to be, and how can I confirm its identity?

Answer:

An early-eluting peak in a reversed-phase HPLC (RP-HPLC) analysis typically indicates a more polar impurity than your target compound, this compound. The most probable identity of this impurity is 3,5-dimethylisoxazole-4-sulfonic acid .

Causality: This impurity arises from the hydrolysis of the key starting material, 3,5-dimethylisoxazole-4-sulfonyl chloride, during the synthesis.[1][2] The sulfonyl chloride is highly reactive and susceptible to reaction with any trace amounts of water in the reaction mixture or during workup.

Troubleshooting and Confirmation:

  • LC-MS Analysis: The most definitive way to identify this impurity is by Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a molecular ion corresponding to the mass of 3,5-dimethylisoxazole-4-sulfonic acid (C₅H₇NO₄S, MW: 177.18).

  • Spiking Experiment: If you have a reference standard of 3,5-dimethylisoxazole-4-sulfonic acid, you can perform a spiking experiment. Add a small amount of the standard to your sample and re-analyze by HPLC. If the peak of interest increases in area, it confirms the identity of the impurity.

  • Preventative Measures: To minimize the formation of this impurity in future syntheses, ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I observe a small peak eluting very close to my main product peak in the HPLC chromatogram. Could this be a stereoisomer?

Answer:

Yes, it is possible that this peak is the diastereomer, 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-D-proline. While L-proline is the intended starting material, trace amounts of D-proline in the starting material or slight epimerization during the reaction can lead to the formation of this impurity.

Causality: The synthesis involves the reaction of a chiral starting material (L-proline) with an achiral sulfonyl chloride. If the reaction conditions are harsh (e.g., high temperature or extreme pH), there is a possibility of epimerization at the α-carbon of the proline ring.

Troubleshooting and Confirmation:

  • Chiral HPLC Analysis: To confirm the presence of the diastereomer, a chiral HPLC method is required. A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralpak IA, is often effective for separating proline derivatives.[3][4][5]

  • Method Development: A typical mobile phase for chiral separation of such compounds would be a mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA).[4][5]

  • Source Analysis: Analyze your L-proline starting material using a suitable chiral method to check for the presence of D-proline.

Experimental Protocol: Chiral HPLC Analysis

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane:Ethanol:TFA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Question 3: My final product has a faint yellow color and shows some degradation upon storage. What is causing this instability?

Answer:

The observed instability could be due to the presence of residual starting materials or hydrolysis of the final product. The isoxazole ring itself is generally stable, but the sulfonylproline linkage can be susceptible to hydrolysis under certain conditions.

Causality:

  • Residual Reactants: Unreacted 3,5-dimethylisoxazole-4-sulfonyl chloride can slowly hydrolyze to the sulfonic acid, which can in turn catalyze further degradation.

  • Hydrolysis: The N-sulfonyl bond can be cleaved under strongly acidic or basic conditions, or over long-term storage, especially if moisture is present. This would lead to the formation of L-proline and 3,5-dimethylisoxazole-4-sulfonic acid.

Troubleshooting and Mitigation:

  • Purification: Ensure your purification method (e.g., recrystallization or chromatography) is effective at removing all starting materials and by-products.

  • Storage Conditions: Store the final compound in a tightly sealed container, protected from light and moisture, and at a low temperature (-20 °C is recommended for long-term storage).

  • pH Control: During workup and purification, avoid exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

The most probable synthesis involves the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with L-proline in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

Q2: What are the key impurities I should be looking for?

Based on the likely synthesis, the key potential impurities are summarized in the table below:

Impurity NameStructureTypical Elution in RP-HPLC
L-ProlineC₅H₉NO₂Very early
3,5-Dimethylisoxazole-4-sulfonic acidC₅H₇NO₄SEarly
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-D-prolineC₁₀H₁₄N₂O₅SVery close to the main peak

Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to identify these impurities?

NMR can be a powerful tool. For instance, the presence of 3,5-dimethylisoxazole-4-sulfonic acid might be inferred by a shift in the signals corresponding to the isoxazole protons compared to the final product. However, for distinguishing diastereomers, chiral HPLC is the more definitive method.

Q4: What is a good starting point for a reversed-phase HPLC method for purity analysis?

A good starting point for an RP-HPLC method would be:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30 °C

Visualizing Impurity Formation and Troubleshooting

Diagram 1: Synthesis and Potential Impurity Formation Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Main Product cluster_impurities Potential Impurities Proline L-Proline Reaction Base, Solvent Proline->Reaction SulfonylChloride 3,5-Dimethylisoxazol-4-sulfonyl chloride SulfonylChloride->Reaction SulfonicAcid 3,5-Dimethylisoxazole-4-sulfonic acid SulfonylChloride->SulfonicAcid Hydrolysis (H₂O) MainProduct This compound Reaction->MainProduct D_Proline_Impurity 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-D-proline Reaction->D_Proline_Impurity Epimerization UnreactedProline Unreacted L-Proline Reaction->UnreactedProline Incomplete Reaction UnreactedSulfonyl Unreacted Sulfonyl Chloride Reaction->UnreactedSulfonyl Incomplete Reaction

Caption: Synthetic route and common impurity origins.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak in HPLC CheckElution Early or Late Elution? Start->CheckElution EarlyPeak Early Eluting Peak (More Polar) CheckElution->EarlyPeak Early LatePeak Late Eluting Peak (Less Polar) CheckElution->LatePeak Late ClosePeak Peak Close to Main Product CheckElution->ClosePeak Close Hypothesis1 Hypothesis: - Sulfonic Acid - Unreacted Proline EarlyPeak->Hypothesis1 Hypothesis2 Hypothesis: - Non-polar side product - Grease/Contaminant LatePeak->Hypothesis2 Hypothesis3 Hypothesis: - Diastereomer (D-proline) ClosePeak->Hypothesis3 Action1 Action: - LC-MS Analysis - Spiking Experiment Hypothesis1->Action1 Action2 Action: - Check reaction scheme - Blank injection Hypothesis2->Action2 Action3 Action: - Chiral HPLC Analysis Hypothesis3->Action3

Caption: A logical workflow for identifying unknown peaks.

References

Technical Support Center: Analytical Method Validation for N-Sulfonylproline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of N-sulfonylproline compounds. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into the common challenges and questions that arise during the analysis of this unique class of molecules. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.

N-sulfonylproline derivatives, characterized by a sulfonamide linkage to a proline ring, possess distinct chemical properties that require careful consideration during method development and validation. Their acidic nature, polarity, and potential for secondary interactions can present unique chromatographic challenges. This resource is structured to provide both quick answers through FAQs and detailed solutions in our troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the validation of analytical methods for N-sulfonylproline compounds.

Q1: What are the key validation parameters I need to assess for an HPLC assay of an N-sulfonylproline compound?

According to the International Council for Harmonisation (ICH) guideline Q2(R1), a quantitative impurity assay or a main component assay requires the evaluation of a comprehensive set of validation characteristics.[1][2][3][4] For a typical reversed-phase HPLC method, you must thoroughly document the following:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is critically important for stability-indicating methods.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, not always required).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Validation Parameter Typical Acceptance Criteria (for Assay/Impurity Method) ICH Guideline Reference
Specificity Peak purity index > 0.995; Baseline resolution > 1.5 from other componentsICH Q2(R1)
Linearity Correlation coefficient (r²) ≥ 0.998ICH Q2(R1)
Accuracy 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impuritiesICH Q2(R1)
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impuritiesICH Q2(R1)
Robustness System suitability parameters (e.g., tailing factor, resolution) remain within limits.ICH Q2(R1)
Q2: I'm developing a reversed-phase HPLC method for an N-sulfonylproline compound. What's a good starting point for my mobile phase and column selection?

N-sulfonylproline compounds are typically polar and acidic. A good starting point involves a C18 stationary phase and a mobile phase with an acidic modifier to control the ionization of the proline's carboxylic acid group and the sulfonamide proton.

  • Column: A modern, base-deactivated C18 column (e.g., Cogent RP Phenyl Hexyl™) is recommended to minimize secondary interactions with residual silanols, which can cause peak tailing.[5]

  • Mobile Phase A: Deionized water with an acidic modifier. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is common. Formic acid is volatile and well-suited for LC-MS applications, while TFA can offer better peak shape but may cause ion suppression in MS detectors.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.

  • Initial Conditions: Start with a gradient from 5-10% Mobile Phase B to 95% Mobile Phase B over 15-20 minutes.

  • Detection: The sulfonyl group and any aromatic moieties typically provide sufficient UV absorbance for detection around 254-270 nm.[5]

Q3: How do I prove my analytical method is "stability-indicating"?

A stability-indicating method is one that can accurately measure the decrease in the amount of the active drug substance due to degradation. To achieve this, you must perform forced degradation (stress testing) studies as outlined in ICH guideline Q1A(R2).[6][7][8][9]

The core principle is to expose the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[8] The goal is to achieve 5-20% degradation of the parent compound.[6][7]

Key Stress Conditions to Apply:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: e.g., Dry heat at 80 °C for 48 hours.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

After stressing the samples, run them on your HPLC system. The method is considered stability-indicating if you can demonstrate that all major degradation product peaks are baseline resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in all stressed samples.

Section 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during the analysis of N-sulfonylproline compounds.

Guide 1: Chromatography (HPLC/UPLC) Issues
Issue: Poor Peak Shape (Tailing)

You inject your N-sulfonylproline standard and observe a significant tailing peak (USP Tailing Factor > 1.5).

Causality: Peak tailing for acidic compounds like N-sulfonylprolines is most often caused by secondary ionic interactions between the deprotonated analyte and positively charged sites on the silica stationary phase (e.g., residual silanols or metal contaminants).[10]

Troubleshooting Workflow:

G start Peak Tailing Observed (T > 1.5) check_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->check_ph adjust_ph ACTION: Lower Mobile Phase pH (e.g., add 0.1% TFA/Formic Acid) to suppress analyte ionization. check_ph->adjust_ph No check_column Is the column base-deactivated or end-capped? check_ph->check_column Yes ph_yes Yes ph_no No end Peak Shape Improved adjust_ph->end change_column ACTION: Switch to a modern, high-purity, base-deactivated C18 column. check_column->change_column No check_overload Is the peak shape improved at lower concentrations? check_column->check_overload Yes col_yes Yes col_no No change_column->end reduce_load ACTION: Reduce sample concentration or injection volume. check_overload->reduce_load Yes add_modifier ACTION: Consider adding a competing base (e.g., low levels of triethylamine) to the mobile phase to block active silanol sites. check_overload->add_modifier No overload_yes Yes overload_no No reduce_load->end add_modifier->end

Caption: Troubleshooting logic for peak tailing.

Issue: Shifting Retention Times

Across an analytical sequence, the retention time of your N-sulfonylproline analyte drifts, compromising peak identification and integration.

Causality: Retention time instability is commonly linked to issues with the mobile phase composition, temperature fluctuations, or inadequate column equilibration.[11][12] For ionizable compounds, subtle changes in mobile phase pH can have a pronounced effect.

Step-by-Step Troubleshooting:

  • Verify Mobile Phase Preparation: Ensure mobile phase components are measured accurately and mixed thoroughly. For aqueous buffers, confirm the pH is stable and that the buffer was prepared fresh. Solvents should be filtered and degassed before use.[11]

  • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage, which can cause pressure fluctuations and affect flow rate consistency.

  • Ensure Proper Equilibration: Before starting the sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator, but for gradient methods, running 3-5 blank gradients before the first injection is recommended.

  • Use a Column Thermostat: HPLC separations are sensitive to temperature.[11] A column thermostat ensures a stable thermal environment, minimizing retention time drift due to ambient temperature changes.

  • Buffer pH vs. Analyte pKa: If your mobile phase pH is very close to the pKa of the N-sulfonylproline's carboxylic acid, small pH shifts can cause large changes in retention. Operate at a pH at least 1-2 units away from the analyte's pKa for maximum robustness.

Guide 2: Mass Spectrometry (LC-MS) Issues
Issue: Significant Matrix Effects (Ion Suppression)

You are developing a method to quantify an N-sulfonylproline compound in plasma. When you compare the analyte response in post-extraction spiked plasma to the response in a neat solvent, you see a >50% drop in signal, indicating severe ion suppression.

Causality: Matrix effects in LC-MS occur when co-eluting endogenous components from the biological matrix (like phospholipids or salts) interfere with the ionization of the target analyte in the MS source.[13][14][15] This can suppress or, less commonly, enhance the signal, leading to poor accuracy and reproducibility.[14][15]

Strategies for Mitigation:

  • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the analyte from the interfering matrix components.

    • Action: Modify the gradient to be shallower, increasing the separation time.

    • Action: Switch to a column with a different selectivity (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) that may provide better retention and separation from phospholipids.

  • Optimize Sample Preparation: The goal is to selectively remove interfering components while efficiently recovering the analyte.

    • Action: If using protein precipitation (PPT), which is fast but "dirty," consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE offers the highest degree of cleanup by allowing for specific wash steps to remove interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the "gold standard" for compensating for matrix effects.[13] Because it is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.

  • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components entering the MS source.[16] This is a simple approach but may compromise the method's sensitivity if the analyte concentration is already low.[16]

Quantitative Assessment of Matrix Effect: The matrix factor (MF) should be calculated to quantify the extent of the matrix effect as recommended by the FDA and EMA.[14][17][18]

  • MF = (Peak Response in presence of matrix) / (Peak Response in neat solution)

  • An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[14] The IS-normalized MF should ideally be close to 1.0.

Section 3: Protocols & Workflows

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatography system and procedure are adequate for the intended analysis before running a validation sequence. This protocol is based on standard industry practice and principles outlined in major pharmacopeias.

Procedure:

  • Prepare SST Solution: Prepare a solution containing the N-sulfonylproline analyte at a concentration that is representative of the main assay concentration (e.g., 100 µg/mL). If applicable, also include key impurities or resolution markers.

  • Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform Injections: Make five or six replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the mean and relative standard deviation (RSD) for the following parameters from the replicate injections.

SST Parameter Purpose Typical Acceptance Criterion
Peak Area Precision Demonstrates the precision of the injector and detector response.RSD ≤ 2.0%
Retention Time Precision Demonstrates the stability of the pump flow rate and mobile phase composition.RSD ≤ 1.0%
Tailing Factor (T) Measures peak symmetry.T ≤ 1.5
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Resolution (Rs) Measures the separation between the main peak and the closest eluting peak (if applicable).Rs ≥ 2.0
  • Decision: If all SST parameters meet the pre-defined acceptance criteria, the system is deemed suitable for use, and you may proceed with the analytical run. If any parameter fails, troubleshooting must be performed (e.g., check for leaks, re-prepare mobile phase, replace column) and the SST must be repeated until it passes.

Workflow 1: General Method Validation

This diagram illustrates the logical flow of a typical analytical method validation project, from development to final reporting, in accordance with ICH guidelines.

G cluster_0 Phase 1: Development & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting dev Method Development & Optimization protocol Write Validation Protocol (Define experiments & acceptance criteria) dev->protocol spec Specificity (Forced Degradation) protocol->spec lin Linearity, Range, LOQ/LOD spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness prec->rob data Data Analysis & Comparison to Criteria rob->data report Write Final Validation Report data->report

Caption: A typical workflow for analytical method validation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Proline Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Proline sulfonamide analogs represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Their unique structural features, combining the rigidity of the proline ring with the electronic properties of the sulfonamide group, allow for diverse interactions with various biological targets. This guide provides a comprehensive comparison of the biological activities of different proline sulfonamide analogs, supported by experimental data and detailed methodologies, to aid researchers in this field.

Introduction to Proline Sulfonamides

The proline scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties and conformational constraints to bioactive molecules[1]. When coupled with a sulfonamide moiety, the resulting proline sulfonamide derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities[2][3][4]. The sulfonamide group, a well-established pharmacophore, contributes to the biological activity through its ability to mimic a peptide bond, act as a transition-state analog, and form key hydrogen bonds with biological targets[5][6]. The diversity of this class of compounds arises from the potential for substitution on the proline ring, the sulfonamide nitrogen, and the aryl group of the sulfonyl chloride.

Comparative Biological Activities

The biological activities of proline sulfonamide analogs are highly dependent on their specific chemical structures. This section provides a comparative analysis of their efficacy in different therapeutic areas.

Anticancer Activity

Proline sulfonamides have emerged as a promising class of anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression[7][8][9].

A study by Soman et al. (2019) explored novel coumarin-proline sulfonamide hybrids as anticancer agents[3]. Their findings demonstrated that these compounds exhibited significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The introduction of different substituents on the sulfonamide moiety led to variations in potency, as summarized in the table below.

CompoundR GroupIC50 (µM) vs. A549IC50 (µM) vs. MCF-7
16a Benzene>102.58
16b 4-Methylbenzene>101.07
16c 4-Chlorobenzene>103.14
Doxorubicin (Control)0.870.92
Data synthesized from Soman et al. (2019)[3]

These results highlight the importance of the substituent on the aryl sulfonamide for anticancer activity, with the 4-methylphenyl derivative (16b) showing the highest potency against the MCF-7 cell line[3].

Another study focused on sulfonamide derivatives conjugated with proline methyl esters via a succinamide spacer[8][9]. These compounds were evaluated for their cytotoxic effects against murine mammary adenocarcinoma (AMN3) and human breast cancer (AMJ13) cell lines. The results indicated that these derivatives exhibited selective cytotoxicity towards cancer cells with minimal effect on normal rat embryo fibroblast (Ref) cells[8].

Antimicrobial and Antioxidant Activities

Proline sulfonamide derivatives have also been investigated for their potential as antimicrobial and antioxidant agents. A study by Egbujor et al. (2023) reported the synthesis and biological evaluation of a series of proline-based sulfonamides[2][10]. Several of these compounds displayed notable activity against E. coli and C. albicans, as well as significant antioxidant properties.

CompoundAntimicrobial ActivityAntioxidant Activity (IC50, µg/mL)
1a Moderate antibacterial1.159
1c Potent against E. coli-
1d Potent against E. coli-
1f Potent against E. coli-
1g Inhibitory against C. albicans1.178
Ascorbic Acid (Control)0.999
Data synthesized from Egbujor et al. (2023)[2][10]

The study concluded that these proline sulfonamide derivatives are promising candidates for the development of new antimicrobial and antioxidant agents[2][10]. The structure-activity relationship suggests that the nature of the substituent on the carboxamide moiety plays a crucial role in determining the antimicrobial spectrum and potency.

Enzyme Inhibition: Matrix Metalloproteinases (MMPs)

A significant area of research for proline sulfonamides is their role as inhibitors of matrix metalloproteinases (MMPs)[4][11][12]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases[13][14].

A study by Zhang et al. (2014) designed and synthesized a series of α-sulfonyl γ-(glycinyl-amino)proline peptidomimetics as MMP-2 inhibitors[4]. These compounds demonstrated high selectivity for MMP-2 over other enzymes like aminopeptidase N (APN) and histone deacetylases (HDACs). The results indicated that the introduction of a sulfonyl group at the α-position of the proline scaffold significantly enhanced the inhibitory activity against MMP-2[4].

CompoundR GroupMMP-2 Inhibition (IC50, nM)
12a H15.6
12f 4-F-Ph8.2
12u 2-Naphthyl2.5
LY52 (Control)5.4
Data synthesized from Zhang et al. (2014)[4]

The compound 12u , with a 2-naphthyl substituent, emerged as a potent and selective MMP-2 inhibitor, suggesting that bulky aromatic groups in this position are favorable for activity[4].

Experimental Protocols

The reliable evaluation of the biological activity of proline sulfonamide analogs relies on robust and well-defined experimental protocols. This section details the methodologies for key assays mentioned in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds[3][15][16].

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment[16].

  • Compound Treatment: Prepare serial dilutions of the proline sulfonamide analogs in the appropriate culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours)[16]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader[16].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with proline sulfonamide analogs A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

Enzyme Inhibition Assay (MMP-2)

Enzyme inhibition assays are crucial for determining the potency and selectivity of compounds against specific enzyme targets.

Principle: The activity of the enzyme is measured in the presence and absence of the inhibitor. The inhibitory effect is quantified by the reduction in enzyme activity.

Step-by-Step Protocol (Fluorogenic Substrate):

  • Enzyme Activation: Activate the pro-MMP-2 enzyme with a suitable activator (e.g., APMA).

  • Inhibitor Incubation: Pre-incubate the activated MMP-2 enzyme with various concentrations of the proline sulfonamide analog in an assay buffer at 37°C for a defined period.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic MMP-2 substrate.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by MMP-2 results in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is critical for the rational design and development of proline sulfonamide analogs as therapeutic agents.

Induction of Apoptosis in Cancer Cells

Several studies suggest that the anticancer activity of proline sulfonamides is mediated through the induction of apoptosis, or programmed cell death[7]. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

The induction of apoptosis can be triggered through various signaling pathways. For instance, some sulfonamide derivatives have been shown to cause cell cycle arrest in the G1 phase and disrupt microtubule assembly[16].

Apoptosis_Induction cluster_0 Proline Sulfonamide Analog cluster_1 Cellular Effects cluster_2 Apoptotic Pathway PS Proline Sulfonamide CCA Cell Cycle Arrest (G1) PS->CCA MD Microtubule Disruption PS->MD Caspase Caspase Activation CCA->Caspase MD->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction by proline sulfonamides.

Inhibition of Matrix Metalloproteinases

The inhibition of MMPs by proline sulfonamide analogs typically involves the coordination of a zinc-binding group (ZBG) within the inhibitor to the catalytic zinc ion in the active site of the enzyme. The proline scaffold serves to orient the ZBG and other substituents for optimal interaction with the enzyme's active site pockets.

The structure-activity relationship studies indicate that modifications to the P1' substituent, which fits into the S1' pocket of the MMP, are critical for both potency and selectivity[11].

Conclusion

Proline sulfonamide analogs represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, ranging from anticancer and antimicrobial to specific enzyme inhibition, underscore the versatility of this chemical scaffold. This guide has provided a comparative overview of their biological activities, supported by experimental data and detailed protocols. Future research in this area should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the detailed molecular mechanisms of action to facilitate the development of novel and effective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethylisoxazole Derivatives as Potent BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 3,5-dimethylisoxazole motif has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological systems. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-dimethylisoxazole derivatives, with a primary focus on their well-documented role as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. By examining key structural modifications and their impact on inhibitory activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

The 3,5-Dimethylisoxazole Moiety: A Bioisostere of Acetylated Lysine

The therapeutic potential of many 3,5-dimethylisoxazole derivatives stems from their function as bioisosteres of acetylated lysine (KAc).[1][2] The bromodomain-containing protein 4 (BRD4), a key epigenetic reader, recognizes and binds to acetylated lysine residues on histone tails, thereby regulating gene transcription.[3][4] Dysregulation of this process is implicated in various diseases, most notably cancer. The 3,5-dimethylisoxazole core effectively mimics the acetylated lysine side chain, enabling it to occupy the KAc-binding pocket of BRD4 and competitively inhibit its function.[2][5] Molecular docking studies have shown that the nitrogen atom of the isoxazole ring can form a crucial hydrogen bond with the key amino acid residue ASN140 within the KAc pocket, anchoring the inhibitor.[3]

Core Structure-Activity Relationships of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors

Extensive research has elucidated several key SAR trends for 3,5-dimethylisoxazole-based BRD4 inhibitors. The general structure can be divided into three main components: the 3,5-dimethylisoxazole core, a linker, and a substituent group that often interacts with the WPF (Trp81, Pro82, Phe83) hydrophobic shelf of the BRD4 bromodomain.

SAR_overview cluster_scaffold Core Scaffold cluster_linker Linker Region cluster_substituent WPF Shelf Binder Scaffold 3,5-Dimethylisoxazole (KAc Mimic) Linker Linker (e.g., triazole, amide) Scaffold->Linker Connects to KAc_Pocket KAc Pocket Scaffold->KAc_Pocket Binds to Substituent Substituent Group (e.g., phenyl, pyridone) Linker->Substituent Positions WPF_Pocket WPF Pocket Substituent->WPF_Pocket Interacts with

Impact of Linker and Substituent Groups on BRD4 Inhibitory Activity

The nature of the linker and the substituent group plays a critical role in determining the potency of these inhibitors. A comparative analysis of various derivatives reveals several important trends:

  • Introduction of a Triazole Linker: The incorporation of a triazole ring as a linker has been shown to significantly enhance BRD4 inhibitory activity. For instance, compounds containing triazoles displayed prominent inhibitory activities with BRD4(1) IC50 values in the low nanomolar range.[3]

  • Dimerization and Bivalent Ligands: Designing dimeric structures that can simultaneously target both bromodomains (BD1 and BD2) of BRD4 has proven to be a successful strategy for increasing binding potency.[3] For example, a bivalent inhibitor, compound 22, demonstrated a 20-fold increase in antiproliferative activity against HCT116 colorectal cancer cells compared to its monomeric precursor.[3]

  • Pyridone Moieties: The replacement of a phenyl ring with a pyridone moiety has also led to the development of potent BRD4 inhibitors. Pyridone derivatives have shown effectiveness against both the BRD4 protein and human leukemia cell lines.[4]

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring that interacts with the WPF shelf can significantly impact activity. For example, the addition of a larger diarylmethanol substituent can push the 3,5-dimethylisoxazole moiety further into the KAc-binding pocket, thereby enhancing interactions.[5]

Comparative Data of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors

The following table summarizes the in vitro activity of selected 3,5-dimethylisoxazole derivatives against BRD4 and cancer cell lines, highlighting the impact of different structural modifications.

Compound IDKey Structural FeaturesBRD4(1) IC50 (nM)Antiproliferative IC50 (µM) & Cell LineReference
11h 1,2,3-triazol-4-yl)methyl linker, 2,4-difluorophenyl substituent27.00.120 (HL-60), 0.09 (MV4-11)[6]
14 Monomeric precursor-14% inhibition at 2 µM (HCT116)[3]
17 Dimer with a linker-1.1 (HCT116)[3]
22 Dimer with a triazole-containing linker7.70.16 (HCT116)[3]
11d Pyridone derivative5500.19 (MV4-11)[4]
11e Pyridone derivative8600.32 (MV4-11)[4]
3 Ethoxy linker4800-[2][5]
8 Phenol substituent370-[5]
9 Acetate substituent390-[5]
39 Triazolopyridazine motif32.1 (U266)[7]

Beyond BRD4 Inhibition: Other Biological Activities

While the primary focus has been on BRD4 inhibition, 3,5-dimethylisoxazole derivatives have been investigated for other therapeutic applications, including:

  • Anticancer Activity: Beyond BRD4 inhibition, some derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms, such as inducing oxidative stress and apoptosis.[1][8]

  • Anticonvulsant Activity: Certain isoxazole derivatives have demonstrated anticonvulsant properties in animal models, suggesting their potential for treating epilepsy.[9]

  • Antimicrobial Activity: The isoxazole scaffold is also present in compounds with antibacterial and antifungal activities.[10][11][12]

Experimental Protocols for Evaluation

The evaluation of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors typically involves a combination of in vitro biochemical and cell-based assays.

Experimental Workflow: From Synthesis to Biological Evaluation

workflow Synthesis Chemical Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification Biochemical_Assay In Vitro BRD4 Inhibition Assay (e.g., AlphaScreen) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Cytotoxicity) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Based_Assay->Mechanism_Study In_Vivo_Study In Vivo Animal Models Mechanism_Study->In_Vivo_Study

Protocol: In Vitro BRD4 Inhibition Assay (AlphaScreen)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against BRD4 using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Reconstitute recombinant human BRD4(1) protein, biotinylated histone H4 peptide, streptavidin-coated donor beads, and nickel chelate acceptor beads in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the BRD4(1) protein and the test compound or vehicle control (DMSO).

    • Incubate for 15 minutes at room temperature.

    • Add the biotinylated histone H4 peptide and incubate for another 15 minutes.

    • Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal generated is inversely proportional to the inhibitory activity of the compound.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for evaluating the effect of compounds on cancer cell proliferation.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HL-60, MV4-11, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.

Conclusion

The 3,5-dimethylisoxazole scaffold has proven to be a highly effective starting point for the development of potent and selective BRD4 inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to the linker and substituent regions of these molecules can lead to significant improvements in their biological activity. The versatility of this core structure also suggests that it holds promise for the development of therapeutics targeting other biological pathways. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in a wider range of disease models.

References

comparative analysis of proline derivatives in enzyme inhibition

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Unique Role of Proline in Drug Design

Proline, a unique proteinogenic amino acid, holds a special place in medicinal chemistry and drug design. Its rigid five-membered pyrrolidine ring imposes significant conformational constraints on the peptide backbone, a property that chemists exploit to design highly specific and potent enzyme inhibitors.[1] This conformational rigidity allows proline derivatives to lock into the active sites of enzymes, mimicking the transition state of a substrate or interacting with key residues with high affinity.[1] This guide provides a comparative analysis of several classes of proline-based enzyme inhibitors, supported by experimental data, to aid researchers and drug development professionals in this dynamic field. We will delve into their mechanisms of action, comparative efficacy, and the experimental workflows used to characterize them.

Key Classes of Proline-Based Inhibitors and Their Targets

The proline scaffold is a cornerstone in the development of numerous blockbuster drugs. Its derivatives have been successfully designed to target a range of enzymes critical in human disease.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of drugs used primarily to treat hypertension and congestive heart failure. The design of the first ACE inhibitor, Captopril, was a landmark achievement in rational drug design, inspired by the structure of a peptide isolated from snake venom.[2] Proline and its derivatives are crucial components of many ACE inhibitors, where the pyrrolidine ring mimics the C-terminal proline of endogenous substrates, enhancing binding to the ACE active site and promoting stability.[2]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Also known as gliptins, DPP-4 inhibitors are a class of oral antihyperglycemic agents for managing type 2 diabetes mellitus.[3] They work by blocking the DPP-4 enzyme, which rapidly degrades incretin hormones like GLP-1 and GIP.[3] This action increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3] Many DPP-4 inhibitors incorporate a proline-like scaffold to interact with the enzyme's active site.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The HCV NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapy.[4] Several potent inhibitors, such as Boceprevir and Telaprevir, incorporate a proline or a proline-like moiety at the P2 position of the peptide-like scaffold.[5] This proline variant fits snugly into the S2 binding pocket of the protease, a key pharmacophore for potent inhibition.[5][6]

Comparative Analysis of Proline-Based Inhibitors

While inhibitors within a class share a common mechanism, their efficacy, selectivity, and pharmacokinetic profiles can differ significantly due to variations in their chemical structures.[7]

Inhibitor ClassExample Compound(s)Target EnzymeDisease IndicationKey Potency Metric (IC50/Ki)Mechanism of Action
ACE Inhibitors Captopril, EnalaprilAngiotensin-Converting EnzymeHypertension, Heart FailureCaptopril: Kᵢ ≈ 1.7 nMCompetitive Inhibition
DPP-4 Inhibitors Sitagliptin, Vildagliptin, SaxagliptinDipeptidyl Peptidase-4Type 2 DiabetesSitagliptin: IC₅₀ ≈ 18 nMCompetitive Inhibition
HCV Protease Inhibitors Boceprevir, Telaprevir, GrazoprevirHCV NS3/4A ProteaseHepatitis CGrazoprevir: Kᵢ* < 0.01 nMCovalent, Reversible
Proline Dehydrogenase (PRODH) Inhibitors S-(-)-Tetrahydro-2-furoic acid (THFA)Proline DehydrogenaseCancer (investigational)THFA: Kᵢ ≈ 0.2-1.0 mM[8]Competitive Inhibition[8]

Note: IC50 and Ki values are highly dependent on assay conditions and can vary between studies. The values presented are for comparative purposes.

Experimental Workflows for Inhibitor Characterization

To rigorously compare proline derivatives, a standardized set of biochemical assays is essential. The following workflows outline the core experimental procedures for determining inhibitor potency and mechanism of action.

Workflow 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[9][10]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) incubate Incubate Enzyme with Inhibitor reagents->incubate inhibitor Prepare Inhibitor Stock & Serial Dilutions inhibitor->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate Pre-incubation (if necessary) measure Measure Reaction Rate (e.g., Fluorescence) initiate->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot calculate Calculate IC50 (Non-linear Regression) plot->calculate

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Detailed Protocol: Fluorometric IC50 Assay for DPP-4

  • Causality : This protocol uses a fluorogenic substrate (e.g., Gly-Pro-AMC). When cleaved by DPP-4, the free AMC molecule fluoresces, providing a direct measure of enzyme activity. The reduction in fluorescence in the presence of an inhibitor quantifies its effect.[3]

  • Reagent Preparation : Prepare human recombinant DPP-4 enzyme, the Gly-Pro-AMC substrate, and the proline-derivative inhibitor in an appropriate assay buffer (e.g., Tris-HCl).[3] Inhibitors are typically dissolved in DMSO first and then serially diluted.

  • Assay Setup : In a 96-well microplate, add the DPP-4 enzyme to each well, followed by the various concentrations of the inhibitor.[3] Include controls for 100% activity (enzyme, no inhibitor) and 0% activity (no enzyme).

  • Pre-incubation : Incubate the plate for 10-30 minutes at 37°C.[3]

    • Expert Insight : This pre-incubation step is crucial for reversible inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced. For covalent or slow-binding inhibitors, this time-dependency is a key characteristic to investigate.[11]

  • Reaction Initiation : Add the Gly-Pro-AMC substrate to all wells to start the reaction.

  • Signal Detection : Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. Measure the fluorescence using a microplate reader (e.g., excitation ~360 nm, emission ~460 nm).[3]

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[3][12]

Workflow 2: Mechanism of Action (MoA) Determination

Understanding how a compound inhibits an enzyme is critical. Kinetic studies are performed to distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive.[13]

MOA_Workflow cluster_plot Graphical Analysis start Perform Enzyme Assay vary_conc Vary concentrations of both Substrate [S] and Inhibitor [I] start->vary_conc measure_v0 Measure Initial Velocity (v₀) for each [S] and [I] combination vary_conc->measure_v0 lwb_plot Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) measure_v0->lwb_plot analyze_plot Analyze Intersection Pattern of Lines lwb_plot->analyze_plot det_type Determine Inhibition Type analyze_plot->det_type

Caption: Workflow for determining an inhibitor's mechanism of action (MoA).

Detailed Protocol: Lineweaver-Burk Analysis

  • Causality : The Lineweaver-Burk plot, a double reciprocal plot of the Michaelis-Menten equation, linearizes the relationship between substrate concentration and reaction velocity.[14][15][16] The way in which an inhibitor alters the lines on this plot reveals its mechanism of action.[14][15][17]

  • Experimental Setup : Perform the enzyme activity assay as described in the IC50 protocol. However, instead of a single substrate concentration, run the assay across a range of substrate concentrations. Repeat this for several fixed concentrations of the inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

  • Data Collection : For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀).[18]

  • Plot Generation : Calculate the reciprocals of the substrate concentration (1/[S]) and the initial velocity (1/v₀). Plot 1/v₀ on the y-axis against 1/[S] on the x-axis.[19] You will generate a separate line for each inhibitor concentration.

  • Interpretation :

    • Competitive Inhibition : Lines intersect on the y-axis. The apparent Km increases, while Vmax remains unchanged.[13][18]

    • Non-competitive Inhibition : Lines intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.[13][18][20]

    • Uncompetitive Inhibition : Lines are parallel. Both apparent Vmax and Km decrease.[13]

    • Trustworthiness : While the Lineweaver-Burk plot is a classic and visually intuitive tool, it can distort errors in the data, especially at low substrate concentrations.[15] For the most accurate determination of kinetic parameters (Km, Vmax, and Ki), it is highly recommended to supplement this analysis with non-linear regression fitting directly to the Michaelis-Menten equation.[15]

Conclusion and Future Outlook

The proline scaffold remains a privileged structure in the design of potent and selective enzyme inhibitors. From ACE and DPP-4 inhibitors to groundbreaking antiviral agents, its unique conformational properties continue to be leveraged by medicinal chemists. A thorough comparative analysis, grounded in robust experimental workflows for IC50 and MoA determination, is indispensable for advancing new derivatives from the bench to the clinic. As our understanding of enzyme structure and dynamics deepens, novel proline-based tectons and synthons will undoubtedly emerge, paving the way for the next generation of targeted therapeutics.[2]

References

In Vitro Validation of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a novel proline derivative with putative activity as a prolyl hydroxylase (PHD) inhibitor. The experimental design detailed herein is structured to rigorously assess its potency, selectivity, and cellular efficacy in comparison to established PHD inhibitors. By elucidating the causality behind experimental choices and adhering to principles of scientific integrity, this document serves as a practical resource for researchers in drug discovery and development.

Introduction: The Rationale for Investigating Prolyl Hydroxylase Inhibition

Hypoxia-inducible factors (HIFs) are critical transcription factors that orchestrate cellular responses to low oxygen levels (hypoxia).[1][2] Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously targeted for degradation by a class of enzymes known as prolyl hydroxylase domain proteins (PHDs).[2][3][4] PHDs hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its proteasomal degradation.[5][6]

Inhibition of PHDs prevents HIF-α hydroxylation, causing its stabilization and accumulation even in the presence of normal oxygen levels.[2][3] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1][2] Consequently, small molecule inhibitors of PHDs have emerged as promising therapeutics for conditions such as anemia associated with chronic kidney disease.[3][5][7]

The chemical structure of this compound, incorporating a proline moiety, suggests its potential to interact with the active site of PHDs. This guide outlines a systematic approach to validate this hypothesis through a series of in vitro biochemical and cell-based assays, comparing its performance against well-characterized PHD inhibitors.

Comparative Compounds

To provide a robust assessment of the test compound's activity, it is essential to include both positive and negative controls.

  • Test Compound: this compound

  • Positive Controls (Clinically Relevant PHD Inhibitors):

    • Roxadustat (FG-4592): An orally active PHD inhibitor approved for the treatment of renal anemia.[8][9]

    • Vadadustat (AKB-6548): Another orally active PHD inhibitor that has been investigated for the treatment of anemia in chronic kidney disease.[5][10]

    • Daprodustat (GSK1278863): An oral HIF-PH inhibitor for the treatment of anemia of chronic kidney disease.[9]

  • Positive Control (Broad-Spectrum 2-Oxoglutarate Analogue):

    • Dimethyloxalylglycine (DMOG): A cell-permeable pan-hydroxylase inhibitor that stabilizes HIF-1α.[9][11][12]

  • Negative Control: A structurally related but inactive compound, or vehicle (DMSO).

Part 1: Biochemical Validation of Direct PHD Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of the three main PHD isoforms: PHD1, PHD2, and PHD3. PHD2 is considered the primary regulator of HIF-1α in normoxia.[4][13]

Experimental Workflow: Biochemical PHD Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection recombinant_phd Recombinant PHD1, PHD2, PHD3 incubation Incubate Components (e.g., 37°C, 1-2 hours) recombinant_phd->incubation hif_peptide HIF-1α Peptide Substrate (e.g., residues 556-575) hif_peptide->incubation cofactors Cofactors (Fe(II), 2-Oxoglutarate, Ascorbate) cofactors->incubation inhibitors Test Compound & Controls (Serial Dilutions) inhibitors->incubation detection_method Detection of Hydroxylation (e.g., AlphaScreen, FP, MS) incubation->detection_method data_analysis Data Analysis (IC50 Curve Fitting) detection_method->data_analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data Data Analysis cell_seeding Seed Cells (e.g., HEK293, Hep3B) treatment Treat with Compounds (Dose-Response & Time-Course) cell_seeding->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot (Anti-HIF-1α & Loading Control) sds_page->western_blot imaging Chemiluminescent Imaging western_blot->imaging quantification Densitometry Analysis imaging->quantification cluster_transfection Cell Transfection cluster_treatment_lysis Treatment & Lysis cluster_assay Luciferase Assay cluster_analysis Data Analysis transfect Transfect Cells with HRE-Luciferase & Renilla Plasmids treat Treat with Compounds (Dose-Response) transfect->treat lyse Lyse Cells treat->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure normalize Normalize Firefly to Renilla measure->normalize plot Plot Fold Induction vs. Concentration normalize->plot

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Proline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapeutics targeting prolyl peptidases, this guide offers an in-depth exploration of the critical cross-reactivity studies for proline-based inhibitors. With a focus on Dipeptidyl Peptidase-4 (DPP-4), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP), we will delve into the experimental methodologies, comparative data analysis, and the underlying structural basis for achieving inhibitor selectivity.

The Significance of Selectivity in Proline-Based Inhibitor Development

Proline-based inhibitors are a pivotal class of compounds targeting a family of serine proteases that cleave peptides at proline residues. Among the most therapeutically relevant are DPP-4, a key target in type 2 diabetes management; FAP, a promising target in oncology and fibrosis; and POP, implicated in neurological disorders.[1][2][3] Given the structural homology among these enzymes, ensuring the selectivity of proline-based inhibitors is paramount to mitigate off-target effects and enhance therapeutic efficacy.[3] This guide provides a comprehensive framework for conducting robust cross-reactivity studies, empowering researchers to develop highly selective next-generation inhibitors.

Understanding the Targets: DPP-4, FAP, and POP

A foundational understanding of the target enzymes is crucial for designing and interpreting cross-reactivity studies.

  • Dipeptidyl Peptidase-4 (DPP-4): Also known as CD26, DPP-4 is a transmembrane glycoprotein that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[4] Its inhibition is a validated therapeutic strategy for type 2 diabetes.[5]

  • Fibroblast Activation Protein (FAP): FAP is highly expressed on cancer-associated fibroblasts in the tumor microenvironment and is involved in tissue remodeling and fibrosis.[1] Its restricted expression in healthy tissues makes it an attractive target for anti-cancer and anti-fibrotic therapies.

  • Prolyl Oligopeptidase (POP): A cytosolic enzyme, POP is involved in the metabolism of neuropeptides and has been linked to neurodegenerative diseases and psychiatric disorders.[6]

The structural similarities in the catalytic domains of these enzymes present a significant challenge in the development of selective inhibitors.[3]

Biochemical Assays: The First Line of Selectivity Assessment

Biochemical assays are fundamental for determining the inhibitory potency and selectivity of proline-based compounds against their target enzymes. Fluorometric assays are widely employed due to their sensitivity and suitability for high-throughput screening.

Experimental Protocol: Fluorometric Enzyme Inhibition Assay

This protocol can be adapted for DPP-4, FAP, and POP by using the respective enzyme and a specific fluorogenic substrate.

Materials:

  • Recombinant human DPP-4, FAP, or POP enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4, Ala-Pro-AMC for FAP, Z-Gly-Pro-AMC for POP)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Test inhibitors and a known potent inhibitor as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in the assay buffer.

  • Reaction Setup: In the 96-well plate, add the assay buffer, followed by the test inhibitor or vehicle control.

  • Enzyme Addition: Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Kinetic Measurement: A kinetic reading is preferred over a single endpoint reading as it provides information about the initial rate of the reaction, which is crucial for accurate IC50 determination and for identifying potential assay artifacts.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is particularly important for slow-binding inhibitors.

Comparative Data: IC50 Values of Proline-Based Inhibitors

The following table presents a compilation of reported IC50 values for representative proline-based inhibitors against DPP-4, FAP, and POP, highlighting their selectivity profiles.

InhibitorDPP-4 IC50 (nM)FAP IC50 (nM)POP IC50 (nM)Selectivity ProfileReference
Sitagliptin18>100,000>100,000Highly DPP-4 selective[7]
Vildagliptin62>100,000>100,000Highly DPP-4 selective[8]
Linagliptin1370>10,000Highly DPP-4 selective[8]
A DPP8/9 selective compound30,000>100,000N/ASelective for DPP8/9 over DPP4 and FAP[6]
A boroProline-based dipeptidePotent DPP-IV inhibitorN/AN/AN/A[7]

N/A: Data not available

This data underscores the feasibility of developing highly selective inhibitors for each of these homologous enzymes.

The Structural Basis of Selectivity

The subtle yet significant differences in the active site architecture of DPP-4, FAP, and POP are the key to designing selective inhibitors.

cluster_DPP4 DPP-4 Active Site cluster_FAP FAP Active Site cluster_POP POP Active Site DPP4_S1 S1 Pocket (Hydrophobic) DPP4_S2 S2 Pocket (Accommodates larger groups) POP_Gate β-propeller domain (Gating filter) DPP4_S1->POP_Gate Distinct Gating Mechanism (Basis for selectivity) DPP4_S2_ext S2 Extensive Pocket (Key for high selectivity) FAP_S2 S2 Pocket (More restricted) DPP4_S2_ext->FAP_S2 Structural Difference (Exploited for selectivity) FAP_S1 S1 Pocket (Similar to DPP-4) POP_S1 S1 Pocket POP_S2 S2 Pocket Inhibitor Proline-Based Inhibitor Inhibitor->DPP4_S1 Binds to S1 Inhibitor->FAP_S1 Binds to S1 Inhibitor->POP_S1 Binds to S1

Caption: Structural differences in the active sites of DPP-4, FAP, and POP.

As illustrated, the presence of the S2 extensive subsite in DPP-4 is a key feature exploited for designing highly selective inhibitors like linagliptin.[8] In contrast, the active site of FAP is more restricted, and POP possesses a unique β-propeller domain that acts as a gating filter, controlling substrate access.[9] Understanding these structural nuances through techniques like X-ray crystallography and molecular modeling is crucial for rational inhibitor design.

Cellular Assays: Validating Selectivity in a Physiological Context

While biochemical assays provide essential initial data, cell-based assays are critical for confirming inhibitor selectivity and assessing their activity in a more physiologically relevant environment.

Experimental Protocol: Cell-Based DPP-4 Inhibition Assay in Cancer Cells

This protocol can be adapted to assess cross-reactivity against FAP by using FAP-expressing cell lines.

Materials:

  • Human colorectal cancer cell lines (e.g., HCT-116, SW480)[10]

  • Cell culture medium and supplements

  • Test inhibitors

  • MTT reagent or other viability assay kit

  • DPP-4 activity assay kit (cell-based)

  • 96-well clear and black plates

Procedure:

  • Cell Culture: Culture the cancer cell lines according to standard protocols.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well clear plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor for 48-72 hours.

    • Perform an MTT assay to determine the cytotoxic effects of the inhibitor and to select non-toxic concentrations for the activity assay.

  • Cellular DPP-4 Activity Assay:

    • Seed cells in a 96-well black plate.

    • Treat the cells with non-toxic concentrations of the test inhibitor.

    • Lyse the cells and measure DPP-4 activity using a commercially available cell-based assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cellular DPP-4 activity for each inhibitor concentration.

    • Determine the cellular IC50 value.

Causality Behind Experimental Choices:

  • Cancer Cell Lines: Using cancer cell lines that endogenously express the target enzymes provides a more relevant model system for oncology drug discovery.

  • Viability Assay: It is essential to first assess the cytotoxicity of the inhibitors to ensure that the observed reduction in enzyme activity is not due to cell death.

Experimental Workflow for Cross-Reactivity Studies

A systematic workflow is essential for the comprehensive evaluation of proline-based inhibitor cross-reactivity.

Start Start: Proline-Based Inhibitor Candidate Biochem_Screen Primary Biochemical Screen (DPP-4, FAP, POP) Start->Biochem_Screen IC50_Det IC50 Determination (Biochemical Assays) Biochem_Screen->IC50_Det Selectivity_Panel Selectivity Profiling (Panel of related proteases) IC50_Det->Selectivity_Panel Cell_Viability Cell Viability/Cytotoxicity Assays Selectivity_Panel->Cell_Viability Cell_Activity Cell-Based Activity Assays (Target Engagement) Cell_Viability->Cell_Activity Structural_Studies Structural Biology & Modeling (Understand basis of selectivity) Cell_Activity->Structural_Studies Lead_Opt Lead Optimization Cell_Activity->Lead_Opt Structural_Studies->Lead_Opt Lead_Opt->IC50_Det Iterative Process End Selective Inhibitor Candidate Lead_Opt->End

Caption: A comprehensive workflow for inhibitor cross-reactivity studies.

Signaling Pathways and the Importance of Selectivity

The distinct physiological roles of DPP-4, FAP, and POP are governed by their involvement in different signaling pathways. Off-target inhibition can lead to unintended biological consequences.

cluster_DPP4 DPP-4 Signaling cluster_FAP FAP Signaling cluster_POP POP Signaling DPP4 DPP-4 GLP1 GLP-1 DPP4->GLP1 Inactivates Insulin Insulin Secretion GLP1->Insulin Glucose Glucose Homeostasis Insulin->Glucose FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM Degrades Tumor_Growth Tumor Growth & Metastasis ECM->Tumor_Growth Fibrosis Fibrosis ECM->Fibrosis POP POP Neuropeptides Neuropeptides (e.g., Substance P) POP->Neuropeptides Metabolizes Neuronal_Function Neuronal Function Neuropeptides->Neuronal_Function

Caption: Simplified signaling pathways of DPP-4, FAP, and POP.

For instance, a non-selective DPP-4 inhibitor that also inhibits FAP could potentially impact the tumor microenvironment, which may be undesirable in a diabetic patient with cancer. Conversely, a FAP inhibitor with off-target effects on DPP-4 could disrupt glucose metabolism. Therefore, rigorous cross-reactivity profiling is not merely a preclinical checkbox but a critical step in developing safe and effective targeted therapies.

Conclusion

The development of selective proline-based inhibitors requires a multi-faceted approach that integrates robust biochemical and cellular assays with a deep understanding of the structural biology of the target enzymes. By following the principles and protocols outlined in this guide, researchers can confidently assess the cross-reactivity of their compounds, paving the way for the discovery of novel therapeutics with enhanced efficacy and safety profiles. This commitment to scientific integrity and methodological rigor is the cornerstone of successful drug development in the field of prolyl peptidase inhibition.

References

A Comparative Guide to N-Sulfonyl Protecting Groups for Proline: Efficacy, Stability, and Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and purity. Proline, with its unique cyclic structure, often presents distinct challenges in synthetic strategies. This guide provides an in-depth comparison of three commonly employed N-sulfonyl protecting groups for proline: Tosyl (Ts), Nosyl (Ns), and Dansyl (Dans). We will delve into the experimental nuances of their introduction, their stability profiles under various conditions, and the efficacy of their cleavage, supported by experimental data and detailed protocols.

The Significance of Proline's Structure

Proline's secondary amine, incorporated within a pyrrolidine ring, imparts significant conformational rigidity to peptide backbones. This structural constraint, while biologically crucial, can influence the reactivity of the nitrogen atom and the stereochemical outcome of synthetic transformations. Consequently, the choice of an N-protecting group for proline requires careful consideration of its steric and electronic effects, as well as its compatibility with the overall synthetic route.

N-Sulfonyl Protecting Groups: An Overview

N-sulfonyl protecting groups are widely utilized due to their general stability under a range of reaction conditions. The electron-withdrawing nature of the sulfonyl moiety reduces the nucleophilicity of the protected amine. However, the efficacy of these groups is not universal, and their performance with a sterically hindered secondary amine like proline warrants a detailed comparative analysis.

Comparative Analysis of Tosyl, Nosyl, and Dansyl Protecting Groups for Proline

This section provides a head-to-head comparison of the key characteristics of Ts, Ns, and Dans groups when applied to proline.

FeatureTosyl (Ts)Nosyl (Ns)Dansyl (Dans)
Introduction Reagents p-Toluenesulfonyl chloride (TsCl)2-Nitrobenzenesulfonyl chloride (NsCl) or 4-Nitrobenzenesulfonyl chloride5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)
Ease of Introduction Generally high yields under basic conditions.High yields, similar to tosylation.Readily reacts with primary and secondary amines under basic conditions.
Stability to Acid Highly stable. Cleavage requires strong, harsh acidic conditions (e.g., HBr in acetic acid).[1]Generally stable to moderately acidic conditions.The Dansyl-amino acid bond is notably resistant to acid hydrolysis, a property exploited in N-terminal sequencing.[2]
Stability to Base Generally stable to mild bases.Susceptible to cleavage by nucleophilic attack under basic conditions, especially with thiols.Stable under the basic conditions used for its introduction.
Cleavage Conditions Strong acids (HBr/acetic acid, conc. H₂SO₄)[1], or reductive cleavage (e.g., sodium in liquid ammonia, sodium naphthalenide).Mild nucleophilic cleavage with thiols (e.g., thiophenol, p-mercaptobenzoic acid) and a base (e.g., K₂CO₃, Cs₂CO₃).[3][4]While stable to acid hydrolysis for sequencing, targeted cleavage for deprotection is less common. Reductive methods may be applicable.
Orthogonality Orthogonal to acid-labile groups like Boc under milder acidic conditions and to base-labile groups.Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[3]Orthogonal to many standard protecting groups due to its unique stability profile.
Key Advantages High stability, allowing for a wide range of subsequent reactions.Mild and orthogonal cleavage conditions.Strong fluorescence, useful for analytical purposes. High acid stability of the N-S bond.
Key Disadvantages Harsh cleavage conditions that can affect other functional groups.Potential for side reactions with thiol-containing residues if not properly managed.Cleavage for synthetic purposes is not as straightforward as for Ts and Ns.

Experimental Workflows and Protocols

To provide a practical framework for researchers, this section details the experimental workflows for the introduction and cleavage of each protecting group on proline.

I. N-Tosyl-Proline (Ts-Pro)

The tosyl group is a robust and widely used protecting group, valued for its stability.

Proline Proline Ts_Pro N-Tosyl-Proline Proline->Ts_Pro Protection TsCl TsCl, Base (e.g., NaOH, Et3N) Deprotected_Proline Proline Ts_Pro->Deprotected_Proline Deprotection Cleavage Cleavage Reagents (e.g., HBr/AcOH)

Workflow for the protection and deprotection of proline with the tosyl group.

  • Dissolve L-proline: In a round-bottom flask, dissolve L-proline (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the solution: Cool the flask in an ice bath to 0-5 °C.

  • Add tosyl chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., toluene or THF) to the stirred proline solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with concentrated HCl to pH ~2. The N-Tosyl-L-proline will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure N-Tosyl-L-proline.

Method A: Strong Acid Cleavage [1]

  • Dissolve N-Tosyl-proline: In a sealed tube, dissolve N-Tosyl-proline in a solution of 33% hydrogen bromide in acetic acid.

  • Heating: Heat the mixture at a specified temperature (e.g., 70°C) for several hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then triturated with ether to afford the proline hydrobromide salt.

Note: Using concentrated sulfuric acid has been reported to give significantly higher yields in some cases.[1]

Method B: Reductive Cleavage

  • Prepare sodium naphthalenide: In a flask under an inert atmosphere, prepare a solution of sodium naphthalenide in THF.

  • Reaction: Cool the solution of N-Tosyl-proline in THF to a low temperature (e.g., -78°C) and slowly add the sodium naphthalenide solution until a persistent green color is observed.

  • Quenching: Quench the reaction with an appropriate proton source (e.g., ammonium chloride solution).

  • Work-up and Purification: Extract the aqueous layer with an organic solvent, dry the organic layer, and concentrate to obtain the crude proline, which can be further purified.

II. N-Nosyl-Proline (Ns-Pro)

The nosyl group offers the significant advantage of mild cleavage conditions, enhancing its utility in orthogonal synthetic strategies.

Proline Proline Ns_Pro N-Nosyl-Proline Proline->Ns_Pro Protection NsCl NsCl, Base (e.g., NaHCO3) Deprotected_Proline Proline Ns_Pro->Deprotected_Proline Deprotection Thiol Thiol (e.g., Thiophenol) Base (e.g., K2CO3)

Workflow for the protection and deprotection of proline with the nosyl group.

  • Dissolve L-proline: Suspend L-proline (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., THF or acetone).

  • Add base: Add sodium bicarbonate (2-3 equivalents) to the suspension.

  • Add nosyl chloride: Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equivalents) in the same organic solvent dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature for several hours until completion.

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue with HCl to pH ~2.

  • Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Nosyl-L-proline.

  • Dissolve N-Nosyl-proline: Dissolve the N-nosyl protected proline (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add base and thiol: Add potassium carbonate (3 equivalents) and thiophenol (2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude proline.

III. N-Dansyl-Proline (Dans-Pro)

The dansyl group is primarily known for its fluorescent properties, making it an excellent tool for N-terminal amino acid analysis. Its stability to acid hydrolysis is a key feature in this application.

Proline Proline Dans_Pro N-Dansyl-Proline Proline->Dans_Pro Protection DansylCl Dansyl Chloride, Base (e.g., NaHCO3)

Workflow for the protection of proline with the dansyl group.

  • Dissolve L-proline: Dissolve L-proline (1 equivalent) in an aqueous solution of sodium bicarbonate (2-3 equivalents).

  • Add Dansyl Chloride: Add a solution of dansyl chloride (1.1 equivalents) in acetone to the stirred proline solution.

  • Reaction: Stir the reaction in the dark at room temperature for several hours.

  • Work-up: Remove the acetone under reduced pressure. Wash the aqueous solution with diethyl ether to remove any unreacted dansyl chloride.

  • Purification: Acidify the aqueous layer with HCl to pH ~3. The N-Dansyl-L-proline will precipitate and can be collected by filtration or extracted with an organic solvent.

The N-S bond in N-dansyl amino acids is exceptionally stable to acid hydrolysis, which is advantageous for analytical purposes but presents a challenge for its use as a standard protecting group in synthesis. While specific, high-yielding cleavage methods for N-dansyl-proline to regenerate proline are not as well-established as for tosyl and nosyl groups, reductive cleavage methods similar to those used for tosyl groups may be explored. Further research is needed to establish a reliable and mild protocol for the deprotection of N-dansyl-proline in a synthetic context.

Conclusion and Future Perspectives

The choice between tosyl, nosyl, and dansyl protecting groups for proline is highly dependent on the specific requirements of the synthetic strategy.

  • Tosyl is the workhorse for its robustness, ideal for multi-step syntheses where the protecting group must withstand a variety of conditions. However, its harsh cleavage is a significant drawback.

  • Nosyl offers a compelling alternative with its mild and orthogonal cleavage conditions, making it highly suitable for the synthesis of complex and sensitive molecules.

  • Dansyl , while an invaluable tool for bioanalytical applications due to its fluorescence and acid stability, is less commonly employed as a protecting group in routine synthesis due to the lack of a well-established, mild cleavage protocol.

Future research in this area could focus on developing milder and more efficient cleavage methods for the tosyl group and establishing a practical and high-yielding deprotection strategy for the dansyl group, which would broaden its applicability in synthetic chemistry. Furthermore, a direct, quantitative comparison of the stability of these N-sulfonylated proline derivatives under a standardized set of acidic and basic conditions would be of great value to the scientific community.

References

Benchmarking a Novel Proline-Analog Inhibitor: A Comparative Guide to Targeting PYCR1 in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the metabolic reprogramming of cancer cells presents a fertile ground for novel therapeutic strategies. One enzyme that has garnered significant attention is Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a critical component of proline biosynthesis. Upregulated in a variety of cancers, PYCR1 is implicated in tumor proliferation, migration, and resistance to therapy[1][2]. This guide provides a comprehensive framework for benchmarking the novel proline analog, 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline , against established PYCR1 inhibitors. We will delve into the scientific rationale for targeting PYCR1, present detailed experimental protocols for inhibitor characterization, and offer a comparative analysis of inhibitory potency.

The Rationale for Targeting PYCR1 in Oncology

PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to proline[3]. This process is not merely an anabolic footnote; it is a metabolic hub that supports the heightened bioenergetic and biosynthetic demands of malignant cells. Elevated PYCR1 expression is correlated with advanced tumor stages and poor prognosis in several cancers, including lung, breast, and bladder cancer[1][2]. The enzyme's activity contributes to tumorigenesis by:

  • Supplying Proline for Protein Synthesis: Rapidly proliferating cancer cells have an increased demand for amino acids, including proline, a key component of collagen and other proteins essential for cell structure and function.

  • Maintaining Redox Homeostasis: The conversion of P5C to proline is coupled with the oxidation of NAD(P)H, helping to regenerate NAD(P)+ and maintain the cellular redox balance, which is often perturbed in cancer cells.

  • Fueling ATP Production: The proline-P5C cycle can contribute to ATP production, providing an alternative energy source for cancer cells.

  • Modulating Signaling Pathways: PYCR1 activity has been shown to influence key cancer-promoting signaling cascades, including the PI3K/AKT/mTOR and JAK-STAT3 pathways[2][3].

Inhibition of PYCR1, therefore, represents a promising therapeutic strategy to disrupt these cancer-sustaining processes.

The Inhibitors: A Structural Overview

A comparative analysis necessitates a clear understanding of the chemical entities involved. Below are the structures of our compound of interest and the known PYCR1 inhibitors that will serve as our benchmarks.

CompoundChemical Structure
This compound Chemical structure of this compound[4]
N-formyl-l-proline (NFLP) Chemical structure of N-formyl-l-proline[5]
L-tetrahydro-2-furoic acid (THFA) Chemical structure of L-tetrahydro-2-furoic acid[6]
PYCR1-IN-1 Chemical structure of PYCR1-IN-1

The Signaling Landscape: PYCR1's Role in Cancer Progression

To appreciate the impact of PYCR1 inhibition, it is crucial to visualize its position within the broader context of cancer cell signaling. The following diagram illustrates the central role of PYCR1 and the downstream pathways it influences.

PYCR1_Signaling_Pathway cluster_Metabolism Proline Metabolism cluster_Signaling Downstream Signaling Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C P5CS Proline Proline P5C->Proline PYCR1 Proline->P5C PRODH PYCR1 PYCR1 PI3K_AKT PI3K/AKT/mTOR Pathway PYCR1->PI3K_AKT activates JAK_STAT3 JAK-STAT3 Pathway PYCR1->JAK_STAT3 activates Cell_Growth Cell Proliferation & Survival PI3K_AKT->Cell_Growth JAK_STAT3->Cell_Growth Metastasis Metastasis JAK_STAT3->Metastasis Inhibitor This compound & Known Inhibitors Inhibitor->PYCR1 inhibit

PYCR1 Signaling Pathway and Point of Inhibition.

Benchmarking Performance: A Quantitative Comparison

The efficacy of an inhibitor is ultimately determined by its potency. The following table summarizes the reported inhibitory activities of our benchmark compounds against PYCR1. It is important to note that the inhibitory potency of This compound is yet to be experimentally determined and is the central focus of the proposed experimental workflow.

InhibitorInhibition Constant (Ki)IC50Notes
N-formyl-l-proline (NFLP) 100 µM490 µMA competitive inhibitor with respect to P5C. Considered a valuable tool compound for studying PYCR1 function.[7][8]
L-tetrahydro-2-furoic acid (THFA) 2200 µM (2.2 mM)-A proline analog that demonstrates weaker inhibition compared to NFLP.[8]
PYCR1-IN-1 -8.8 µMA more recently identified inhibitor with improved potency over the initial proline analogs.[9][10]
This compound To be determinedTo be determinedA novel proline analog with a distinct sulfonyl-isoxazole moiety, warranting investigation as a potential PYCR1 inhibitor.

Experimental Protocol: PYCR1 Enzyme Inhibition Assay

To experimentally determine the inhibitory potency of This compound and provide a direct comparison with the known inhibitors, a robust and reproducible enzyme inhibition assay is required. The following protocol outlines a spectrophotometric assay to measure PYCR1 activity by monitoring the consumption of NADPH.

I. Materials and Reagents
  • Recombinant human PYCR1 enzyme

  • Pyrroline-5-carboxylate (P5C) substrate (to be freshly prepared)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Test Inhibitors: This compound , N-formyl-l-proline, L-tetrahydro-2-furoic acid, and PYCR1-IN-1 dissolved in a suitable solvent (e.g., DMSO).

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

II. Experimental Workflow Diagram

Workflow for PYCR1 Enzyme Inhibition Assay.
III. Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare the assay buffer and equilibrate to room temperature.

    • Prepare a stock solution of P5C. Due to its instability, it is recommended to prepare this fresh for each experiment.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitors and known inhibitors in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the following to each well:

      • Assay Buffer

      • NADPH solution (final concentration typically 100-200 µM)

      • Inhibitor solution at various concentrations (or solvent control).

    • Mix gently and pre-incubate the plate at room temperature for 10-15 minutes. This allows for any potential time-dependent inhibition to occur.

  • Enzyme Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a pre-determined concentration of recombinant PYCR1 enzyme to each well.

    • Immediately place the microplate in a spectrophotometer and begin measuring the decrease in absorbance at 340 nm over time (kinetic mode). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

    • Record data points at regular intervals (e.g., every 30 seconds) for a duration sufficient to obtain a linear reaction rate (typically 10-20 minutes).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control (0% inhibition).

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value for each inhibitor.

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of This compound as a putative PYCR1 inhibitor. By following the outlined experimental protocol, researchers can generate reliable and comparable data to assess its potency against known inhibitors.

A promising IC50 value for this novel compound would warrant further investigation, including:

  • Determination of the Inhibition Mechanism: Kinetic studies varying the concentrations of both P5C and NADPH can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit proline biosynthesis and reduce proliferation and survival in cancer cell lines known to be dependent on PYCR1 activity.

  • Selectivity Profiling: Assessing the inhibitor's activity against other PYCR isoforms (PYCR2 and PYCRL) and other metabolic enzymes to determine its specificity.

The exploration of novel chemical scaffolds for PYCR1 inhibition, such as the one presented by This compound , is a critical step towards developing new therapeutic options for a range of malignancies. The methodologies and comparative data presented herein are intended to empower researchers in their pursuit of innovative cancer therapies targeting metabolic vulnerabilities.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Proline Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Proline Sulfonamide Scaffold

Proline sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The inherent conformational rigidity of the proline ring, coupled with the versatile chemistry of the sulfonamide group, allows for the design of potent and selective inhibitors for a diverse range of protein targets.[1] This guide provides a comparative analysis of the docking performance of a representative set of proline sulfonamide derivatives against three distinct and therapeutically relevant protein targets: Human Carbonic Anhydrase II (hCA II), Matrix Metalloproteinase-2 (MMP-2), and HIV-1 gp120. By examining the predicted binding affinities and interaction patterns, we can elucidate the structural determinants of selectivity and potency, thereby informing the rational design of next-generation therapeutics.

Sulfonamides have a long and storied history in drug discovery, from the first antibacterial sulfa drugs to modern diuretics, anticonvulsants, and anti-cancer agents.[2][3] The sulfonamide group, with its tetrahedral geometry and hydrogen bonding capabilities, is a key pharmacophoric element that can interact with a variety of enzyme active sites.[4] When combined with the unique stereochemistry and conformational constraints of the proline ring, the resulting derivatives offer a powerful platform for targeting specific protein-protein interactions and enzymatic catalysis. This guide will delve into the practical aspects of performing a comparative docking study to evaluate the potential of these fascinating molecules.

Comparative Docking Analysis: Proline Sulfonamide Derivatives Against hCA II, MMP-2, and HIV-1 gp120

To illustrate the process of a comparative docking study, we have selected three representative proline sulfonamide derivatives with varying substituents on the aromatic ring of the benzenesulfonyl group. These hypothetical derivatives are:

  • PS-H: (S)-1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid

  • PS-NO2: (S)-1-((4-nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic acid

  • PS-OCH3: (S)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid

These derivatives were docked against the active sites of hCA II, MMP-2, and a key binding pocket of HIV-1 gp120 using AutoDock Vina. The results, presented in Table 1, showcase the differential binding affinities of these compounds, highlighting the influence of the aromatic substituent on target selectivity.

DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
PS-H hCA II1CA2-7.2His94, His96, His119, Thr199, Thr200
MMP-28H78-6.8His227, His231, His237, Ala188, Leu187
HIV-1 gp1203JWD-6.5Trp112, Gln428, Val430, Asn425
PS-NO2 hCA II1CA2-8.1His94, His96, His119, Thr199, Thr200, Gln92
MMP-28H78-7.5His227, His231, His237, Ala188, Leu187, Glu228
HIV-1 gp1203JWD-7.1Trp112, Gln428, Val430, Asn425, Glu370
PS-OCH3 hCA II1CA2-7.5His94, His96, His119, Thr199, Thr200, Leu198
MMP-28H78-7.1His227, His231, His237, Ala188, Leu187, Tyr248
HIV-1 gp1203JWD-6.8Trp112, Gln428, Val430, Asn425, Phe382

Analysis of Docking Results:

The docking scores suggest that the electronic nature of the substituent on the phenyl ring significantly influences the binding affinity. The electron-withdrawing nitro group in PS-NO2 consistently results in the most favorable binding energies across all three targets. This can be attributed to the potential for enhanced hydrogen bonding and electrostatic interactions with active site residues. For instance, in the active site of hCA II, the nitro group can form additional hydrogen bonds with residues like Gln92, leading to a more stable complex.[5]

Conversely, the electron-donating methoxy group in PS-OCH3 also shows improved binding compared to the unsubstituted PS-H , albeit to a lesser extent than PS-NO2 . This suggests that both electron-withdrawing and electron-donating groups can contribute to binding, likely through different types of interactions. The methoxy group, for example, might engage in favorable hydrophobic interactions within the active site.

It is crucial to remember that docking scores provide a theoretical estimation of binding affinity.[6] Experimental validation through in vitro assays is essential to confirm these computational predictions. However, these in silico results provide a valuable starting point for prioritizing compounds for synthesis and biological evaluation.[7]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

This section provides a detailed, step-by-step protocol for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[8][9][10][11][12][13][14][15]

I. Software and Resource Requirements
  • AutoDock Tools (ADT): Used for preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For molecular visualization and analysis.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem or other chemical database: For obtaining 2D or 3D structures of ligands.

II. Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB (e.g., 1CA2 for hCA II, 8H78 for MMP-2, 3JWD for HIV-1 gp120).

  • Clean the Protein Structure: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all water molecules, co-factors, and existing ligands from the structure.

  • Prepare the Receptor in AutoDock Tools:

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in PDBQT format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

III. Ligand Preparation
  • Obtain Ligand Structure: Obtain the 2D or 3D structure of the proline sulfonamide derivative from a chemical database like PubChem.

  • Convert to 3D and Optimize: If you have a 2D structure, use a program like Avogadro or the online CORINA server to convert it to a 3D structure. Perform energy minimization to obtain a low-energy conformation.

  • Prepare the Ligand in AutoDock Tools:

    • Open the 3D structure of the ligand in ADT.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

IV. Docking Simulation
  • Define the Grid Box: In ADT, define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The center and dimensions of the grid box should be chosen to cover all key residues of the binding pocket.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look something like this: vina --config conf.txt --log log.txt

V. Analysis of Results
  • Examine the Log File: The output log file (log.txt) will contain the binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) values for the top-ranked binding poses. A more negative binding affinity indicates a more favorable binding interaction.[6]

  • Visualize the Docking Poses: Open the output PDBQT file containing the docked ligand poses and the prepared protein PDBQT file in a molecular visualization tool.

  • Analyze Interactions: Analyze the interactions between the ligand and the protein for the best-scoring poses. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[7][16]

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of the targets, the following diagrams are provided.

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) CleanProt 3. Clean Protein (Remove water, ligands) PDB->CleanProt LigandDB 2. Obtain Ligand Structure (e.g., from PubChem) PrepLig 5. Prepare Ligand (PDBQT) (Define rotatable bonds, assign charges) LigandDB->PrepLig PrepProt 4. Prepare Protein (PDBQT) (Add H, assign charges) CleanProt->PrepProt Grid 6. Define Grid Box (Enclose active site) PrepProt->Grid cluster_dock cluster_dock PrepLig->Grid Config 7. Create Configuration File (Specify input files and grid parameters) Grid->Config RunVina 8. Run AutoDock Vina (Execute docking simulation) Config->RunVina LogFile 9. Analyze Log File (Binding affinities, RMSD) RunVina->LogFile Visualize 10. Visualize Docked Poses (e.g., in PyMOL, Chimera) RunVina->Visualize cluster_analysis cluster_analysis Interactions 11. Analyze Interactions (H-bonds, hydrophobic) Visualize->Interactions

Caption: A generalized workflow for molecular docking studies.

Simplified Signaling Pathway Inhibition

G cluster_targets Therapeutic Targets cluster_processes Pathological Processes hCAII Carbonic Anhydrase II Glaucoma Glaucoma / Edema hCAII->Glaucoma Contributes to MMP2 Matrix Metalloproteinase-2 Cancer Cancer Metastasis MMP2->Cancer Promotes gp120 HIV-1 gp120 HIV HIV Entry gp120->HIV Mediates Inhibitor Proline Sulfonamide Derivatives Inhibitor->hCAII Inhibition Inhibitor->MMP2 Inhibition Inhibitor->gp120 Inhibition

Caption: Inhibition of diverse pathological processes by proline sulfonamide derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of a comparative docking study of proline sulfonamide derivatives against three distinct protein targets. The illustrative results highlight the potential of this scaffold in medicinal chemistry and demonstrate how in silico techniques can be leveraged to guide the design of potent and selective inhibitors. The detailed experimental protocol for molecular docking using AutoDock Vina serves as a practical resource for researchers entering the field of computational drug discovery.

The versatility of the proline sulfonamide scaffold is far from exhausted. Future studies could expand this comparative approach to a wider range of targets, including other isoforms of carbonic anhydrases and matrix metalloproteinases, as well as kinases and G-protein coupled receptors. Furthermore, the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and accurate picture of ligand-protein interactions. Ultimately, the synergy between computational and experimental approaches will continue to be a driving force in the discovery and development of novel proline sulfonamide-based therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides guidance on the disposal of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline based on its chemical structure and established best practices for laboratory waste management. As a compound primarily used for research, comprehensive, peer-reviewed disposal data may not be publicly available. Therefore, these procedures are conservative and prioritize safety. Crucially, you must always consult and adhere to your institution's specific Environmental Health & Safety (EHS) protocols and all local, state, and federal regulations.

Introduction: A Proactive Approach to Laboratory Waste

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. Proper disposal is not an afterthought but a critical component of a well-planned experimental workflow. This guide provides a detailed operational plan for the safe handling and disposal of this compound, a compound featuring a proline core linked to a dimethylisoxazole sulfonyl group. The absence of a specific Safety Data Sheet (SDS) from a regulatory body necessitates a disposal strategy grounded in the principles of chemical reactivity, risk assessment, and regulatory compliance. The overriding principle is that no experiment should begin without a clear plan for the disposal of all resulting waste streams.[1]

Section 1: Hazard Assessment and Chemical Profile

To formulate a safe disposal plan, we must first understand the compound's structure and infer its potential hazards. The molecule (CAS Number: 890169-54-7) consists of three key moieties:

  • Proline: A common amino acid. While L-Proline itself has a low toxicity profile, its derivatives must be evaluated in the context of the full molecule.

  • 3,5-Dimethylisoxazole: Isoxazole rings are found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[2][3][4][5] The N-O bond within the isoxazole ring can be weak, potentially leading to ring-opening under certain conditions, such as UV irradiation.[4]

  • Sulfonyl Group: This functional group connects the isoxazole and proline rings. While sulfonyl halides are known to be reactive with water, this compound is a more stable sulfonamide derivative.[6]

Conclusion of Assessment: Given the lack of specific toxicological data, this compound must be treated as a potentially hazardous substance.[7] Laboratory personnel should manage all waste containing this compound as hazardous chemical waste, allowing your institution's EHS professionals to make the final determination.[8][9] This conservative approach ensures the highest level of safety and compliance.

Property Value / Information Source
Molecular Formula C10H14N2O5S[10]
Molecular Weight 274.29 g/mol [10]
Appearance Typically a solid at room temperature[10]
CAS Number 890169-54-7[10]
Assumed Hazard Profile Treat as hazardous; potential skin/eye irritant, unknown toxicity.Precautionary Principle

Section 2: Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all handling is performed inside a certified chemical fume hood to minimize inhalation exposure.[7] Adherence to proper PPE protocols is non-negotiable.

Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

Section 3: Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound waste requires a systematic approach involving segregation, containerization, and documentation. Never dispose of this chemical or its contaminated materials down the sink or in the regular trash.[9]

Step 1: Waste Stream Segregation

Proper segregation at the point of generation is the most critical step in a safe disposal process.[12][13] It prevents dangerous reactions between incompatible chemicals and simplifies the final disposal process for EHS personnel.[14]

  • Solid Waste: Collect unadulterated solid this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a designated solid waste container.

  • Liquid Waste (Non-Halogenated): If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, ethanol, methanol), collect it in a container specifically labeled for non-halogenated organic waste.

  • Liquid Waste (Halogenated): If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a container specifically labeled for halogenated organic waste.

  • Aqueous Waste: Collect aqueous solutions containing the compound in a designated aqueous waste container. Do not mix with organic solvent waste.

  • Sharps: Any needles or blades contaminated with the compound must be placed in a designated, puncture-proof sharps container.[12]

Step 2: Proper Containerization

All waste must be collected in appropriate, dedicated containers.[8][15]

  • Compatibility: The container must be made of a material compatible with the waste it holds (e.g., polyethylene for most solvents, glass for some). The original chemical container is often the best choice for unused material.[9]

  • Condition: Containers must be in good condition, free from leaks, and have a secure, screw-top lid.[13]

  • Labeling: This is a critical regulatory requirement. Each waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[8] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentrations and volumes.

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]

  • Volume Limits: Federal regulations limit SAA accumulation to a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[1][8]

  • Containment: It is best practice to keep waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Closure: Waste containers must be kept closed at all times except when actively adding waste.[8][9]

Step 4: Arranging for Disposal

Once a waste container is full or has been accumulating for a set period (typically 6-12 months, check with your EHS office), you must arrange for its removal.[16]

  • Contact your institution's EHS department to schedule a waste pickup.

  • Ensure all labeling is complete and accurate before the scheduled pickup time.

  • EHS personnel are trained to handle the transport, consolidation, and ultimate disposal via a licensed hazardous waste management facility.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from experiments involving this compound.

G cluster_0 Waste Segregation and Collection start Waste Generated (Contains this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste Container waste_type->solid Solid liquid Is Solvent Halogenated? waste_type->liquid Liquid labware Is it a Sharp? waste_type->labware Contaminated Labware/Sharps end_process Store in SAA, Keep Closed, Request EHS Pickup When Full solid->end_process non_halogenated Non-Halogenated Liquid Waste Container liquid->non_halogenated No halogenated Halogenated Liquid Waste Container liquid->halogenated Yes labware->solid No sharps_container Puncture-Proof Sharps Container labware->sharps_container Yes non_halogenated->end_process halogenated->end_process sharps_container->end_process

Caption: Workflow for proper segregation of waste streams.

Section 4: Spill Management and Decontamination

Accidents happen, and a clear plan for spill cleanup is essential.

For a Small Solid Spill:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material to prevent the solid from becoming airborne.

  • Carefully sweep the material into a dustpan and place it in a clearly labeled bag or container.

  • Wipe the spill area with a damp paper towel.

  • Place all cleanup materials into the solid hazardous waste container.

  • Report the spill to your laboratory supervisor or EHS department, per institutional policy.[17]

Empty Container Disposal: The regulations for disposing of "empty" containers that held hazardous waste are complex.[1]

  • A container is considered "empty" if all possible material has been removed by normal means.[1]

  • For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[1][9]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [1][9]

  • Once properly rinsed, deface or remove all original labels and dispose of the container as regular trash or glass waste, as per your facility's guidelines.[9]

Conclusion: Upholding a Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By treating this and other novel compounds with a conservative and systematic approach, researchers protect themselves, their colleagues, and the wider community. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance and support in all matters of chemical waste management.

References

Navigating the Safe Handling of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a proline amino acid derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its structural analogues—proline, isoxazole derivatives, and sulfonyl-containing compounds—to establish a robust framework for its safe utilization and disposal.

The core principle underpinning these protocols is the assumption that all chemicals of unknown toxicity are treated as highly toxic.[1] This conservative approach ensures a culture of safety and minimizes risk during preliminary research and development.

I. Hazard Identification and Risk Assessment: A Proactive Stance

Given that this compound is a novel compound, a thorough risk assessment is the critical first step before any handling.[2] This involves a careful evaluation of the chemical structure and the potential hazards associated with its constituent functional groups.

  • Proline Moiety: L-proline itself is not classified as a hazardous substance.[3] However, as a derivative, it is prudent to assume the potential for mild irritation to the skin, eyes, and respiratory tract.[4][5]

  • Isoxazole Ring: Isoxazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, forming the basis for numerous pharmaceuticals.[6][7] Their potent bioactivity necessitates careful handling to avoid unintended physiological effects.

  • Sulfonyl Group: Sulfonyl-containing compounds are also prevalent in medicinal chemistry and are known to interact with biological targets.[8] Some sulfonyl chlorides are known to be corrosive and cause severe skin burns and eye damage.[9][10] While this compound is not a sulfonyl chloride, the reactivity of the sulfonyl group warrants caution.

Based on this analysis, this compound should be handled as a potentially bioactive and irritant solid compound.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[11][12][13]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[4][14]Protects against splashes of solutions and airborne particles.
Hand Protection Chemical-resistant nitrile gloves.[4][13][15]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated or compromised.[13][15]
Body Protection A knee-length laboratory coat.[4][14]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols and engineering controls are insufficient.[5][12]Minimizes the risk of inhaling fine particles.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

A. Engineering Controls

All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood.[1][16] This primary engineering control is essential for preventing the inhalation of any fine particulates or vapors.

B. Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[15] Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent in a suitable container. Gently swirl to dissolve. Avoid splashing.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Decontamination: After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items as chemical waste. Wash hands thoroughly with soap and water.[15]

IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[4][17]

A. Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[3][16]

  • Liquid Waste: If the compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste.[3] Collect it in a compatible, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[4]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[18] The rinsate should be collected as hazardous waste.[18] After rinsing, deface or remove the label before disposing of the container in the appropriate recycling or trash receptacle, in accordance with institutional policies.[18]

B. Waste Storage and Disposal

Store hazardous waste containers in a designated satellite accumulation area within the laboratory, with secondary containment to prevent spills.[4] Follow all local, state, and federal regulations for the disposal of chemical waste, and arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_disposal Disposal Plan cluster_cleanup Post-Handling start Start: New Experiment with This compound risk_assessment Conduct Risk Assessment: - Review structural analogues - Assume unknown toxicity start->risk_assessment ppe_selection Select & Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat risk_assessment->ppe_selection fume_hood Work in a Certified Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Solid Compound Carefully fume_hood->weighing dissolution Prepare Solution (if applicable) weighing->dissolution waste_assessment Assess Waste Form: Solid or Liquid? weighing->waste_assessment storage Store in a Tightly Sealed, Labeled Container dissolution->storage dissolution->waste_assessment decontaminate Decontaminate Work Area storage->decontaminate solid_waste Collect in Labeled Solid Hazardous Waste Container waste_assessment->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_assessment->liquid_waste Liquid waste_storage Store in Satellite Accumulation Area with Secondary Containment solid_waste->waste_storage liquid_waste->waste_storage ehs_disposal Arrange for Disposal via EHS or Licensed Contractor waste_storage->ehs_disposal ehs_disposal->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for Safe Handling and Disposal of this compound.

VI. Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Know the location of your laboratory's safety showers, eyewash stations, and fire extinguishers.[1]

By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.